molecular formula C9H11N3 B567886 1,6-Dimethylindazol-3-amine CAS No. 1276113-31-5

1,6-Dimethylindazol-3-amine

Cat. No.: B567886
CAS No.: 1276113-31-5
M. Wt: 161.208
InChI Key: RHDQMXDUSNNSHB-UHFFFAOYSA-N
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Description

1,6-Dimethylindazol-3-amine (CAS 1276113-31-5) is a high-purity indazole-based chemical building block designed for research and development applications. With the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol, this compound is characterized by its planar molecular skeleton, a feature that can influence its crystalline packing and intermolecular interactions via N-H...N hydrogen bonds . As a key synthetic intermediate, it is instrumental in the exploration of new therapeutic agents. Its structure as a substituted indazol-3-amine makes it a versatile scaffold for constructing more complex molecules, particularly in the synthesis of diheteroarylamides through novel amide coupling protocols . The amino group at the 3-position provides a reactive site for further functionalization, allowing researchers to develop targeted compound libraries for high-throughput screening. This product is intended for research purposes as a building block in pharmaceutical development and other chemical investigations. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,6-dimethylindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-4-7-8(5-6)12(2)11-9(7)10/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDQMXDUSNNSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NN2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10729795
Record name 1,6-Dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276113-31-5
Record name 1,6-Dimethyl-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10729795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 1,6-Dimethylindazol-3-amine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a step-by-step protocol, from readily available starting materials to the final product, with an emphasis on the causal reasoning behind experimental choices. Furthermore, it establishes a complete framework for the analytical characterization of the target molecule, ensuring structural verification and purity assessment through modern spectroscopic and chromatographic techniques. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries who require a practical and scientifically grounded resource for the preparation and validation of this key indazole derivative.

Introduction and Significance

Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Their unique bicyclic structure, comprising fused benzene and pyrazole rings, allows for diverse biological activities. The 3-aminoindazole scaffold, in particular, is a privileged structure found in a variety of kinase inhibitors and other targeted therapies.[1] The strategic placement of methyl groups at the N-1 and C-6 positions, as in this compound, can significantly influence the molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.

This guide outlines a logical and efficient synthetic route to this compound and provides the necessary analytical protocols to confirm its identity and purity, thereby serving as a foundational tool for its application in research and development.

Synthesis of this compound

The synthesis of substituted 3-aminoindazoles is frequently achieved through the cyclization of 2-halobenzonitriles with hydrazine.[2][3] Following the formation of the indazole core, selective N-alkylation is performed to yield the final product. The pathway described herein is a two-step process designed for efficiency and scalability.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Indazole Core Formation cluster_1 Step 2: N-1 Methylation A 4-Methyl-2-fluorobenzonitrile R1 Cyclization Reaction A->R1 B Hydrazine Hydrate B->R1 P1 6-Methyl-1H-indazol-3-amine R1->P1 EtOH, Reflux R2 N-Methylation P1->R2 P1->R2 C Dimethyl Sulfate (DMS) C->R2 Base Potassium Carbonate (K2CO3) Base->R2 P2 This compound R2->P2 Acetone, Reflux

Caption: Synthetic pathway from 4-Methyl-2-fluorobenzonitrile to this compound.

Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, is mandatory.[4] Hydrazine hydrate is highly toxic and corrosive, and dimethyl sulfate is a potent alkylating agent and suspected carcinogen; handle both with extreme caution.

Step 1: Synthesis of 6-Methyl-1H-indazol-3-amine

  • Rationale: This step involves a nucleophilic aromatic substitution followed by an intramolecular cyclization. Hydrazine acts as a binucleophile, first displacing the activated fluorine atom and then cyclizing onto the nitrile group to form the stable indazole ring system.[3] Ethanol is chosen as a suitable polar protic solvent for this reaction.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-Methyl-2-fluorobenzonitrile (1.0 eq).

    • Add ethanol as the solvent (approx. 10 mL per gram of starting material).

    • Add hydrazine hydrate (80% solution, 3.0 eq) dropwise to the stirred solution at room temperature.

    • Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-Methyl-1H-indazol-3-amine.

Step 2: Synthesis of this compound

  • Rationale: This step is a standard N-alkylation reaction. Potassium carbonate is used as a mild base to deprotonate the most acidic proton on the indazole ring (at the N-1 position), creating a nucleophilic anion. This anion then attacks the electrophilic methyl group of dimethyl sulfate (DMS) to form the N-C bond.[5] Acetone is a suitable polar aprotic solvent that readily dissolves the reactants and does not interfere with the reaction.

  • Procedure:

    • In a round-bottom flask, suspend 6-Methyl-1H-indazol-3-amine (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in acetone (approx. 15 mL per gram of indazole).

    • Stir the suspension vigorously. Add dimethyl sulfate (DMS, 1.2 eq) dropwise at room temperature.

    • After the addition is complete, heat the mixture to reflux (approx. 60 °C) and maintain for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization and Data Analysis

Comprehensive characterization is essential to confirm the structure and assess the purity of the synthesized this compound.

Characterization Workflow Diagram

Characterization_Workflow cluster_Structure Structural Elucidation cluster_Purity Purity & Identity Confirmation Start Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Primary Structure MS Mass Spectrometry (MS) Start->MS Molecular Weight IR IR Spectroscopy Start->IR Functional Groups HPLC HPLC Analysis NMR->HPLC MS->HPLC IR->HPLC Final Confirmed Pure Compound HPLC->Final

Caption: Logical workflow for the analytical characterization of this compound.

Spectroscopic and Chromatographic Data

The following tables summarize the expected analytical data for this compound based on established principles and data from structurally related compounds.[6][7][8][9]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.50 d 1H Aromatic H (H4)
~ 6.90 d 1H Aromatic H (H5)
~ 6.70 s 1H Aromatic H (H7)
~ 4.10 br s 2H -NH₂
~ 3.95 s 3H N-CH₃

| ~ 2.45 | s | 3H | C6-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~ 152.0 C3 (C-NH₂)
~ 141.0 C7a
~ 139.5 C3a
~ 130.0 C6
~ 122.0 C5
~ 120.5 C4
~ 108.0 C7
~ 35.0 N-CH₃

| ~ 21.5 | C6-CH₃ |

Table 3: Mass Spectrometry Data (ESI+)

Parameter Expected Value Rationale
Calculated Exact Mass C₉H₁₁N₃ = 161.0953 ---
[M+H]⁺ m/z 162.1031 Protonated molecular ion.

| Nitrogen Rule | Odd Molecular Weight | Consistent with the presence of an odd number (3) of nitrogen atoms.[10] |

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3450 - 3300 Medium, Doublet N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂)[11]
3100 - 3000 Medium C-H Aromatic Stretch Ar-H
2980 - 2850 Medium C-H Aliphatic Stretch -CH₃
1640 - 1600 Strong N-H Scissoring Primary Amine (-NH₂)

| 1600 - 1450 | Medium-Strong | C=C & C=N Aromatic Stretch | Indazole Ring |

High-Performance Liquid Chromatography (HPLC) Protocol
  • Rationale: Reversed-phase HPLC is the standard method for assessing the purity of small organic molecules. A C18 column provides a nonpolar stationary phase, while a gradient of an organic solvent (acetonitrile) in an acidified aqueous mobile phase allows for the elution and separation of the polar analyte from potential impurities.[9] The acidic modifier (formic acid) ensures the basic amine is protonated, leading to sharp, symmetrical peaks by minimizing interactions with residual silanols on the column.[9]

  • Method Parameters:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B 0.1% Formic Acid in Acetonitrile
    Gradient 5% B to 95% B over 15 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Detector UV at 254 nm
    Injection Volume 10 µL

    | Sample Prep | ~1 mg/mL in 50:50 Acetonitrile/Water |

Conclusion

This guide provides a detailed, scientifically-backed framework for the synthesis and comprehensive characterization of this compound. By explaining the rationale behind the chosen synthetic methods and analytical techniques, it equips researchers with the necessary knowledge to produce and validate this important chemical entity. The protocols and expected data serve as a reliable reference for ensuring the quality and integrity of the compound for its use in further scientific investigation, particularly in the field of drug discovery.

References

  • Supporting Information for Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst. (n.d.). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Beilstein Journals. (n.d.). Supporting information for Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. Retrieved from [Link]

  • CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

  • Google Patents. (n.d.). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2003). 1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Retrieved from [Link]

  • ResearchGate. (2016). 13C NMR of indazoles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Cu-Catalyzed arylation of amino group in the indazole ring: Regioselective synthesis of pyrazolo-carbazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. Retrieved from [Link]

  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Dimethylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine. Retrieved from [Link]

  • Der Pharma Chemica. (2010). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. Retrieved from [Link]

  • PubMed. (1997). Determination of dimethylamine in biological samples by high-performance liquid chromatography. Retrieved from [Link]

  • LCGC Europe. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • YouTube. (2021). 22.3 Synthesis of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of dimethylamine. Retrieved from [Link]

  • PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-7-en-6-yliden)amines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dimethylamine - IR Spectrum. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

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  • National Institute of Standards and Technology. (n.d.). Dimethylamine - Mass spectrum (electron ionization). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1,6-Dimethylindazol-3-amine, a heterocyclic amine of significant interest in modern medicinal chemistry. For researchers, scientists, and drug development professionals, understanding these fundamental characteristics is a prerequisite for successful lead optimization, formulation development, and pharmacokinetic profiling. This document moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for the determination of key parameters such as aqueous solubility, lipophilicity (LogD), and ionization constant (pKa). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a "privileged scaffold" in drug discovery.[1][2] Its rigid structure and versatile substitution patterns allow for precise three-dimensional orientation of functional groups, making it an ideal core for designing potent and selective ligands for a wide array of biological targets.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5]

This compound belongs to this critical class of compounds. As a substituted 3-aminoindazole, its properties are governed by the interplay between the aromatic ring system, the basic amino group at the 3-position, and the methyl substitutions on the indazole nitrogen and the benzene ring. A quantitative understanding of its physicochemical properties is not merely academic; it directly informs its "drug-likeness" and potential for development into a therapeutic agent.

Chemical Identity and Core Properties

A precise definition of the molecule is the foundation of all subsequent analysis.

IdentifierValueSource
IUPAC Name 1,6-Dimethyl-1H-indazol-3-amineN/A
CAS Number 1780910-53-3[6]
Molecular Formula C₁₀H₁₃N₃N/A
Molecular Weight 175.23 g/mol N/A
Canonical SMILES CC1=CC2=C(C=C1)N(N=C2N)CN/A
InChIKey Not Publicly AvailableN/A

Note: Data for the specific isomer this compound is limited in public databases. Data from closely related isomers, such as 1,3-dimethyl-1H-indazol-6-amine, may be used as a proxy for computational estimates but must be confirmed experimentally. For instance, the related compound 1,3-dimethyl-1H-indazol-6-amine has a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol .[7]

Lipophilicity: The Balance Between Phases

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic profile, including absorption, distribution, membrane permeability, and metabolic clearance. It is most commonly expressed as the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionizable species at a specific pH.[8]

Importance in Drug Development

For an orally administered drug, a delicate balance of lipophilicity is required. The molecule must be sufficiently lipophilic to partition from the aqueous environment of the gastrointestinal tract into and across the lipid bilayer of intestinal epithelial cells. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance by cytochrome P450 enzymes, and non-specific binding to plasma proteins, ultimately reducing the free drug concentration at the target site.

Experimental Protocol: LogD₇.₄ Determination via Shake-Flask Method

The shake-flask method is the universally recognized "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[9][10] This protocol describes the determination of LogD at pH 7.4, which simulates the pH of blood plasma.[11]

Principle: The compound is dissolved in a biphasic system of n-octanol and a pH 7.4 phosphate buffer. After allowing the system to reach equilibrium, the concentration of the compound in each phase is measured, and the ratio is calculated.

Methodology:

  • Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of 1-octanol and 0.1 M phosphate-buffered saline (PBS) at pH 7.4 in a large separatory funnel for 24 hours.[11] Allow the layers to separate completely for at least 12 hours. Drain each layer into separate, sealed storage vessels. This pre-saturation is critical to prevent volume changes during the experiment.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in a minimal amount of DMSO.[11]

  • Partitioning:

    • In a series of triplicate glass vials, add 5 mL of the pre-saturated PBS (pH 7.4).

    • Add 5 mL of the pre-saturated n-octanol.

    • Spike each vial with 50 µL of the 10 mM stock solution to achieve a final concentration of 100 µM.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate gently at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. Avoid vigorous shaking that can cause emulsification.

  • Phase Separation: Centrifuge the vials at >2000 x g for 15 minutes to ensure a clean separation of the two phases.

  • Sampling:

    • Carefully remove a known aliquot (e.g., 1 mL) from the aqueous (bottom) layer using a glass syringe.

    • Carefully remove a known aliquot (e.g., 1 mL) from the n-octanol (top) layer.

  • Quantification: Analyze the concentration of this compound in each aliquot using a validated HPLC-UV method. A calibration curve must be prepared for quantification in both n-octanol and PBS matrices.

  • Calculation:

    • The distribution coefficient (D) is calculated as: D = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • LogD is the base-10 logarithm of D: LogD = log₁₀(D).[11]

Diagram: Workflow for Shake-Flask LogD Determination

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol & PBS (pH 7.4) Stock Prepare 10 mM Stock Solution (DMSO) Partition Combine Solvents & Spike with Compound Solvents->Partition Stock->Partition Equilibrate Agitate for 24h at 25°C Partition->Equilibrate Separate Centrifuge >2000g for 15 min Equilibrate->Separate Sample Sample Aqueous & Octanol Phases Separate->Sample Quantify Quantify Concentration via HPLC-UV Sample->Quantify Calculate Calculate D & LogD Quantify->Calculate

Caption: Standard workflow for LogD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Efficacy

Aqueous solubility is arguably one of the most critical early-stage physicochemical parameters. An active pharmaceutical ingredient (API) must be in solution to be absorbed from the gastrointestinal tract and to interact with its biological target.[12]

Importance in Drug Development

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can terminate a drug candidate's progression.[13] According to the Biopharmaceutics Classification System (BCS), an API is considered "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[14]

Experimental Protocol: Equilibrium pH-Solubility Profile

This protocol determines the equilibrium solubility of the compound at different pH values, reflecting the physiological range of the human gastrointestinal tract (pH 1.2, 4.5, and 6.8).[14]

Principle: An excess of the solid compound is suspended in buffers of varying pH. The suspensions are agitated until equilibrium is reached, at which point the supernatant is filtered, and the concentration of the dissolved compound is measured.

Methodology:

  • Buffer Preparation: Prepare the following buffers: 0.1 N HCl (for pH 1.2), 0.1 M acetate buffer (pH 4.5), and 0.1 M phosphate buffer (pH 6.8).[14] All buffers should be pre-warmed to the experimental temperature (37 °C).

  • Sample Preparation: In triplicate for each pH point, add an excess amount of solid this compound to a glass vial. "Excess" means enough solid material will remain undissolved at equilibrium; a starting point is to add 2-5 mg of compound to 1 mL of buffer.

  • Equilibration: Add 1 mL of the appropriate pH buffer to each vial. Seal the vials and place them in a temperature-controlled shaker set to 37 ± 1 °C.[15] Agitate the samples for a minimum of 48-72 hours.

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, sample the suspensions at various time points (e.g., 24, 48, and 72 hours). The system is at equilibrium when the concentration of the compound in solution plateaus.[15]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at 37 °C for 1 hour. Filter the supernatant through a 0.22 µm PVDF syringe filter to remove all undissolved solids. The first few drops of filtrate should be discarded to avoid any adsorption losses onto the filter membrane.

  • Sample Dilution: Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation.[15]

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a validated, stability-indicating HPLC-UV method.[15]

  • Final pH Measurement: Measure and record the pH of the remaining suspension to ensure it has not shifted during the experiment.[15]

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this compound, the amino group can be protonated. This ionization state profoundly influences solubility, permeability, and receptor binding.

Importance in Drug Development

The pKa value dictates the charge of a molecule at a given pH. The amine functionality is the most common functional group in drug molecules, and its basicity is a key physicochemical property.[16] The protonated, cationic form of an amine often exhibits higher aqueous solubility but lower membrane permeability compared to the neutral form. Understanding the pKa is essential for predicting a drug's behavior in different compartments of the body (e.g., stomach pH ~1.5-3.5 vs. intestine pH ~6.0-7.4).

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination, especially for compounds with sufficient solubility.[17]

Principle: A solution of the compound is titrated with a strong acid or base. The pH of the solution is monitored with a calibrated electrode as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[18][19]

Methodology:

  • System Calibration: Calibrate a high-precision pH meter and electrode at the experimental temperature using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of known ionic strength (e.g., 0.15 M KCl) to create a solution of known concentration (e.g., 1-5 mM).

  • Titration - Acidification: Begin by titrating the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) to protonate the basic amine fully.

  • Titration - Basification: Titrate the resulting acidic solution with a standardized, carbonate-free solution of sodium hydroxide (e.g., 0.1 M NaOH). Add the titrant in small, precise increments using an automated titrator or a calibrated burette.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point, where all the protonated amine has been neutralized.

    • The half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) corresponds to the point where the concentrations of the protonated (conjugate acid) and neutral (base) forms are equal.

    • According to the Henderson-Hasselbalch equation, at the half-equivalence point, the pH is equal to the pKa of the conjugate acid.[19]

Diagram: pKa Determination Logic

pKa_Logic cluster_titration Titration Curve Generation cluster_analysis Data Analysis cluster_result Result A Titrate Compound with Base B Plot pH vs. Titrant Volume A->B C Find Equivalence Point (Peak of 1st Derivative) B->C D Determine Half-Equivalence Point Volume C->D E Find pH at Half- Equivalence Point D->E F pH = pKa E->F

Caption: Logical flow from titration data to pKa value.

Conclusion

The physicochemical properties of this compound—lipophilicity, aqueous solubility, and ionization—are interconnected and foundational to its potential as a drug candidate. The experimental protocols detailed in this guide provide a robust framework for obtaining high-quality, reproducible data. This information is indispensable for constructing predictive models of ADME (Absorption, Distribution, Metabolism, and Excretion), guiding formulation strategies, and ultimately, enabling the rational design of new and effective medicines based on the valuable indazole scaffold.

References

  • Comer, J. & Tam, K. (1996). Lipophilicity Profiles: An Inter-laboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Bio-protocol. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Enamine. (2019). LogP / LogD shake-flask method v1. ResearchGate. [Link]

  • Afonso, C., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. [Link]

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Whitepaper: A Comprehensive Guide to the Solid-State Analysis of 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The indazole scaffold is a cornerstone in modern medicinal chemistry, valued for its versatile biological activity. The specific solid-state form of an Active Pharmaceutical Ingredient (API), such as 1,6-dimethylindazol-3-amine, is a critical determinant of its downstream performance, influencing everything from stability and manufacturability to bioavailability and therapeutic efficacy. This technical guide provides a comprehensive, field-proven framework for the thorough solid-state characterization of this compound. We will detail an integrated, multi-technique workflow, explaining not just the "how" but the fundamental "why" behind each experimental choice. By correlating data from Single-Crystal X-ray Diffraction (SC-XRD), Powder X-ray Diffraction (PXRD), and thermal analysis (DSC/TGA), this guide establishes a self-validating system for unambiguously determining and understanding the crystalline form of this important molecular entity.

A Note on the Subject Compound: As of the writing of this guide, a public crystal structure for the specific isomer this compound is not available in crystallographic databases. Therefore, to provide a tangible and data-rich learning experience, this document will use the crystallographic data of the closely related isomer, 1,3-dimethyl-1H-indazol-6-amine , as a detailed, illustrative case study. The principles, workflows, and interpretation logic presented are directly applicable to the analysis of the title compound. The crystal data for this illustrative compound has been published and provides an excellent foundation for demonstrating the analytical techniques discussed.[1][2]

The Imperative of Solid-State Characterization in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in the physical properties of the API. The specific arrangement of molecules in a crystal lattice—its solid form—can vary, leading to different polymorphs, solvates, or hydrates. These different forms, while chemically identical, can possess divergent physical properties:

  • Solubility & Dissolution Rate: Directly impacts bioavailability. A more soluble form can lead to better absorption and therapeutic effect.

  • Stability: Affects shelf-life and degradation pathways. An unstable form can convert to a less soluble or inactive form over time.

  • Mechanical Properties: Influences manufacturability, such as powder flow, compaction, and tablet formulation.

Failing to identify and control the optimal solid form early in development can lead to costly delays, batch failures, and unforeseen clinical outcomes. A multi-technique approach is therefore not just best practice; it is a necessity for de-risking the development process.

The Integrated Analytical Workflow

A robust characterization is not the result of a single experiment but a synthesis of complementary data. Each technique provides a unique piece of the puzzle, and their combination creates a self-validating, comprehensive picture of the material. The logical flow of this analysis ensures that each step builds upon the last, from definitive atomic-level structure to bulk material properties and thermal behavior.

Analytical_Workflow cluster_start Material Genesis cluster_analysis Solid-State Characterization cluster_end Data Synthesis & Final Report Synthesis Synthesis & Purification Crystal_Growth Crystal Growth Synthesis->Crystal_Growth Yields pure material PXRD Powder XRD (Bulk Fingerprint) Synthesis->PXRD Provides bulk powder Thermal Thermal Analysis (DSC / TGA) Synthesis->Thermal Provides bulk powder SC_XRD Single-Crystal XRD (Definitive Structure) Crystal_Growth->SC_XRD Provides single crystal SC_XRD->PXRD Calculate theoretical pattern Integration Data Integration & Correlation SC_XRD->Integration Provides structural context PXRD->Integration Thermal->Integration Report Comprehensive Characterization Report Integration->Report

Caption: Integrated workflow for solid-state characterization.

Experimental Methodologies & Data Interpretation

Synthesis and Crystal Growth: The Foundation

The quality of any analytical data is contingent upon the quality of the starting material. The synthesis of indazole amines often involves cyclization reactions. For our illustrative compound, 1,3-dimethyl-1H-indazol-6-amine, a known synthesis involves the methylation of 3-methyl-6-nitro-1H-indazole followed by the reduction of the nitro group.[1][2]

Expert Insight: The final purification step is critical. Trace impurities can inhibit crystallization or, worse, become incorporated into the crystal lattice, confounding analysis. Recrystallization from a suitable solvent system is the most common method to achieve the high purity (>99.5%) required for crystallographic studies.

Protocol: Single Crystal Growth (Slow Evaporation)

  • Solvent Screening: Dissolve 10-20 mg of purified this compound in small volumes (0.5-1.0 mL) of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, acetonitrile) in separate small vials to find a system where the compound is sparingly soluble.

  • Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at room temperature or with gentle heating.

  • Filtration: Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.

  • Crystallization: Cover the vial with a cap pierced with a few small holes (using a needle) to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.

  • Harvesting: Once well-formed, prismatic crystals are observed, carefully harvest them using a spatula or loop.

Single-Crystal X-ray Diffraction (SC-XRD): The Atomic Blueprint

SC-XRD is the gold standard for structure determination.[3][4] It provides an unambiguous 3D map of electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and the packing arrangement of molecules.[5] This is the only technique that can definitively prove the molecular structure and stereochemistry in the solid state.

Protocol: SC-XRD Data Collection and Structure Refinement

  • Crystal Selection: Under a microscope, select a high-quality single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects.

  • Mounting: Mount the crystal on a cryoloop or glass fiber attached to a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is typically used to minimize thermal motion and radiation damage. The instrument then rotates the crystal while irradiating it with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation), collecting the diffraction pattern on a detector.[6]

  • Data Reduction: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The intensities of all reflections are integrated and corrected for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are refined against the experimental data using a least-squares algorithm until the calculated and observed diffraction patterns show the best possible agreement.[1]

Data Presentation: Crystallographic Data for 1,3-dimethyl-1H-indazol-6-amine (Illustrative Example)

ParameterValueReference
Chemical FormulaC₉H₁₁N₃[1][2]
Formula Weight161.21 g/mol [1][2]
Crystal SystemOrthorhombic[1][2]
Space GroupPca2₁[1][2]
a (Å)18.3004 (10)[1][2]
b (Å)8.3399 (7)[1][2]
c (Å)5.6563 (1)[1][2]
Volume (ų)863.28 (9)[1][2]
Z (molecules/cell)4[1][2]
Temperature (K)293[1][2]
Radiation (λ, Å)Mo Kα (0.71073)[1][2]
R-factor (R1)0.055[1][2]

Expert Insight: The R-factor (or R1) is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value of ~0.05 (5.5%) indicates a well-refined and reliable structure. The data reveals that in the crystal, molecules of 1,3-dimethyl-1H-indazol-6-amine are linked by intermolecular N—H···N hydrogen bonds, which dictate the packing arrangement.[1]

Powder X-ray Diffraction (PXRD): The Bulk Fingerprint

While SC-XRD analyzes a single, perfect crystal, PXRD analyzes a powder sample containing millions of microcrystals in random orientations.[7][8] This is crucial because the properties of the bulk material are what matter in a pharmaceutical formulation. PXRD provides a unique "fingerprint" for a specific crystalline phase.[9][10] Its primary roles are to confirm that the bulk material is the same phase as the single crystal and to identify the presence of different polymorphs or impurities.[11]

Protocol: PXRD Analysis

  • Sample Preparation: Gently grind a small amount (~20-50 mg) of the crystalline material to a fine, uniform powder to ensure random orientation of the crystallites.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: Place the sample in the diffractometer. The instrument scans a range of 2θ angles (the angle between the incident and diffracted X-ray beams), recording the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the cell.

Causality: By comparing the experimental PXRD pattern of the bulk powder to a pattern calculated from the SC-XRD data, we can confirm phase purity. If they match, we have high confidence that the bulk material consists of a single crystalline phase, the structure of which has been definitively solved.

Thermal Analysis: Probing Stability and Phase Transitions

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. They are indispensable for understanding the stability, melting behavior, and potential for phase transitions.

3.4.1 Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[12] It detects thermal events such as melting, crystallization, and solid-solid phase transitions.[13][14][15][16]

Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the powder sample into an aluminum DSC pan.

  • Sealing: Crimp the pan with a lid. For volatile samples, hermetically sealed pans should be used.

  • Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Interpretation: The resulting thermogram plots heat flow versus temperature. An endothermic event (like melting) appears as a peak, while an exothermic event (like crystallization) appears as a trough. The onset temperature of the melting peak is taken as the melting point.

3.4.2 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[17][18] It is primarily used to determine thermal stability and to quantify the amount of volatile material (e.g., water or residual solvent) in the crystal lattice.[19][20][21]

Protocol: TGA Analysis

  • Sample Preparation: Weigh 5-10 mg of the powder sample into a TGA pan (typically ceramic or platinum).

  • Analysis: Place the pan onto the TGA's microbalance. Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Interpretation: The TGA curve plots percent weight loss versus temperature. A sharp weight loss at temperatures below ~120°C often indicates the loss of water or a volatile solvent. The temperature at which significant degradation begins is a measure of the compound's thermal stability.

Synthesizing the Data: A Self-Validating Conclusion

The true power of this workflow lies in the integration of all data points. No single result is interpreted in isolation.

Data_Integration SC_XRD SC-XRD - Atomic Coordinates - Space Group - H-Bonding PXRD PXRD - Bulk Fingerprint - Phase Purity SC_XRD->PXRD Confirms bulk is the same phase TGA TGA - Thermal Stability - Solvate/Hydrate Check SC_XRD->TGA Rationalizes solvent/ water presence Conclusion Final Conclusion: Unambiguous Solid Form Characterization SC_XRD->Conclusion DSC DSC - Melting Point (Tm) - Phase Transitions PXRD->DSC Correlates specific phase with melting point PXRD->Conclusion DSC->Conclusion TGA->DSC TGA->Conclusion

Caption: Correlation of data from multiple analytical techniques.

Example of Integrated Reasoning:

  • SC-XRD provides the definitive structure of a single crystal of this compound.

  • A theoretical powder pattern is calculated from this structure.

Conclusion

The solid-state characterization of an API like this compound is a foundational activity in pharmaceutical development. By employing an integrated workflow that combines the definitive structural information from SC-XRD with the bulk-phase and thermal properties data from PXRD, DSC, and TGA, researchers can build a complete and self-validating understanding of the material. This rigorous, multi-faceted approach is essential for ensuring the quality, stability, and performance of the final drug product, thereby mitigating risks and accelerating the path to clinical success.

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The Indazole Nucleus: A Journey from Serendipitous Discovery to Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of a "Privileged" Heterocycle

Indazole, a bicyclic aromatic heterocycle comprising a benzene ring fused to a pyrazole ring, stands as a testament to the enduring power of chemical synthesis and the often-unpredictable path of drug discovery.[1][2][3][4] Though rare in nature, the indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, a testament to its ability to interact with a wide array of biological targets with high affinity and specificity.[1] This guide provides a comprehensive exploration of the discovery and history of indazole derivatives, from their initial synthesis in the late 19th century to their current status as the core of numerous blockbuster drugs. We will delve into the evolution of synthetic methodologies, the key scientific minds that shaped the field, and the landmark discoveries that unveiled the vast therapeutic potential of this remarkable heterocyclic system.

Part 1: The Dawn of Indazole Chemistry: Pioneers and Foundational Syntheses

The story of indazole begins with one of the giants of organic chemistry, Emil Fischer . While widely celebrated for his monumental work on sugars and purines, Fischer was also the first to describe the synthesis of an indazole derivative. In 1883, his laboratory reported that the thermal cyclization of o-hydrazino cinnamic acid yielded 1(H)-indazole.[4] This initial foray, though perhaps overshadowed by his other achievements, laid the crucial groundwork for over a century of indazole chemistry.

One of the earliest and most enduring methods for the synthesis of 1H-indazoles is the Jacobson Indazole Synthesis . First described in 1893, this method involves the intramolecular cyclization of N-nitroso derivatives of o-toluidines.[5][6] The reaction proceeds through the diazotization of the corresponding o-alkylaniline, followed by an intramolecular cyclization. A significant modification of this, often referred to as the Jacobsen modification, involves the nitrosation of the N-acetyl derivative of a 2-alkylaniline, which can provide a more practical route for certain substrates.[6][7]

The Jacobson synthesis provided a reliable, albeit sometimes harsh, method for accessing the 1H-indazole core and remained a cornerstone of indazole chemistry for many decades.

Experimental Protocol: Classical Jacobson Indazole Synthesis

A representative procedure for the Jacobson synthesis is the preparation of indazole from N-nitroso-o-acetotoluidide, as detailed in Organic Syntheses.[5]

Step 1: Acetylation of o-Toluidine o-Toluidine is acetylated using acetic anhydride in glacial acetic acid. The reaction is exothermic and requires cooling.

Step 2: Nitrosation The resulting o-acetotoluidide is then nitrosated using a stream of nitrous gases, typically generated by the reaction of sodium nitrite with a strong acid. This step is conducted at low temperatures (1-4 °C) to ensure the stability of the nitroso intermediate.

Step 3: Cyclization and Isolation The N-nitroso-o-acetotoluidide is then subjected to conditions that promote intramolecular cyclization to form the indazole ring. The product is then extracted and purified.

Part 2: The Evolution of Synthetic Strategies: Expanding the Indazole Toolkit

While the classical methods provided access to the basic indazole scaffold, the burgeoning field of medicinal chemistry demanded more versatile and efficient synthetic routes to access a wider range of substituted derivatives. This led to the development of numerous innovative methodologies throughout the 20th and into the 21st century.

The Davis-Beirut Reaction: A Gateway to 2H-Indazoles

A significant advancement in indazole synthesis was the development of the Davis-Beirut reaction . This powerful method provides a facile route to 2H-indazoles and indazolones from readily available starting materials. The reaction involves the base-catalyzed cyclization of o-nitrobenzylamines. A key feature of this reaction is its ability to proceed under both acidic and basic conditions, offering flexibility in substrate scope and reaction conditions.

The mechanism of the Davis-Beirut reaction under basic conditions is believed to proceed through the formation of a carbanion intermediate, which then undergoes an intramolecular cyclization with the nitro group.

Modern Marvels: Metal-Catalyzed Cross-Coupling and C-H Functionalization

The advent of transition-metal catalysis revolutionized organic synthesis, and indazole chemistry was no exception. Palladium- and copper-catalyzed cross-coupling reactions have become indispensable tools for the construction and functionalization of the indazole ring system. These methods allow for the precise and efficient introduction of a wide variety of substituents, enabling the rapid generation of diverse compound libraries for drug discovery screening.

More recently, direct C-H functionalization has emerged as a powerful strategy for the late-stage modification of the indazole core. These reactions obviate the need for pre-functionalized starting materials, offering a more atom-economical and streamlined approach to the synthesis of complex indazole derivatives.

Part 3: From Bench to Bedside: The Rise of Indazole-Containing Drugs

The true impact of indazole chemistry lies in its profound contributions to medicine. The unique structural and electronic properties of the indazole nucleus make it an ideal scaffold for interacting with a diverse range of biological targets, leading to the development of drugs for a wide spectrum of diseases.

A Serendipitous Discovery: The Anti-emetic Power of Granisetron

One of the first major breakthroughs in the therapeutic application of indazole derivatives was the discovery of Granisetron . Developed by Beecham Pharmaceuticals in the mid-1980s, Granisetron is a potent and selective 5-HT3 receptor antagonist used for the prevention of nausea and vomiting, particularly that induced by chemotherapy and radiation.

The synthesis of Granisetron involves the coupling of two key building blocks: 1-methyl-indazole-3-carboxylic acid and a bicyclic amine, endo-9-methyl-9-azabicyclo[3.3.1]non-3-amine.

G cluster_0 Intermediate Synthesis cluster_1 Coupling and Final Product Indazole-3-carboxylic acid Indazole-3-carboxylic acid Methylation Methylation Indazole-3-carboxylic acid->Methylation CH3I, Base 1-Methyl-indazole-3-carboxylic acid 1-Methyl-indazole-3-carboxylic acid Methylation->1-Methyl-indazole-3-carboxylic acid Activation Activation 1-Methyl-indazole-3-carboxylic acid->Activation SOCl2 or (COCl)2 Acyl chloride Acyl chloride Activation->Acyl chloride Coupling Coupling Acyl chloride->Coupling endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine endo-9-Methyl-9-azabicyclo[3.3.1]non-3-amine->Coupling Granisetron Granisetron Coupling->Granisetron

Synthetic workflow for Granisetron.
The Tyrosine Kinase Inhibitor Revolution: Axitinib and Pazopanib

The 21st century has witnessed the rise of targeted cancer therapies, with tyrosine kinase inhibitors (TKIs) at the forefront. The indazole scaffold has proven to be a remarkably effective core for the design of potent and selective TKIs.

Axitinib (Inlyta®) , developed by Pfizer, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) and is approved for the treatment of advanced renal cell carcinoma.[8]

Pazopanib (Votrient®) , developed by GlaxoSmithKline, is another multi-targeted TKI that inhibits VEGFRs, platelet-derived growth factor receptors (PDGFRs), and other kinases. It is also used in the treatment of renal cell carcinoma and soft tissue sarcoma.[9][10][11]

The syntheses of these complex molecules are multi-step processes that rely on a combination of classical and modern synthetic methodologies, showcasing the sophistication of contemporary drug manufacturing.

G cluster_0 Indazole Core Synthesis cluster_1 Pyrimidine Coupling cluster_2 Final Assembly 3-Methyl-6-nitro-1H-indazole 3-Methyl-6-nitro-1H-indazole N-Methylation N-Methylation 3-Methyl-6-nitro-1H-indazole->N-Methylation 2,3-Dimethyl-6-nitro-2H-indazole 2,3-Dimethyl-6-nitro-2H-indazole N-Methylation->2,3-Dimethyl-6-nitro-2H-indazole Reduction Reduction 2,3-Dimethyl-6-nitro-2H-indazole->Reduction 2,3-Dimethyl-2H-indazol-6-amine 2,3-Dimethyl-2H-indazol-6-amine Reduction->2,3-Dimethyl-2H-indazol-6-amine Nucleophilic Substitution Nucleophilic Substitution 2,3-Dimethyl-2H-indazol-6-amine->Nucleophilic Substitution 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine->Nucleophilic Substitution Indazolyl-pyrimidine intermediate Indazolyl-pyrimidine intermediate Nucleophilic Substitution->Indazolyl-pyrimidine intermediate Final Coupling Final Coupling Indazolyl-pyrimidine intermediate->Final Coupling 5-Amino-2-methylbenzenesulfonamide 5-Amino-2-methylbenzenesulfonamide 5-Amino-2-methylbenzenesulfonamide->Final Coupling Pazopanib Pazopanib Final Coupling->Pazopanib

Generalized synthetic approach for Pazopanib.

Part 4: The Future of Indazole Derivatives: New Frontiers and Uncharted Territories

The journey of indazole derivatives is far from over. The inherent versatility of the indazole scaffold continues to inspire medicinal chemists to explore new therapeutic frontiers. Current research is focused on developing novel indazole-based compounds for a range of diseases, including neurodegenerative disorders, infectious diseases, and inflammatory conditions.[2]

The application of cutting-edge technologies such as artificial intelligence and machine learning in drug design is poised to accelerate the discovery of new indazole derivatives with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of complex biological pathways deepens, the "privileged" indazole scaffold will undoubtedly continue to play a central role in the development of the next generation of life-saving medicines.

Conclusion

From its humble beginnings in the laboratory of a 19th-century chemical luminary to its current status as a cornerstone of modern pharmacology, the indazole nucleus has carved an indelible mark on the landscape of science and medicine. The history of indazole derivatives is a compelling narrative of scientific curiosity, synthetic innovation, and the relentless pursuit of therapeutic solutions. For researchers, scientists, and drug development professionals, the story of indazole serves as both an inspiration and a practical guide, demonstrating the profound impact that a single heterocyclic scaffold can have on human health.

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A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold as a Cornerstone of Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, represents what medicinal chemists refer to as a "privileged scaffold."[1][2] This designation is earned by its remarkable versatility in binding to a wide array of biological targets, leading to a diverse spectrum of pharmacological activities.[3][4] Marketed drugs such as axitinib and pazopanib, both potent kinase inhibitors used in cancer therapy, underscore the clinical success of indazole-based agents.[1][5] The continued exploration of novel indazole compounds is therefore a highly promising avenue in the quest for new therapeutics to address unmet medical needs, from oncology to neurodegenerative and infectious diseases.[6][7]

This guide provides an in-depth, technically-focused framework for researchers, scientists, and drug development professionals engaged in the biological evaluation of new chemical entities (NCEs) built around the indazole core. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind constructing a screening cascade—a multi-tiered approach designed to efficiently identify promising lead compounds, validate their activity, and elucidate their mechanism of action.

The Screening Cascade: A Strategic Multi-Tiered Approach

A robust screening strategy does not rely on a single assay but rather on a logical progression of experiments. This "screening cascade" is designed to triage large numbers of compounds efficiently, starting with broad, high-throughput assays and moving towards more complex, resource-intensive studies for only the most promising candidates. This approach maximizes efficiency and minimizes the risk of advancing false positives.

Screening_Cascade Primary High-Throughput Screening (HTS) (e.g., Cell Viability Assay) DoseResponse Dose-Response & IC50 Determination Primary->DoseResponse 'Hits' Secondary Functional Assays (e.g., Target-Based Kinase Assay) DoseResponse->Secondary MoA Cell-Based Mechanistic Assays (e.g., Apoptosis, Cell Cycle) Secondary->MoA Validated Hits Selectivity Selectivity Profiling (Kinase Panel) MoA->Selectivity SAR Structure-Activity Relationship (SAR) Informs new compound synthesis Selectivity->SAR 'Leads'

Caption: The tiered biological screening cascade for novel compounds.

Tier 1: Primary Screening - Casting a Wide Net

The objective of primary screening is to rapidly assess a library of novel indazole compounds for any biological activity of interest, often in a high-throughput screening (HTS) format.[8][9] For anticancer drug discovery, the most common starting point is a cell viability or cytotoxicity assay.[8]

Core Concept: Cell Viability Assays

These assays measure the overall health of a cell population after exposure to a test compound. A reduction in cell viability suggests potential cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects. The MTT and XTT assays are workhorse methods for this purpose due to their robustness, cost-effectiveness, and scalability.[10][11]

  • Principle of Tetrazolium Salt Reduction: Both MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are based on the ability of mitochondrial dehydrogenases in metabolically active, viable cells to reduce a tetrazolium salt to a colored formazan product.[11][12] The amount of formazan produced is directly proportional to the number of living cells.[13] The key difference is that the MTT formazan is insoluble and requires a solubilization step, while the XTT formazan is water-soluble, simplifying the protocol.[11][12]

Detailed Protocol: MTT Cell Viability Assay

This protocol provides a general framework. Optimization of cell seeding density and incubation times is critical for each specific cell line.[10]

Materials:

  • 96-well flat-bottom cell culture plates

  • Novel indazole compounds dissolved in DMSO (stock solution)

  • Selected cancer cell line (e.g., A549 - lung carcinoma, K562 - leukemia)[14]

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[15]

  • Multi-channel pipette, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the indazole compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[11] Replace the old medium with 100 µL of medium containing the test compounds. Include appropriate controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Wells with medium only (no cells).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[10]

  • MTT Addition: Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 100-150 µL of solubilization solution to each well.[10][13] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance on a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.[11]

Tier 2: Hit Confirmation and Secondary Screening

Compounds that show significant activity in the primary screen (defined as "hits") must be validated. This tier aims to confirm the activity, eliminate artifacts, and begin to probe the specificity of the compound's effect.

Dose-Response and IC₅₀ Determination

The first step is to confirm the hit by re-testing it in a dose-response format. This involves treating cells with a wider range of concentrations (typically using a semi-log dilution series) to generate a sigmoidal curve. From this curve, the half-maximal inhibitory concentration (IC₅₀) is calculated. The IC₅₀ value is a quantitative measure of a compound's potency and is essential for comparing different compounds and for Structure-Activity Relationship (SAR) studies.[16]

Target-Based Secondary Assays

Given that many indazole derivatives are known to be potent kinase inhibitors, a logical next step is to screen confirmed hits against specific protein kinases that are known oncogenic drivers.[17][18]

  • Core Concept: In Vitro Kinase Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[19] Luminescence-based assays, such as the ADP-Glo™ assay, are widely used. They quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[20] Less ADP produced in the presence of an inhibitor indicates greater target inhibition.[20]

Data Presentation: Comparing Potency of Novel Indazoles

Summarizing quantitative data in a clear, structured table is crucial for analysis and decision-making.

Compound IDStructure ModificationTarget Cell LineIC₅₀ (µM)Target KinaseKinase IC₅₀ (nM)
IND-001 5-chloro-N-phenylA5491.2VEGFR215
IND-002 5-methoxy-N-phenylA5498.5VEGFR2250
IND-003 5-chloro-N-pyridylA5490.8VEGFR28
Doxorubicin (Positive Control)A5490.2N/AN/A
Axitinib (Reference Drug)A5490.1VEGFR20.2

Table 1: Hypothetical screening data for novel indazole compounds against the A549 lung cancer cell line and the VEGFR2 kinase. This data illustrates how SAR can be inferred; for example, the pyridyl group in IND-003 appears more potent than the phenyl group in IND-001.

Tier 3: Mechanism of Action (MoA) Elucidation

Once a compound is confirmed to have potent on-target activity, the next critical phase is to understand how it affects the cancer cells. MoA studies provide insight into the cellular consequences of target inhibition.

Signaling_Pathway cluster_pathway Simplified Pro-Survival Kinase Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, Cyclin D1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Novel Indazole Inhibitor Inhibitor->RAF Inhibition

Caption: A potential mechanism of action for an indazole-based kinase inhibitor.

Apoptosis Assays

Apoptosis, or programmed cell death, is a desirable outcome for an anticancer agent.[21] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[22]

  • Principle: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[23] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[23] Dual staining allows for the differentiation of four cell populations:

    • Live cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Detailed Protocol: Annexin V/PI Apoptosis Assay

Materials:

  • Flow cytometer

  • Cells treated with indazole compound (and controls)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and Binding Buffer)[22]

  • Cold PBS, 1.5 mL microcentrifuge tubes

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells from your culture plates after treatment. It is crucial to collect floating cells as they are often apoptotic.[24]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet. This removes any residual media.[21]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[21]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[21]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary by manufacturer).[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis

Many kinase inhibitors exert their effects by causing cells to arrest at specific checkpoints in the cell cycle, preventing proliferation.[25] Flow cytometry analysis of DNA content is a standard method to assess cell cycle distribution.[26]

  • Principle: A fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), is used to stain permeabilized cells.[27] The amount of fluorescence emitted by a cell is directly proportional to its DNA content.[27] This allows for the quantification of cells in different phases:

    • G0/G1 phase: Normal (2N) DNA content.

    • S phase: Intermediate DNA content as DNA is being synthesized.

    • G2/M phase: Doubled (4N) DNA content.[28]

An accumulation of cells in a particular phase after treatment with an indazole compound suggests interference with cell cycle progression at that checkpoint.

Tier 4: Lead Optimization and SAR

The data gathered from all previous tiers feeds into the crucial process of lead optimization. Structure-Activity Relationship (SAR) studies use the potency (IC₅₀) and mechanistic data to inform the synthesis of new, improved analogues of the lead compound.[1][29] The goal is to systematically modify the chemical structure to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion). This iterative cycle of design, synthesis, and screening is the core of modern medicinal chemistry and drug discovery.[14]

Conclusion

The biological screening of novel indazole compounds is a systematic, multi-faceted process that requires a strategic, tiered approach. By progressing from high-throughput cell viability assays to confirmatory dose-response studies, target-based secondary assays, and in-depth mechanism of action studies, researchers can efficiently identify and validate promising drug candidates. Each step is built on a foundation of scientific rationale, utilizing robust and reproducible protocols to ensure data integrity. This comprehensive screening cascade provides the critical data needed to establish structure-activity relationships and guide the intelligent design of the next generation of indazole-based therapeutics.

References

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The Emerging Potential of 1,6-Dimethylindazol-3-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to mimic the purine core of ATP, making it an ideal framework for the design of kinase inhibitors.[1] The 3-aminoindazole motif, in particular, has been successfully incorporated into numerous clinical candidates and approved drugs, demonstrating its versatility in targeting a wide array of protein kinases involved in oncology, inflammation, and other therapeutic areas. This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this family: 1,6-dimethylindazol-3-amine . We will delve into its synthesis, potential biological activities, and the methodologies required to investigate its therapeutic promise.

Section 1: Synthesis of this compound – A Strategic Approach

Proposed Synthetic Pathway

The proposed synthesis begins with the readily available 2-fluoro-5-methylbenzonitrile. This starting material is advantageous due to the activating effect of the fluorine atom, which facilitates nucleophilic aromatic substitution.

Synthetic Pathway start 2-Fluoro-5-methylbenzonitrile intermediate1 6-Methyl-1H-indazol-3-amine start->intermediate1 Hydrazine Hydrate, Reflux product 1,6-Dimethyl-1H-indazol-3-amine intermediate1->product Methylating Agent (e.g., CH3I), Base (e.g., NaH), Solvent (e.g., THF)

A proposed two-step synthesis of this compound.
Experimental Protocols

This step is based on the classical and robust reaction of a 2-halobenzonitrile with hydrazine.[2]

  • Materials: 2-fluoro-5-methylbenzonitrile, hydrazine hydrate (80% in water), solvent (e.g., ethanol or n-butanol).

  • Procedure:

    • To a solution of 2-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable high-boiling solvent, add hydrazine hydrate (3.0-5.0 eq).

    • Heat the reaction mixture to reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 6-methyl-1H-indazol-3-amine.

The N-alkylation of indazoles can lead to a mixture of N1 and N2 isomers. To selectively obtain the N1-methylated product, which is generally the thermodynamically more stable isomer, specific reaction conditions are crucial.[3][4][5]

  • Materials: 6-Methyl-1H-indazol-3-amine, a strong non-nucleophilic base (e.g., Sodium Hydride - NaH), a suitable methylating agent (e.g., methyl iodide - CH₃I or dimethyl sulfate - (CH₃)₂SO₄), and an aprotic solvent (e.g., Tetrahydrofuran - THF or Dimethylformamide - DMF).

  • Procedure:

    • To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 6-methyl-1H-indazol-3-amine (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

    • Cool the mixture back to 0 °C and add the methylating agent (1.1 eq) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to isolate the desired 1,6-dimethyl-1H-indazol-3-amine.

Section 2: Predicted Biological Activity and Therapeutic Potential

The 3-aminoindazole scaffold is a well-established "hinge-binding" motif for many protein kinases.[2] The amino group at the 3-position and the adjacent nitrogen atom of the pyrazole ring form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.

Kinase Inhibition as a Primary Target Class

Based on extensive structure-activity relationship (SAR) studies of analogous compounds, this compound is predicted to function as a kinase inhibitor.[6][7][8] The specific kinase targets will be determined by the nature and position of the substituents on the indazole ring. The methyl groups at the 1- and 6-positions will influence the compound's binding affinity and selectivity for different kinases.

Kinase_Inhibition Competitive inhibition at the ATP binding site. cluster_kinase Kinase ATP Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue d_loop DFG Motif inhibitor This compound inhibitor->hinge H-bonds (3-amino group) atp ATP atp->hinge

Predicted binding mode of this compound in a kinase active site.
Potential Therapeutic Applications

Given the prevalence of kinase dysregulation in various diseases, this compound could be investigated for its potential in:

  • Oncology: Targeting kinases such as receptor tyrosine kinases (e.g., VEGFR, PDGFR) or intracellular signaling kinases (e.g., Bcr-Abl, SRC).[1]

  • Inflammatory Diseases: Inhibiting kinases involved in immune cell signaling pathways (e.g., JAKs, SYK).

  • Neurodegenerative Disorders: Modulating the activity of kinases implicated in neuronal function and survival (e.g., GSK-3β, CDKs).

Section 3: A Roadmap for Biological Evaluation: Key Assays and Workflows

A systematic approach is required to determine the biological activity and therapeutic potential of this compound. This involves a tiered screening process, from initial biochemical assays to more complex cell-based and in vivo models.

Biochemical Assays for Kinase Activity

The first step is to assess the compound's ability to inhibit a panel of purified kinases in a cell-free system.[9] This provides a direct measure of its potency and selectivity.

Assay TypePrincipleAdvantages
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in a kinase reaction.High sensitivity, broad applicability.
Fluorescence-Based Assays (e.g., TR-FRET) Uses fluorescently labeled substrates or antibodies to detect phosphorylation.Homogeneous format, suitable for HTS.[10]
Radiometric Assays Measures the incorporation of radioactive ³²P or ³³P from ATP onto a substrate.Gold standard for sensitivity and direct measurement.

digraph "Biochemical_Workflow" {
graph [rankdir="LR", fontname="Helvetica", fontsize=10];
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
start [label="Synthesized\nthis compound"];
screen [label="Primary Screen\n(Broad Kinase Panel at a single concentration)"];
dose_response [label="Dose-Response Assay\n(Determine IC50 for active hits)"];
selectivity [label="Selectivity Profiling\n(Compare IC50 values across a panel of kinases)"];
mechanism [label="Mechanism of Action Studies\n(e.g., competition with ATP)"];

start -> screen;
screen -> dose_response;
dose_response -> selectivity;
selectivity -> mechanism;

}

A typical workflow for the biochemical evaluation of a novel kinase inhibitor.
Cell-Based Assays for Target Engagement and Functional Effects

Positive hits from biochemical assays must be validated in a cellular context to assess their membrane permeability, target engagement, and functional consequences.[11]

  • Target Engagement Assays (e.g., NanoBRET™): These assays measure the binding of the compound to its target kinase within living cells.

  • Cellular Phosphorylation Assays (e.g., Western Blot, ELISA): These methods quantify the phosphorylation status of the kinase's downstream substrates to confirm functional inhibition.

  • Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays determine the effect of the compound on the growth and survival of cancer cell lines that are dependent on the target kinase.

Section 4: Future Directions and Conclusion

This compound represents a promising, yet largely unexplored, chemical entity within the medicinally significant 3-aminoindazole family. The synthetic strategies and biological evaluation workflows outlined in this guide provide a solid foundation for researchers to investigate its therapeutic potential. Further derivatization of the 3-amino group and exploration of different substitution patterns on the benzene ring could lead to the discovery of potent and selective inhibitors for a range of clinically relevant kinases. As with any drug discovery program, a multidisciplinary approach combining synthetic chemistry, biochemistry, and cell biology will be essential to unlock the full potential of this intriguing molecule.

References

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Tautomeric Forms of Substituted Indazoles: A Guide to Characterization and Control in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Indazole-containing derivatives are cornerstones in modern medicinal chemistry, forming the structural core of numerous approved therapeutics.[1][2][3] The biological activity of these compounds is intimately linked to their three-dimensional structure and electronic properties, which are profoundly influenced by a subtle yet critical phenomenon: annular tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium between 1H- and 2H-indazoles, offering a framework for its analysis and control. We will dissect the underlying principles governing tautomer stability, detail field-proven experimental and computational workflows for their characterization, and discuss the critical implications of tautomerism in the rational design of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to master the complexities of this versatile heterocyclic scaffold.

The Fundamental Equilibrium: 1H- vs. 2H-Indazole

Indazole, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, can exist in two primary tautomeric forms depending on the location of the proton on the pyrazole nitrogen atoms.[1][2][4] This dynamic equilibrium is fundamental to the chemistry and pharmacology of all NH-indazoles.

  • 1H-Indazole: In this form, the proton resides on the N1 nitrogen. This tautomer possesses a "benzenoid" character, which is generally associated with greater aromaticity and thermodynamic stability.[5][6] Consequently, for the unsubstituted indazole and many of its derivatives, the 1H form is the predominant species in solution and the solid state.[1][4][7]

  • 2H-Indazole: Here, the proton is located on the N2 nitrogen. This arrangement imparts a "quinonoid" character to the benzene ring, which is typically higher in energy.[5][6]

The energy difference between these two forms, while often favoring the 1H-tautomer by approximately 4-5 kcal/mol, is small enough that the equilibrium can be significantly influenced by a variety of internal and external factors.[8] Understanding and controlling this balance is paramount, as the tautomeric state dictates the molecule's hydrogen bonding pattern, dipole moment, and overall shape, which are critical determinants of its interaction with biological targets.

Caption: Fig 1. The annular tautomeric equilibrium in indazole.

Causality of Tautomeric Preference: Influencing the Equilibrium

The tautomeric ratio is not fixed; it is a sensitive balance dictated by electronic, steric, and environmental factors. A medicinal chemist's ability to predict and manipulate this equilibrium is a key component of rational drug design.

Electronic and Steric Effects of Substituents

The nature and position of substituents on the indazole core are primary determinants of tautomeric preference.

  • Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the positive charge buildup on the nitrogen atoms in the transition state of proton transfer. While the 1H-tautomer is generally more stable, computational studies have shown that in certain substituted indazoles, the 2H-tautomer can become the more stable form.[9]

  • Intramolecular Hydrogen Bonding: This is one of the most powerful forces capable of overriding the inherent stability of the 1H-tautomer. A substituent, typically at the C3 or C7 position, that can act as a hydrogen bond acceptor (e.g., a carbonyl or nitro group) can form a strong intramolecular hydrogen bond with the N2-H proton, effectively locking the molecule in the 2H-tautomeric form.[10]

The Role of the Environment
  • Solvent Polarity: The polarity of the solvent plays a crucial role. The 2H-tautomer generally possesses a larger dipole moment than the 1H-tautomer.[6] Therefore, polar solvents can preferentially solvate and stabilize the 2H-form, shifting the equilibrium towards it.[10][11]

  • Hydrogen Bonding Solvents: Protic solvents (e.g., water, alcohols) can compete for hydrogen bonding, potentially disrupting intramolecular H-bonds that stabilize the 2H-tautomer or forming intermolecular H-bonds that favor one tautomer over the other.[10]

  • pH: The pKa of the indazole N-H proton is typically around 13.9, making it a weak acid.[12] Under basic conditions, deprotonation occurs to form the indazolate anion, which is a common intermediate in N-alkylation reactions. The subsequent reaction pathway depends on the relative nucleophilicity of N1 and N2.

Influencing_Factors center Tautomeric Equilibrium (1H vs. 2H) substituents Substituent Effects center->substituents Internal environment Environmental Factors center->environment External edg_ewg Electronic Effects (EDG/EWG) substituents->edg_ewg h_bond Intramolecular H-Bonding substituents->h_bond sterics Steric Hindrance substituents->sterics solvent Solvent Polarity environment->solvent ph pH / Basicity environment->ph caption Fig 2. Key factors governing the indazole tautomeric equilibrium.

Caption: Fig 2. Key factors governing the indazole tautomeric equilibrium.

The Scientist's Toolkit: Methodologies for Tautomer Characterization

Unambiguous determination of the dominant tautomeric form requires a multi-faceted analytical approach. Relying on a single technique can be misleading, as the tautomeric preference can differ between the solid state and solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse

NMR is the most powerful and commonly used technique for studying tautomerism in solution.

  • Causality of NMR Analysis: The electronic environment of each nucleus within the indazole scaffold is distinct for the 1H- and 2H-tautomers. This difference manifests as unique chemical shifts (δ) and coupling constants, providing a diagnostic fingerprint for each form. 2D NMR techniques are chosen for their ability to establish through-bond and through-space correlations, providing irrefutable evidence for the position of N-substituents or the N-H proton.

  • Key Diagnostic Signals:

    • ¹³C NMR: The chemical shifts of the carbon atoms at the ring fusion (C3a and C7a) are particularly informative. In N1-substituted or 1H-tautomers, the C7a signal is typically found further downfield than in the corresponding N2-isomers.[13][14]

    • ¹H NMR: The chemical shift of the proton at C3 is often a key indicator.

    • ¹⁵N NMR: As the most direct method, ¹⁵N NMR observes the nitrogen atoms themselves. The chemical shifts of N1 and N2 are significantly different in the two tautomers, providing definitive evidence of the proton's location.[14]

    • 2D NMR (HMBC & NOESY): For N-alkylated indazoles, an HMBC experiment is the gold standard for assignment. A correlation between the N-CH₂ protons and C7a confirms an N1-isomer, whereas a correlation to C3 confirms an N2-isomer.[13] NOESY can provide similar through-space information.

Nucleus1H-Tautomer / N1-Isomer2H-Tautomer / N2-IsomerRationale
C3 ~135 ppm~145 ppmC3 is more shielded in the 1H-tautomer.
C7a ~140 ppm~128 ppmC7a is significantly more deshielded in the 1H-tautomer.[13][14]
¹⁵N N1: ~180 ppm, N2: ~280 ppmN1: ~280 ppm, N2: ~170 ppmDirect observation of the protonated vs. unprotonated nitrogen.

Table 1. Representative ¹³C and ¹⁵N NMR chemical shifts for distinguishing indazole tautomers/isomers. (Values are approximate and vary with substitution and solvent).

Experimental Protocol: Tautomer Assignment using HMBC NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized N-alkylated indazole in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra to assign proton and carbon signals.

  • HMBC Experiment: Run a standard gradient-selected ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. Optimize the long-range coupling delay (typically set for J = 8-10 Hz) to observe 2- and 3-bond correlations.

  • Data Analysis (Self-Validating System):

    • Identify the proton signal corresponding to the methylene group attached to the indazole nitrogen (N-CH₂).

    • Examine the correlations from this N-CH₂ signal in the HMBC spectrum.

Single Crystal X-ray Diffraction: The Solid-State Answer

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state, definitively identifying the tautomeric form within the crystal lattice.[10][15]

  • Causality of X-ray Analysis: By diffracting X-rays off a single crystal, one can calculate the precise position of each atom in the molecule, including the hydrogen on the nitrogen. This allows for direct visualization of the tautomer and reveals intermolecular interactions, such as hydrogen bonding dimers, that may stabilize a particular form in the solid state.[10]

Computational Chemistry: The Predictive Power

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting the relative thermodynamic stabilities of tautomers.

  • Causality of Computational Analysis: DFT calculations solve the Schrödinger equation to determine the ground-state electronic energy of a molecule. By calculating the energies of optimized geometries for both the 1H- and 2H-tautomers, one can predict which form is more stable and by how much.[8][9][16] Including solvent models (e.g., Polarizable Continuum Model) allows for the prediction of environmental effects on the equilibrium.

Workflow for Comprehensive Tautomer Analysis

Analysis_Workflow cluster_analysis Characterization start Synthesized Indazole Derivative nmr NMR Spectroscopy (CDCl₃, DMSO-d₆) start->nmr xray X-Ray Crystallography start->xray dft DFT Calculations (Gas Phase, Solvent) start->dft result_solution Dominant Tautomer in Solution nmr->result_solution result_solid Tautomer in Solid State xray->result_solid result_thermo Predicted Thermodynamic Stability dft->result_thermo final Unambiguous Tautomer Assignment result_solution->final result_solid->final result_thermo->final caption Fig 3. Integrated workflow for the definitive characterization of indazole tautomers.

Caption: Fig 3. Integrated workflow for the definitive characterization of indazole tautomers.

Implications for Rational Drug Design

The tautomeric state of an indazole is not an academic curiosity; it is a critical parameter that directly impacts its viability as a drug candidate.

  • Target Recognition: The N-H group of an indazole is a potent hydrogen bond donor. Whether this donor is presented from the N1 or N2 position fundamentally changes the molecule's pharmacophore. A drug designed to bind a target via its N1-H will fail if the molecule preferentially exists as the 2H-tautomer in the body.

  • Physicochemical Properties (ADME): Tautomerism influences key properties that govern a drug's absorption, distribution, metabolism, and excretion (ADME).

    • Solubility: The more polar tautomer may exhibit higher aqueous solubility.

    • Lipophilicity (LogP): The tautomeric equilibrium can affect the molecule's partitioning between aqueous and lipid environments.

    • Metabolic Stability: The accessibility of the pyrazole ring to metabolic enzymes can differ between tautomers.

  • Synthetic Strategy & Intellectual Property: The synthesis of N-substituted indazoles is complicated by tautomerism. Direct alkylation of an NH-indazole with an alkyl halide typically yields a mixture of N1 and N2 products, which can be difficult to separate.[17][18] This necessitates the development of regioselective synthetic routes, often involving protecting groups or specialized cyclization strategies, to access the desired isomer cleanly.[17][19] Successfully controlling this regioselectivity can be a key point of novelty for intellectual property.

Caption: Fig 4. The synthetic challenge of direct N-alkylation leading to isomeric mixtures.

Conclusion

The tautomerism of substituted indazoles is a nuanced and powerful feature of this important heterocyclic system. Far from being a mere chemical curiosity, it is a controlling element in the scaffold's biological function, physicochemical properties, and synthetic accessibility. For the medicinal chemist, mastering the interplay of electronic, steric, and environmental factors that govern the 1H/2H equilibrium is essential for success. A rigorous, multi-technique approach to characterization, combining the solution-state insights of NMR, the solid-state certainty of X-ray crystallography, and the predictive power of computational chemistry, provides the necessary foundation for the rational design and development of the next generation of indazole-based therapeutics.

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In Silico Analysis and Molecular Docking of 1,6-Dimethylindazol-3-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically approved drugs and investigational agents.[1] This guide provides a comprehensive, in-depth technical walkthrough of a hypothetical in silico study on 1,6-Dimethylindazol-3-amine, a representative member of this chemical class. We will navigate the entire computational workflow, from ligand preparation and target selection to molecular docking and post-procedural analysis. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a protocol, but the underlying scientific rationale for each step, ensuring a foundation of expertise, trustworthiness, and authoritative grounding in current computational drug discovery practices.

Introduction: The Rationale for In Silico Investigation

Nitrogen-containing heterocyclic compounds are paramount in drug design, and the indazole ring system is particularly notable for its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] Many indazole-containing drugs function as kinase inhibitors, where the indazole core acts as an effective "hinge-binding fragment," anchoring the molecule within the ATP-binding site of the enzyme.[1]

This compound is a specific isomer within this family. Its structure features a bicyclic aromatic indazole core, a primary amine group at the 3-position which can act as a hydrogen bond donor, and two methyl groups that can influence solubility and steric interactions. Given the established role of the indazole scaffold in targeting protein kinases, a rational first step in evaluating the therapeutic potential of this specific molecule is through in silico analysis.[3][4]

Molecular docking is a powerful structure-based drug design (SBDD) technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[5][6] This computational approach allows for rapid, cost-effective screening of compounds and provides atomic-level insights into the molecular interactions driving binding, guiding further chemical synthesis and experimental validation.

This guide will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as an exemplary target, a well-validated receptor tyrosine kinase implicated in tumor angiogenesis and a known target for other indazole-based inhibitors.

The Computational Workflow: A Step-by-Step Protocol

The in silico analysis pipeline is a multi-stage process requiring meticulous attention to detail at each step to ensure the reliability of the final predictions.

Caption: Overall workflow for in silico molecular docking.
Part 1: Ligand Preparation

The goal of this stage is to generate a chemically correct, low-energy 3D conformation of the ligand. The accuracy of the ligand's structure, particularly its charge distribution and protonation state, is critical for the scoring function's ability to correctly estimate binding affinity.

Protocol:

  • 2D Structure Generation: Draw the this compound molecule using a chemical sketcher like MarvinSketch or ChemDraw. Ensure correct atom types and bond orders.

  • Conversion to 3D: Use a computational chemistry tool like Open Babel or the builder function within Schrödinger Maestro to convert the 2D sketch into a 3D structure.

  • Protonation State Assignment: For a molecule with an amine group, its protonation state is pH-dependent. At physiological pH (~7.4), the primary amine (pKa ~4-5 for aromatic amines) will likely be neutral. Tools like Epik or Marvin can predict pKa values to confirm the dominant species. For this guide, we will proceed with the neutral NH2 form.

  • Energy Minimization: The initial 3D structure is not guaranteed to be in a low-energy state. A geometry optimization is performed to find a stable conformation.

    • Causality: This step removes steric strain and moves the molecule to a local energy minimum on its potential energy surface. Using an appropriate molecular mechanics force field (e.g., MMFF94 for drug-like molecules) is essential. The process typically involves an initial run with a steepest descent algorithm to remove major clashes, followed by a more precise conjugate gradient algorithm.

  • Charge Assignment: Assign partial atomic charges using a method like Gasteiger-Hückel. These charges are crucial for calculating electrostatic interactions during the docking simulation.

  • File Format Preparation: Save the final, minimized structure in a docking-compatible format, such as .pdbqt for AutoDock Vina or .mae for Schrödinger Glide.

Part 2: Target Protein Selection and Preparation

The selection of a high-quality protein structure is paramount. The presence of a co-crystallized ligand is highly advantageous as it clearly defines the binding pocket and provides a reference for validating the docking protocol.

Protocol:

  • Target Selection & Retrieval: Based on the known pharmacology of indazole scaffolds, VEGFR2 is selected as a relevant target. A suitable crystal structure, PDB ID: 4ASD (VEGFR2 in complex with a pyrimidine-based inhibitor), is downloaded from the Protein Data Bank.

  • Protein Preparation: Raw PDB files are not immediately ready for docking and must be "cleaned." This is typically performed using specialized software like the Protein Preparation Wizard in Maestro, or AutoDockTools.

    • Step A: Initial Cleanup: Remove all non-essential components, including solvent molecules (water) that are not critical for binding, co-solvents, and duplicate protein chains.

    • Step B: Add Hydrogens: Crystal structures usually lack hydrogen atoms. These must be added, as they are critical for hydrogen bonding and steric definition.

    • Step C: Assign Protonation States: The protonation states of ionizable residues (His, Asp, Glu, Lys, Arg) are assigned based on a pH of 7.4. Histidine is particularly important as its protonation state can significantly alter binding interactions.

    • Step D: Restrained Minimization: A final, short, restrained energy minimization is performed. Only the newly added hydrogen atoms are allowed to move freely, while the heavy atoms are harmonically restrained to their initial positions.

    • Causality: This final minimization step optimizes the hydrogen-bonding network and relieves any minor steric clashes introduced during preparation, without significantly altering the experimentally determined backbone structure.

Part 3: Molecular Docking and Protocol Validation

This is the core computational experiment where the ligand is placed into the prepared protein's active site. The trustworthiness of this process hinges on proper validation.

Protocol:

  • Binding Site Definition: The binding site is defined as a cubic grid box centered on the co-crystallized ligand from the PDB structure (4ASD). The box size should be large enough to allow the ligand to rotate and translate freely within the active site (e.g., a 20x20x20 Å cube).

  • Docking Protocol Validation (Self-Validating System):

    • Action: Extract the native ligand from the 4ASD PDB file and dock it back into the prepared receptor using the exact same parameters that will be used for the test ligand.

    • Trustworthiness Check: The docking protocol is considered valid if the top-scoring docked pose of the native ligand overlays well with its original crystallographic position. A root-mean-square deviation (RMSD) of less than 2.0 Å is the widely accepted threshold for success. This step confirms that the chosen algorithm and scoring function can successfully identify the correct binding mode.

  • Docking Execution:

    • Algorithm: Utilize a robust search algorithm like the Lamarckian Genetic Algorithm in AutoDock or the systematic search in Glide.[7] These algorithms explore a vast conformational space for the ligand.

    • Parameters: Set the number of binding modes to generate (e.g., 10) and the exhaustiveness of the search. Higher exhaustiveness increases computational time but provides a more thorough search.

    • Execution: Run the docking simulation for this compound against the prepared VEGFR2 receptor.

Results and Post-Docking Analysis

The output of a docking simulation is a set of predicted binding poses and associated scores. Meaningful interpretation requires looking beyond just the top score.

Quantitative Data Analysis

The primary quantitative output is the docking score, which is an estimate of the binding free energy (ΔG), typically in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Table 1: Hypothetical Docking Results for this compound against VEGFR2

Pose RankDocking Score (kcal/mol)Estimated Binding Affinity (ΔG)Key Hydrogen Bond Interactions (Residue & Atom)
1-8.5-8.5 kcal/molCys919 (Backbone NH), Glu917 (Sidechain OE1)
2-8.2-8.2 kcal/molCys919 (Backbone NH), Asp1046 (Sidechain OD1)
3-7.9-7.9 kcal/molCys919 (Backbone NH)
Qualitative Interaction Analysis

Visual inspection of the top-ranked pose is essential to determine if the predicted binding mode is chemically sensible and to understand the key interactions driving the affinity.

G ligand This compound cys919 Cys919 (Hinge) ligand->cys919 H-Bond (NH...O) glu917 Glu917 (Gatekeeper) ligand->glu917 H-Bond (NH2...O) val848 Val848 ligand->val848 Hydrophobic leu1035 Leu1035 ligand->leu1035 Hydrophobic

Caption: Key molecular interactions of the top-ranked pose.
  • Hydrogen Bonds: In our hypothetical top pose, the indazole N2 atom and the 3-amine group are predicted to form crucial hydrogen bonds with the backbone of Cys919 in the kinase hinge region. This is a classic interaction mode for kinase inhibitors and validates the initial hypothesis.[8][9]

  • Hydrophobic Interactions: The dimethyl-substituted benzene ring portion of the indazole core is predicted to sit in a hydrophobic pocket formed by residues such as Val848 and Leu1035, contributing favorably to binding.

  • Ligand Efficiency (LE): This is a useful metric for normalizing the binding energy by the size of the molecule (LE = ΔG / Number of Heavy Atoms). It helps in identifying smaller fragments that are highly efficient binders, making them excellent starting points for lead optimization.

Conclusion and Future Directions

This in silico guide has detailed a hypothetical yet scientifically rigorous investigation into the potential of this compound as a kinase inhibitor. The molecular docking simulations predict that this compound can bind favorably to the ATP pocket of VEGFR2, anchored by key hydrogen bonds to the hinge region, a hallmark of many potent inhibitors.

The docking score of -8.5 kcal/mol and the observed interaction patterns suggest that this compound is a viable candidate for further study. However, it is imperative to recognize that these computational predictions are not a substitute for experimental validation. The logical next steps would be:

  • Synthesis: Chemical synthesis of this compound.

  • In Vitro Validation: Perform biochemical assays to determine the IC50 value of the compound against the VEGFR2 kinase.

  • Further Computational Studies: If the compound shows promising activity, more advanced techniques like molecular dynamics (MD) simulations can be employed to study the stability of the predicted binding pose and to calculate binding free energies with higher accuracy.[6]

By integrating the predictive power of in silico methods with empirical laboratory validation, the drug discovery process can be significantly accelerated, allowing for the efficient identification and optimization of novel therapeutic agents.

References

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  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Zhang, Z., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]

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A Technical Guide to the Therapeutic Potential of 1,6-Dimethylindazol-3-amine: A Scaffold-Centric Approach to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

While 1,6-Dimethylindazol-3-amine is not extensively documented in public scientific literature, its core indazole structure represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] This guide provides a comprehensive framework for identifying and validating its potential therapeutic targets. By analyzing the well-established biological activities of indazole-containing compounds, we propose a rational, scaffold-based approach to unlock the therapeutic promise of this specific molecule. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols and strategic insights into the preclinical evaluation of this compound.

Introduction: The Indazole Scaffold as a Foundation for Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][4] Its unique physicochemical properties, including its ability to act as a bioisostere for indole and phenol, make it a versatile scaffold for engaging a wide array of biological targets.[3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][5][6]

Given the limited specific data on this compound, a logical starting point for investigation is to consider the established targets of structurally related indazole-3-amine derivatives. This scaffold is a known "hinge-binding" fragment, particularly effective in targeting the ATP-binding pocket of protein kinases.[7] Therefore, this guide will focus on protein kinases as a primary, high-probability target class for this compound.

Protein Kinases: A High-Priority Target Class for this compound

Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[8] The indazole scaffold is a prominent feature in several approved kinase inhibitors, such as Pazopanib and Axitinib.[4][8]

Rationale for Targeting Protein Kinases

The rationale for prioritizing protein kinases as potential targets for this compound is threefold:

  • Structural Precedent: The 1H-indazole-3-amine moiety is a well-established pharmacophore for kinase inhibition.[7]

  • Broad Therapeutic Relevance: Kinase inhibitors are used to treat a wide range of cancers and inflammatory diseases.[6][8]

  • Druggability: The ATP-binding site of kinases offers a well-defined pocket for small molecule intervention.

Proposed Primary Target: Fibroblast Growth Factor Receptors (FGFRs)

As a specific and actionable starting point, we hypothesize that this compound may exhibit inhibitory activity against the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This hypothesis is based on published research demonstrating that 6-substituted 1H-indazol-3-amine derivatives can be potent FGFR1 inhibitors.[9] Dysregulation of FGFR signaling is implicated in various cancers, including bladder, lung, and breast cancer.

Experimental Validation Workflow

A systematic, multi-tiered approach is essential to validate the interaction between this compound and its putative kinase targets. The following section outlines a comprehensive experimental plan.

Tier 1: In Vitro Biochemical Assays

The initial step is to determine if this compound directly interacts with and inhibits the enzymatic activity of the target kinase in a cell-free system.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for FGFR1)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the purified FGFR1 kinase domain.

  • Materials:

    • Recombinant human FGFR1 kinase domain

    • ATP (Adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the FGFR1 enzyme and the peptide substrate to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.

    • Incubate the reaction for 60 minutes at 30°C.

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Tier 2: Cell-Based Target Engagement and Functional Assays

Once biochemical activity is confirmed, the next crucial step is to assess whether this compound can engage its target in a cellular context and elicit a functional response.

Experimental Protocol: Cellular Target Engagement using Western Blot

  • Objective: To determine if this compound inhibits the autophosphorylation of FGFR1 in a cancer cell line that overexpresses the receptor (e.g., KG-1, a myeloid leukemia cell line).

  • Procedure:

    • Culture KG-1 cells to approximately 80% confluency.

    • Starve the cells in a serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 2 hours.

    • Stimulate the cells with fibroblast growth factor (FGF) for 15 minutes to induce FGFR1 autophosphorylation.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated FGFR1 (p-FGFR1).

    • Strip and re-probe the membrane with a primary antibody for total FGFR1 as a loading control.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the concentration-dependent inhibition of FGFR1 phosphorylation.

Tier 3: Anti-proliferative and Apoptosis Assays

The final preclinical validation step is to assess the compound's effect on cancer cell viability and its ability to induce apoptosis.

Experimental Protocol: Cell Viability Assay

  • Objective: To measure the anti-proliferative effect of this compound on a panel of cancer cell lines with varying levels of FGFR activation.

  • Procedure:

    • Seed cancer cells (e.g., K562, A549, PC-3, Hep-G2) in 96-well plates.[7]

    • After 24 hours, treat the cells with a range of concentrations of this compound.

    • Incubate for 72 hours.

    • Assess cell viability using the MTT (methyl thiazolyl tetrazolium) assay.[7] This colorimetric assay measures the metabolic activity of living cells.

    • Measure the absorbance at 570 nm and calculate the IC50 for cell growth inhibition.

Experimental Protocol: Apoptosis Assay

  • Objective: To determine if the anti-proliferative effects of this compound are due to the induction of apoptosis.

  • Procedure:

    • Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of late apoptotic and necrotic cells.

    • Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

    • Additionally, the expression of key apoptosis-related proteins, such as Bcl-2 and Bax, can be assessed by Western blot.[10]

Data Presentation and Visualization

Clear presentation of data is paramount for interpreting the therapeutic potential of a compound.

Quantitative Data Summary
Assay Cell Line Endpoint Hypothetical Value
In Vitro Kinase Inhibition-IC50 vs. FGFR150 nM
Cellular Target EngagementKG-1IC50 vs. p-FGFR1200 nM
Cell ViabilityK562IC505.15 µM[7]
Cell ViabilityA549IC50> 10 µM
Cell ViabilityPC-3IC508.5 µM
Cell ViabilityHep-G2IC507.2 µM

Note: The IC50 value for K562 is from a study on a related indazole derivative and is provided for context.[7]

Signaling Pathway and Workflow Diagrams

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K FGF FGF Ligand FGF->FGFR Binds Compound This compound Compound->FGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: Simplified FGFR signaling pathway and the proposed inhibitory action of this compound.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Screening cluster_tier2 Tier 2: Cellular Validation cluster_tier3 Tier 3: Functional Outcomes T1_Assay In Vitro Kinase Assay (e.g., FGFR1) T1_Data Determine IC50 T1_Assay->T1_Data T2_Assay1 Cellular Target Engagement (Western Blot for p-FGFR1) T1_Data->T2_Assay1 If IC50 < 1 µM T2_Data1 Confirm On-Target Activity T2_Assay1->T2_Data1 T3_Assay1 Anti-Proliferation Assay (MTT) T2_Data1->T3_Assay1 If cellular IC50 is potent T3_Data1 Measure Impact on Cell Viability & Death T3_Assay1->T3_Data1 T3_Assay2 Apoptosis Assay (Flow Cytometry) T3_Assay2->T3_Data1

Caption: Tiered experimental workflow for validating therapeutic targets.

Conclusion and Future Directions

While direct experimental data for this compound is sparse, its chemical structure strongly suggests a high potential for activity as a protein kinase inhibitor. The proposed workflow provides a robust and logical path for its characterization, starting with the high-priority FGFR family. Future work should expand the kinase screening panel to identify other potential targets and delve into in vivo efficacy studies using relevant cancer xenograft models. The exploration of this compound, guided by the principles of scaffold-based drug discovery, holds promise for the development of novel therapeutics.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. PubMed.

  • Indazoles in Drug Discovery. PharmaBlock.

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health.

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health.

  • Indazole Derivatives and Their Therapeutic Applications: A Patent Review (2013-2017). Taylor & Francis Online.

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health.

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 1,6-dimethylindazol-3-amine, a key intermediate in pharmaceutical research and development. The protocol herein is designed to be robust and scalable, drawing upon established principles of indazole synthesis and N-alkylation. This guide offers a detailed, step-by-step procedure, alongside in-depth explanations of the chemical transformations, safety precautions, and analytical characterization methods. The aim is to equip researchers with the necessary information to confidently and efficiently produce high-purity this compound for their discovery and development pipelines.

Introduction

The indazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties including anti-tumor, anti-HIV, and anti-inflammatory activities[1]. Specifically, substituted 3-aminoindazoles are crucial building blocks in the synthesis of various kinase inhibitors and other targeted therapies. This compound serves as a vital intermediate for the synthesis of complex molecules in drug discovery programs. The strategic placement of the methyl groups at the 1 and 6 positions, combined with the reactive 3-amino group, allows for diverse downstream functionalization.

This application note details a reliable synthetic route to this compound, commencing from a commercially available substituted benzonitrile. The synthesis involves a two-step process: formation of the 3-aminoindazole core via a palladium-catalyzed reaction and subsequent cyclization, followed by a regioselective N-methylation.

Reaction Scheme

Synthesis of this compound cluster_0 Step 1: Formation of 6-Methyl-1H-indazol-3-amine cluster_1 Step 2: N-Methylation start 2-Bromo-5-methylbenzonitrile intermediate1 Intermediate Adduct start->intermediate1 hydrazine Benzophenone Hydrazone Pd Catalyst, Base hydrazine->intermediate1 product1 6-Methyl-1H-indazol-3-amine intermediate1->product1 cyclization Acidic Workup (Deprotection/Cyclization) cyclization->product1 product1_input 6-Methyl-1H-indazol-3-amine product1->product1_input final_product This compound product1_input->final_product methylation_reagent Methyl Iodide (CH3I) Base (e.g., NaH) methylation_reagent->final_product Experimental Workflow cluster_step1 Step 1: 6-Methyl-1H-indazol-3-amine Synthesis cluster_step2 Step 2: N-Methylation s1_start Combine Reactants: 2-Bromo-5-methylbenzonitrile, Benzophenone hydrazone, Pd(OAc)2, BINAP, NaOtBu s1_reflux Reflux in Toluene (12-18h) s1_start->s1_reflux s1_workup Acidic Workup (3M HCl) s1_reflux->s1_workup s1_cyclize Heat to 80°C (1-2h) s1_workup->s1_cyclize s1_extract Basify and Extract s1_cyclize->s1_extract s1_purify Column Chromatography s1_extract->s1_purify s1_product Pure 6-Methyl-1H-indazol-3-amine s1_purify->s1_product s2_start Prepare NaH suspension in THF s2_deprotonate Add 6-Methyl-1H-indazol-3-amine at 0°C s2_start->s2_deprotonate s2_methylate Add Methyl Iodide at 0°C s2_deprotonate->s2_methylate s2_react Stir at RT (12-16h) s2_methylate->s2_react s2_quench Quench with Water s2_react->s2_quench s2_extract Extract with Ethyl Acetate s2_quench->s2_extract s2_purify Column Chromatography s2_extract->s2_purify s2_product Pure this compound s2_purify->s2_product

Sources

Application Notes & Protocols: The 1,6-Dimethylindazol-3-amine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

A Note on the Target Scaffold

While the specific compound 1,6-dimethylindazol-3-amine is not extensively documented in publicly accessible scientific literature, the underlying indazole-3-amine framework is a cornerstone of contemporary medicinal chemistry, particularly in the development of targeted cancer therapies. This guide will focus on the principles and applications of the indazole-3-amine scaffold, treating 1,6-dimethylation as a specific, illustrative derivatization. We will extrapolate from closely related and well-characterized analogs, such as 1,3-dimethyl-1H-indazol-6-amine and various other substituted indazoles, to provide a scientifically grounded and practical resource for researchers.[1][2]

Introduction: The Indazole-3-Amine Moiety as a Privileged Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is a "privileged scaffold" in drug discovery. Its rigid, bicyclic structure and unique electronic properties make it an ideal anchor for designing molecules that interact with biological targets with high affinity and specificity. The 1H-indazole-3-amine isomer, in particular, has emerged as a highly effective hinge-binding fragment , especially for protein kinases.[3]

Nitrogen-containing heterocycles are fundamental components of many natural products and marketed drugs.[3] The indazole-3-amine moiety's ability to form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in kinases mimics the interaction of the natural adenine ligand. This bioisosteric relationship is a key reason for its success. Several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, feature an indazole core, underscoring its therapeutic relevance.[3][4]

The addition of methyl groups, as in this compound, serves to modulate the compound's physicochemical properties. N-methylation at the 1-position can block metabolic N-dealkylation and prevent unwanted tautomerization, while C-methylation at the 6-position can enhance binding affinity through van der Waals interactions or block metabolic oxidation at that site.[5][6]

Synthesis of the Indazole-3-Amine Core and Derivatives

The synthesis of the indazole-3-amine scaffold is robust and can be adapted to produce a wide array of derivatives. The most common route begins with a substituted 2-fluorobenzonitrile.

Protocol 1: General Synthesis of a Substituted 1H-Indazol-3-amine

This protocol describes a two-step synthesis to first create the core indazole ring and then perform methylation.

Causality: The synthesis starts with a 2-fluorobenzonitrile derivative. The fluorine atom is an excellent leaving group for nucleophilic aromatic substitution, and the nitrile group is readily converted into the 3-amino group upon reaction with hydrazine. This sequence is efficient and high-yielding.[3]

Step 1: Cyclization to form the Indazole Ring

  • Reactants: To a round-bottom flask, add 5-methyl-2-fluorobenzonitrile (1.0 eq).

  • Solvent: Add ethanol or a similar high-boiling point solvent.

  • Reagent Addition: Add hydrazine hydrate (80% solution, ~10 eq) to the mixture.

  • Reaction: Reflux the mixture for 20-60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 6-methyl-1H-indazol-3-amine, will often precipitate. Filter the solid, wash with cold water, and dry under vacuum. This yields the core scaffold.

Step 2: N-Methylation

  • Reactants: To a solution of 6-methyl-1H-indazol-3-amine (1.0 eq) in a polar aprotic solvent like DMF, add a base such as triethylamine (1.0 eq).[1]

  • Reagent Addition: Add dimethyl carbonate (3.0 eq) as the methylating agent.[1]

  • Reaction: Heat the mixture to ~80 °C and stir for 10-12 hours.[1] Monitor by TLC.

  • Work-up: Pour the cooled reaction mixture into cold water. The methylated product, 1,6-dimethyl-1H-indazol-3-amine, will precipitate. Filter, wash with water, and dry.

  • Purification: The crude product can be purified by silica gel column chromatography to isolate the desired N1-methylated isomer from any potential N2-methylated side product.[1]

Application in Kinase Inhibitor Design

The primary application of the this compound scaffold is in the design of ATP-competitive protein kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.

Mechanism of Action: Hinge-Binding

The indazole-3-amine fragment typically forms two key hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of amino acid residues in the hinge region of the kinase ATP-binding site. This interaction anchors the molecule, allowing other parts of the inhibitor to occupy adjacent hydrophobic pockets, thereby conferring potency and selectivity.

Diagram: Kinase Hinge-Binding Workflow

The following diagram illustrates the general workflow for utilizing the indazole scaffold in kinase inhibitor discovery.

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold Synthesize 1,6-Dimethyl- 1H-indazol-3-amine Core Coupling Couple with Boronic Acids (Suzuki) or Carboxylic Acids (Amide Coupling) Scaffold->Coupling Library Generate Library of Novel Chemical Entities (NCEs) Coupling->Library Screening In Vitro Kinase Panel Screening (Biochemical Assay) Library->Screening CellAssay Cellular Proliferation Assay (e.g., MTT Assay) Screening->CellAssay WesternBlot Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) CellAssay->WesternBlot SAR Analyze Structure-Activity Relationship (SAR) WesternBlot->SAR SAR->Coupling Iterative Design ADME In Vitro ADME/ Tox Profiling SAR->ADME Lead Identify Lead Compound ADME->Lead

Caption: Drug discovery workflow using the indazole scaffold.

Protocols for Derivative Synthesis and Biological Evaluation

Protocol 2: Suzuki Coupling for Derivative Synthesis

This protocol describes the coupling of a halogenated indazole precursor with a boronic acid to add structural diversity, a key step in exploring the structure-activity relationship (SAR).[3][7]

Causality: The Suzuki-Miyaura cross-coupling is a powerful and versatile C-C bond-forming reaction that is well-tolerated by many functional groups, making it ideal for late-stage diversification in a drug discovery program. A palladium catalyst is used to facilitate the reaction between an organoboron species and an aryl halide.[3]

  • Prerequisite: Synthesize a bromo-functionalized indazole, e.g., 5-bromo-1,6-dimethyl-1H-indazol-3-amine, using the appropriate brominated benzonitrile starting material in Protocol 1.

  • Reactants: In a reaction vessel, combine the bromo-indazole (1.0 eq), the desired aryl boronic acid or ester (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0-3.0 eq).[3]

  • Solvent: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[3]

  • Degassing: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Catalyst: Add a palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), at 2-5 mol%.[3]

  • Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere for 6-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to obtain the final coupled compound.

Protocol 3: MTT Assay for Anti-Proliferative Activity

This protocol outlines a colorimetric assay to assess the ability of a synthesized indazole derivative to inhibit cancer cell proliferation.

Causality: The MTT assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT to a purple formazan, which can be quantified spectrophotometrically. A decrease in signal indicates reduced cell viability.[3][7]

  • Cell Seeding: Seed human cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[3]

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO only) and a positive control (e.g., 5-Fluorouracil).[3]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Incubate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).

Data Presentation: Representative Biological Activity

The indazole-3-amine scaffold has been used to generate potent inhibitors against various cancer cell lines. The table below summarizes representative data for derivatives from this class, demonstrating their potential.

Compound IDTarget/ModificationK562 (CML) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)PC-3 (Prostate) IC₅₀ (µM)Reference
6o Piperazine derivative5.158.216.12[3][7]
5a Thiophenol derivative9.324.6615.48[3]
89 Bcr-Abl Inhibitor6.50N/AN/A[4]
98 FGFR1 InhibitorN/AN/AN/A[4]
Data is illustrative of the indazole-3-amine class and not specific to this compound.

Conclusion

The this compound scaffold, as part of the broader indazole-3-amine family, represents a highly valuable starting point for the development of targeted therapeutics, particularly protein kinase inhibitors. Its favorable geometry for hinge-binding, combined with synthetic tractability, allows for extensive chemical exploration and optimization. The protocols and principles outlined in this guide provide a foundational framework for researchers to synthesize, evaluate, and advance novel drug candidates based on this potent and clinically validated pharmacophore.

References

  • Title: Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: Molecules (MDPI) URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI) via PubMed Central URL: [Link]

  • Title: FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Source: RSC Advances URL: [Link]

  • Title: 1,3-Dimethyl-1H-indazol-6-amine. Source: Acta Crystallographica Section E via PubMed Central URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: Molecules (MDPI) via PubMed Central URL: [Link]

  • Title: Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines. Source: Organic Letters via PubMed Central URL: [Link]

  • Title: Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Source: Bioorganic & Medicinal Chemistry via PubMed URL: [Link]

  • Title: FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Source: RSC Advances via PubMed Central URL: [Link]

  • Title: 1,3-Dimethyl-1H-indazol-6-amine. Source: ResearchGate URL: [Link]

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Application of 1,6-Dimethylindazol-3-amine in Kinase Inhibitor Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold as a Privileged Kinase Inhibitor Motif

The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] In the realm of oncology, indazole derivatives have emerged as a cornerstone in the development of targeted therapies, particularly as inhibitors of protein kinases.[1][2] Several clinically approved kinase inhibitors, such as Pazopanib and Axitinib, feature the indazole core, underscoring its importance in drug design.[3] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment, capable of forming crucial hydrogen bonds within the ATP-binding site of various kinases.[4] This interaction is a key determinant of inhibitor potency and selectivity.

This document provides a detailed guide on the application of 1,6-Dimethylindazol-3-amine , a specific derivative of the indazole family, in the discovery and development of novel kinase inhibitors. While direct literature on this exact compound is nascent, the protocols and principles outlined herein are derived from extensive research on closely related 1H-indazol-3-amine analogs and provide a robust framework for its investigation.

Chemical Profile of this compound

PropertyValue
IUPAC Name 1,6-Dimethyl-1H-indazol-3-amine
Molecular Formula C₉H₁₁N₃
Molecular Weight 161.21 g/mol
CAS Number 221681-92-1[5]
Canonical SMILES CN1C2=CC(C)=CC=C2C(=N1)N

Proposed Synthetic Route

A plausible synthetic route for 1,6-dimethyl-1H-indazol-3-amine can be adapted from established methods for related indazole derivatives. A potential pathway involves the methylation of a suitable indazole precursor followed by functional group manipulation. A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported, which involves a palladium-catalyzed arylation followed by an acidic deprotection/cyclization sequence.

Key Concepts in Kinase Inhibition by Indazole Scaffolds

The development of kinase inhibitors is a cornerstone of modern targeted cancer therapy.[4] The indazole scaffold has proven to be a "privileged" structure in this field, largely due to its ability to mimic the adenine base of ATP and form key interactions with the hinge region of the kinase active site.[1][4] Derivatives of 1H-indazol-3-amine have shown potent inhibitory activity against a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs) [6]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs)

  • Platelet-Derived Growth Factor Receptors (PDGFRs)

  • Polo-like Kinase 4 (PLK4) [3]

  • Pim kinases [7]

The exploration of this compound as a kinase inhibitor would build upon this extensive body of work, with the methyl groups at the 1 and 6 positions potentially influencing its potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of this compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.

Principle: Kinase activity is measured by the amount of ATP remaining in the reaction. A decrease in ATP, and thus a lower luminescent signal, corresponds to higher kinase activity. The inhibitory effect of the compound is determined by the increase in luminescence.

Materials:

  • Recombinant human kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor solution. For control wells, add 1 µL of DMSO.

    • Add 2 µL of the kinase enzyme solution to each well.

  • Kinase Reaction Initiation:

    • Add 2 µL of a substrate/ATP mixture to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Workflow for In Vitro Kinase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound in DMSO Plate_Setup Add compound/DMSO and kinase to 384-well plate Compound_Prep->Plate_Setup Reagent_Prep Prepare kinase, substrate, and ATP solutions Reagent_Prep->Plate_Setup Reaction_Start Initiate reaction with substrate/ATP mixture Plate_Setup->Reaction_Start Incubation Incubate at room temperature Reaction_Start->Incubation Stop_Reaction Add ADP-Glo™ Reagent Incubation->Stop_Reaction Signal_Development Add Kinase Detection Reagent Stop_Reaction->Signal_Development Read_Plate Measure luminescence Signal_Development->Read_Plate Calc_Inhibition Calculate percent inhibition Read_Plate->Calc_Inhibition Determine_IC50 Determine IC50 value Calc_Inhibition->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol 2: Cell-Based Antiproliferative Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., K562, A549, PC-3, HepG2)[4]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[4]

    • Incubate the cells for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Determine the IC₅₀ value from the dose-response curve.

Protocol 3: Western Blot Analysis of Kinase Signaling Pathways

This protocol is used to investigate the effect of this compound on the phosphorylation status of key proteins in a specific kinase signaling pathway.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. By using antibodies that recognize both the total and the phosphorylated forms of a protein, the inhibitory effect of a compound on a kinase can be determined by a decrease in the phosphorylation of its downstream substrates.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein and its substrates)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for a specified time.

    • Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Signal Detection and Analysis:

    • Add the chemiluminescent substrate and capture the signal using an imaging system.

    • Analyze the band intensities to determine the relative levels of total and phosphorylated proteins.

Investigating Kinase Inhibition in a Cellular Context

cluster_cell_culture Cell Culture & Treatment cluster_proliferation Antiproliferative Effect cluster_signaling Signaling Pathway Analysis Seed_Cells Seed cancer cells Treat_Cells Treat with this compound Seed_Cells->Treat_Cells MTT_Assay Perform MTT assay Treat_Cells->MTT_Assay Cell_Lysis Lyse cells and quantify protein Treat_Cells->Cell_Lysis Viability_Analysis Analyze cell viability and determine IC50 MTT_Assay->Viability_Analysis Western_Blot Perform Western Blot for phospho-proteins Cell_Lysis->Western_Blot Pathway_Modulation Analyze changes in protein phosphorylation Western_Blot->Pathway_Modulation

Caption: Logical flow of experiments for cellular characterization.

Data Interpretation and Further Steps

The initial in vitro and cell-based assays will provide critical information on the potency and cellular activity of this compound. Positive results from these studies would warrant further investigation, including:

  • Kinome Profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize potency and selectivity.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity of the compound in animal models.

  • Pharmacokinetic and Toxicological Studies: To assess the drug-like properties of the compound.

Conclusion

This compound represents a promising starting point for the development of novel kinase inhibitors, building on the well-established success of the indazole scaffold in this therapeutic area. The protocols and conceptual framework provided in this guide offer a comprehensive approach to systematically evaluate its potential as a targeted anticancer agent. Through rigorous in vitro and cell-based characterization, followed by further optimization and in vivo validation, this compound and its derivatives could contribute to the next generation of precision medicines in oncology.

References

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., Zhu, M., Long, X., Wang, Q., Wang, Z., & Ouyang, G. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

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  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

  • 1,3-dimethyl-1H-indazol-6-amine from BOC Sciences. Biocompare.com. [Link]

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Sources

Application Notes & Protocols: A Phased Approach to Evaluating the Bioactivity of 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives advancing into clinical trials for a range of diseases, including cancer and inflammatory conditions.[1][2][3] 1,6-Dimethylindazol-3-amine belongs to this promising class of heterocyclic compounds. However, a clear, systematic evaluation of its biological activity is required to understand its therapeutic potential and guide further development. This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals. It is designed not as a rigid template, but as a logical, causality-driven guide to progressively characterize the compound's bioactivity, from initial cytotoxicity screening to mechanistic elucidation and essential preclinical safety profiling. Each protocol is designed as a self-validating system with integrated controls to ensure data integrity and reproducibility.

Section 1: Foundational Steps: Compound Characterization & Handling

Expertise & Experience: Before any biological assay, the integrity and handling of the test compound must be rigorously defined. Inconsistencies in compound purity, solubility, or storage can be significant sources of experimental irreproducibility. This initial characterization is the bedrock of a reliable bioactivity profile.

1.1. Physicochemical Characterization A synthesized batch of this compound must be characterized to confirm its identity and purity.

  • Identity Confirmation: Verify the molecular structure using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4][5][6]

  • Purity Assessment: Determine purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% for initial screening and >98% for later-stage assays.

1.2. Solubility Testing The compound's solubility dictates how stock solutions are prepared and the maximum achievable concentration in aqueous assay buffers.

  • Protocol: Test solubility in common laboratory solvents (e.g., DMSO, Ethanol) and in aqueous buffers relevant to the planned cell-based assays (e.g., PBS, cell culture media).

  • Causality: Poor solubility can lead to compound precipitation in assays, causing artifacts and inaccurate IC50 values. The final concentration of the solvent (typically DMSO) in the assay should be kept low (usually <0.5%) to avoid solvent-induced toxicity.

1.3. Protocol: Preparation of Stock Solutions Accurate and consistent stock solutions are critical for dose-response experiments.

  • Step 1: Based on solubility testing, select an appropriate solvent (e.g., 100% DMSO).

  • Step 2: Accurately weigh a precise amount of this compound using an analytical balance.

  • Step 3: Add the calculated volume of solvent to achieve a high-concentration primary stock (e.g., 10 mM or 50 mM).

  • Step 4: Ensure complete dissolution using a vortex mixer or sonicator.

  • Step 5: Aliquot the stock solution into small-volume, single-use tubes to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Step 6: Store aliquots at -20°C or -80°C, protected from light.

ParameterValueCalculation Example
Molecular Weight (MW)Calculate for C9H11N3e.g., 161.21 g/mol
Desired Stock Conc.10 mM10 mmol/L
Mass of Compound5 mg0.005 g
Volume of DMSO to Add Calculated (0.005 g) / (161.21 g/mol ) / (0.010 mol/L) = 0.0031 L = 3.1 mL
Table 1. Example calculation for preparing a 10 mM stock solution of this compound.

Section 2: Tier 1 Screening - General Bioactivity Assessment

Expertise & Experience: The first biological question is broad: does the compound exert any effect on cell health or proliferation? A general cytotoxicity assay across a panel of relevant cell lines is the most efficient way to answer this. We will use the XTT assay, which offers a streamlined workflow compared to the traditional MTT assay because its formazan product is water-soluble, eliminating a solubilization step.[7][8]

G cluster_workflow Tiered Experimental Workflow A 1. Compound Characterization B 2. Tier 1: Cytotoxicity Screening (XTT Assay) A->B Is compound pure & soluble? C 3. Tier 2: Mechanistic Elucidation B->C Is compound bioactive (low IC50)? D 4. Tier 3: Preclinical Safety & Metabolism C->D Is a mechanism of action identified? E 5. Data Synthesis & In Vivo Progression D->E Is safety & stability profile acceptable? G cluster_pathway Hypothetical Signaling Pathway compound This compound kinase Protein Kinase (e.g., MEK1) compound->kinase Inhibits substrate Substrate Protein (e.g., ERK) kinase->substrate Phosphorylates kinase->substrate adp ADP kinase->adp p_substrate Phosphorylated Substrate (p-ERK) response Cellular Response (Proliferation, Survival) p_substrate->response Activates atp ATP atp->kinase

Caption: Inhibition of a kinase cascade by the test compound.

3.2. Protocol: Western Blot for Pathway Modulation

Principle: If kinase profiling identifies a target (e.g., a kinase in the MAPK pathway like MEK1), Western blotting can confirm if the compound inhibits this pathway in a cellular context. [9]This is done by measuring the phosphorylation level of the kinase's direct downstream substrate (e.g., p-ERK for MEK1). A reduction in the phosphorylated substrate indicates target engagement.

Materials:

  • Cell line identified as sensitive in the XTT assay.

  • Antibodies: Primary antibodies against the phosphorylated substrate (e.g., anti-p-ERK), the total substrate (e.g., anti-total-ERK), and a loading control (e.g., anti-GAPDH). Secondary HRP-conjugated antibody.

  • Reagents for SDS-PAGE, protein transfer, and chemiluminescence detection. [10][11] Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, treat them with this compound at various concentrations (e.g., 0.5x, 1x, 2x the IC50 from the XTT assay) for a short period (e.g., 1-2 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis. [12]5. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [13]7. Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle shaking. [11][13]8. Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To validate the results, the membrane can be stripped and re-probed for the total protein (e.g., total-ERK) and the loading control (GAPDH) to ensure equal protein loading across lanes.

Data Analysis:

  • Use densitometry software to quantify the band intensity for the phosphorylated protein, total protein, and loading control.

  • The key result is a dose-dependent decrease in the ratio of phosphorylated protein to total protein.

Section 4: Tier 3 - Early Preclinical Safety & ADME Profiling

Expertise & Experience: A potent compound with a clear mechanism is promising, but its development potential is contingent on a safe and favorable drug metabolism and pharmacokinetics (DMPK) profile. Two critical, high-failure-rate areas to assess early are metabolic stability and cardiac safety. [14][15] 4.1. Protocol: In Vitro Metabolic Stability

Principle: This assay determines the rate at which the compound is metabolized by liver enzymes, primarily cytochrome P450s (CYPs). [16][17][18]The compound is incubated with human liver microsomes (HLM), and its disappearance over time is measured by LC-MS/MS. A rapid disappearance suggests the compound may be cleared too quickly in vivo to be effective.

Procedure:

  • Incubation: Incubate this compound (typically at 1 µM) with pooled HLM in a buffer containing the necessary cofactor, NADPH, to initiate the metabolic reaction.

  • Time Points: Aliquot and stop the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Controls:

    • -NADPH Control: Run a parallel incubation without NADPH. Degradation in this control indicates chemical instability, not metabolic instability.

    • Positive Control: Include a compound with known metabolic properties (e.g., Verapamil - high clearance; Warfarin - low clearance).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

4.2. Protocol: hERG Channel Inhibition Assay

Principle: Inhibition of the hERG potassium channel in the heart can prolong the QT interval, leading to a potentially fatal arrhythmia. [19]Assessing a compound's hERG liability is a mandatory regulatory requirement. [19]Automated patch-clamp electrophysiology is the gold standard for this measurement. [20] Procedure:

  • This assay is also typically performed by a specialized CRO.

  • Cell Line: HEK-293 cells stably expressing the hERG channel are used. [20]* Method: The whole-cell patch-clamp technique is used to measure the hERG current flowing through the channels. [20]* Voltage Protocol: A specific voltage protocol is applied to the cells to elicit the characteristic hERG tail current. [21]* Compound Addition: The cells are exposed to increasing concentrations of this compound.

  • Measurement: The percentage of inhibition of the hERG tail current is measured at each concentration.

  • Controls: A vehicle control (DMSO) and a potent hERG inhibitor (e.g., E-4031 or Cisapride) are included. [20][21]* Data Analysis: The % inhibition is plotted against compound concentration to determine an IC50 value.

AssayKey ParameterFavorable OutcomeUnfavorable Outcome
Metabolic StabilityIn Vitro t½ (min)> 30 minutes< 10 minutes
hERG InhibitionIC50 (µM)> 10 µM< 1 µM
Table 3. Interpreting early safety and ADME data. A large therapeutic window (hERG IC50 / efficacious concentration) is desired.

Section 5: Conclusion and Future Directions

This application note outlines a logical, tiered approach for the initial bioactivity assessment of this compound. By progressing from broad cytotoxicity screening to specific mechanistic studies and critical early safety profiling, researchers can build a comprehensive data package.

  • If the compound is potent, selective, and has a clear mechanism of action with a favorable safety/metabolism profile: The logical next steps include further lead optimization to improve properties and planning for in vivo efficacy studies in relevant animal models. [22][23][24][25][26]* If the compound is potent but has liabilities (e.g., high metabolic clearance, hERG inhibition): Medicinal chemistry efforts can be directed to modify the structure to mitigate these liabilities while retaining potency.

  • If the compound is not active in initial screens: It may be deprioritized in favor of other candidates.

This systematic process ensures that resources are focused on compounds with the highest probability of success, embodying a data-driven approach to drug discovery.

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  • AMSbiopharma. Preclinical research strategies for drug development. [URL: https://www.amsbiopharma.
  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [URL: https://www.researchgate.
  • National Institutes of Health (NIH). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10200057/]
  • PubMed. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. [URL: https://pubmed.ncbi.nlm.nih.gov/37352576/]
  • National Institutes of Health (NIH). 1,3-Dimethyl-1H-indazol-6-amine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3008064/]
  • Semantic Scholar. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [URL: https://www.semanticscholar.org/paper/Design%2C-Synthesis-and-Antitumor-Activity-of-Derivatives-Wang-Du/21c5b8b6a38622f96213606f69848792828b14e6]

Sources

Application Notes & Protocols: The Strategic Role of 1,6-Dimethylindazol-3-amine in the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole nucleus is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of anticancer therapeutics.[1][2][3] Its unique structural and electronic properties allow it to serve as an effective bioisostere for other aromatic systems, such as indole, and to form key hydrogen bonding and hydrophobic interactions within the ATP-binding sites of various protein kinases.[4] Several FDA-approved drugs, including the multi-kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[2]

This application note focuses on a specific, highly versatile derivative: 1,6-dimethylindazol-3-amine . The strategic placement of the methyl groups at the N1 and C6 positions, combined with the reactive 3-amino group, makes this compound a critical building block for synthesizing targeted anticancer agents. We will explore its application in the development of inhibitors for crucial oncological targets, including Indoleamine 2,3-dioxygenase 1 (IDO1) and Cyclin-Dependent Kinases (CDKs), which are central to tumor immune evasion and cell cycle progression, respectively.[5][6][7][8]

This guide provides detailed synthetic protocols, explains the causal chemistry behind the experimental choices, and presents a framework for researchers engaged in the discovery and development of next-generation indazole-based cancer therapies.

Core Synthetic Strategy: From Nitroindazole to Key Amine Intermediate

The primary challenge in utilizing the indazole scaffold is the regioselective synthesis of the desired isomers. The journey to this compound begins with a commercially available precursor, 3-methyl-6-nitro-1H-indazole. The following workflow outlines the robust and validated two-step process to generate the pivotal amine intermediate.

G cluster_0 Step 1: Regioselective N-Methylation cluster_1 Step 2: Nitro Group Reduction A 3-Methyl-6-nitro-1H-indazole B Dimethyl Carbonate (DMC) Triethylenediamine (DABCO) DMF, 100°C A->B Reagents & Conditions C 1,3-Dimethyl-6-nitro-1H-indazole B->C Product D 1,3-Dimethyl-6-nitro-1H-indazole E Palladium on Carbon (Pd/C) Hydrazine Hydrate or H2 gas Ethanol, Reflux D->E Reagents & Conditions F This compound (Target Intermediate) E->F Final Product

Caption: Core synthesis workflow for this compound.

Protocol 1: Synthesis of 1,3-Dimethyl-6-nitro-1H-indazole

Scientific Rationale: The N-methylation of 3-methyl-6-nitro-1H-indazole can yield two primary isomers (N1 and N2 methylation). The use of dimethyl carbonate (DMC) as a methylating agent, catalyzed by a non-nucleophilic organic base like triethylenediamine (DABCO), provides good selectivity for the thermodynamically more stable N1-methylated product.[9] DMC is a greener and safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.

Step-by-Step Methodology:

  • To a solution of 3-methyl-6-nitro-1H-indazole (1 eq.) in N,N-Dimethylformamide (DMF), add triethylenediamine (1 eq.).

  • Add dimethyl carbonate (3 eq.) to the mixture.

  • Heat the reaction mixture to 100-110°C and stir for 8-10 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature and pour it into cold water.

  • The product will precipitate. Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product contains a mixture of N1 and N2 isomers. The desired 1,3-dimethyl-6-nitro-1H-indazole can be isolated and purified via silica gel column chromatography.

ParameterValue/ObservationSource
Starting Material 3-Methyl-6-nitro-1H-indazole[9]
Key Reagents Dimethyl Carbonate, DABCO[9]
Solvent DMF[9]
Temperature 100-110°C[9]
Typical Yield ~60-70% (after chromatography)[9]
Purification Silica Gel Chromatography[9]
Protocol 2: Synthesis of this compound

Scientific Rationale: The reduction of the aromatic nitro group to a primary amine is a fundamental transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and clean method. Hydrogen can be supplied directly from a hydrogen gas cylinder or generated in situ from a source like hydrazine hydrate, which is often more convenient for lab-scale synthesis. Ethanol is a common solvent for this reaction due to its ability to dissolve the starting material and its inertness under the reaction conditions.

Step-by-Step Methodology:

  • Suspend 1,3-dimethyl-6-nitro-1H-indazole (1 eq.) in ethanol.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).

  • Heat the mixture to reflux (approx. 78°C).

  • Slowly add hydrazine hydrate (3-5 eq.) dropwise to the refluxing suspension. Caution: Exothermic reaction and gas evolution.

  • After the addition is complete, maintain the reflux for 4-6 hours until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture and filter it through a pad of Celite® to remove the Pd/C catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or chromatography if necessary.

ParameterValue/ObservationSource
Starting Material 1,3-Dimethyl-6-nitro-1H-indazole[9]
Key Reagents 10% Pd/C, Hydrazine Hydrate[9]
Solvent Ethanol[9]
Temperature Reflux (~78°C)[9]
Typical Yield >90%[9]
Purification Filtration through Celite®, Recrystallization[9]

Application in Anticancer Agent Synthesis: Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway that suppresses the immune system by depleting tryptophan and generating immunosuppressive metabolites.[6] Overexpression of IDO1 in the tumor microenvironment allows cancer cells to evade immune destruction. Therefore, IDO1 inhibitors are a promising class of cancer immunotherapies. The this compound core can be elaborated to produce potent IDO1 inhibitors.

G cluster_0 Reductive Amination for IDO1 Inhibitor Synthesis cluster_1 Biological Impact A This compound B 4-Fluorobenzaldehyde Sodium Cyanoborohydride (NaBH3CN) Methanol A->B Reagents & Conditions C N-(4-fluorobenzyl)-1,3-dimethyl-1H- indazol-6-amine (Compound 36) B->C Final Bioactive Compound D N-(4-fluorobenzyl)-1,3-dimethyl-1H- indazol-6-amine E IDO1 Enzyme D->E Inhibits F G2/M Cell Cycle Arrest in HCT116 Cells D->F Induces G Suppressed IDO1 Protein Expression D->G Causes

Caption: Synthesis and mechanism of an indazole-based IDO1 inhibitor.

Protocol 3: Synthesis of N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine

Scientific Rationale: Reductive amination is a powerful method for forming C-N bonds. The reaction proceeds via the initial formation of a Schiff base (imine) between the primary amine (this compound) and an aldehyde (4-fluorobenzaldehyde). This intermediate is then selectively reduced in situ by a mild reducing agent. Sodium cyanoborohydride (NaBH₃CN) is the reagent of choice for this transformation because it is stable in protic solvents and selectively reduces the protonated imine intermediate much faster than it reduces the aldehyde, preventing side reactions.[10]

Step-by-Step Methodology:

  • Dissolve this compound (1 eq.) in methanol.

  • Add 4-fluorobenzaldehyde (1.1 eq.) to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium cyanoborohydride (1.5 eq.) portion-wise to the mixture. Caution: Gas evolution.

  • Continue stirring at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the final compound.

Biological Activity Data: The resulting compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (referred to as compound 36 in the literature), has demonstrated significant anticancer properties.

Cell LineIC₅₀ Value (μM)Mechanism of ActionSource
HCT116 (Human Colorectal Cancer)0.4 ± 0.3Potent anti-proliferative activity, G2/M cell cycle arrest, suppression of IDO1 protein expression.[5][6][10]
A549 (Human Lung Cancer)0.7 - 10 (range for N-aromatic substitutions)Considerable cytotoxicity.[6]
SNU-638 (Human Stomach Cancer)0.7 - 10 (range for N-aromatic substitutions)Considerable cytotoxicity.[6]

Conclusion and Future Directions

This compound is a validated and highly valuable starting material for the synthesis of potent anticancer agents. The protocols outlined here provide a reliable pathway for its preparation and subsequent functionalization into targeted therapeutics. Its application in creating IDO1 inhibitors highlights a modern approach to cancer therapy that bridges targeted inhibition with immunotherapy.[11] Further derivatization of the 3-amino group can lead to the discovery of novel inhibitors for other clinically relevant targets, such as CDKs, FGFRs, and various other protein kinases, making this scaffold a cornerstone for ongoing drug discovery efforts.[3][4][7]

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Advances. Available at: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. Available at: [Link]

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. National Institutes of Health (NIH). Available at: [Link]

  • Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases. MDPI. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available at: [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]

  • Tetrahydroindazole inhibitors of CDK2/cyclin complexes. National Institutes of Health (NIH). Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Available at: [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health (NIH). Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health (NIH). Available at: [Link]

  • Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. National Institutes of Health (NIH). Available at: [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. IUCr Journals. Available at: [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). Available at: [Link]

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Application Notes and Protocols for Cell-Based Assays of 1,6-Dimethylindazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Indazole Derivatives as Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] Notably, derivatives of 1H-indazol-3-amine have emerged as a promising class of kinase inhibitors, targeting key enzymes in signaling pathways that are frequently dysregulated in cancer and other diseases.[2][3] Compounds from this family have shown potent activity against a range of kinases, including Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), c-Kit, and Platelet-Derived Growth Factor Receptors (PDGFR).[2] The development of these targeted therapies relies on a robust suite of cell-based assays to characterize their potency, selectivity, and mechanism of action in a physiologically relevant context.

Unlike traditional biochemical assays that use purified enzymes, cell-based assays provide critical insights into how a compound behaves within the complex intracellular environment.[4][5] They account for factors such as cell permeability, off-target effects, and engagement with downstream signaling components, offering a more predictive assessment of a compound's potential clinical efficacy. This guide provides a comprehensive overview and detailed protocols for a strategic panel of cell-based assays to thoroughly characterize 1,6-Dimethylindazol-3-amine derivatives and other indazole-based kinase inhibitors.

A Phased Approach to Cellular Characterization

A logical workflow for characterizing a novel kinase inhibitor involves a multi-step process, starting with broad effects on cell viability and progressively moving to more specific assays that confirm target engagement and elucidate the mechanism of action.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanistic Analysis A Cell Viability & Cytotoxicity Assays (e.g., CellTiter-Glo®) B Target Engagement Assays (e.g., NanoBRET™, CETSA®) A->B Confirm on-target activity C Cellular Kinase Activity Assays (e.g., Ba/F3 Proliferation) B->C Measure functional kinase inhibition D Downstream Signaling Analysis (e.g., Phospho-ERK Western Blot) C->D Elucidate mechanism of action

Caption: A phased workflow for the cellular characterization of kinase inhibitors.

Phase 1: Assessing Anti-Proliferative Activity

The initial step is to determine the effect of the this compound derivatives on the proliferation and viability of cancer cell lines. This provides a fundamental measure of their potential therapeutic activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this purpose.

Principle of the CellTiter-Glo® Assay

This assay quantifies ATP, an indicator of metabolically active cells.[5] The reagent lyses cells to release ATP, which is then used in a luciferase-catalyzed reaction to produce a stable "glow-type" luminescent signal that is proportional to the number of viable cells in culture.[4][5]

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

Materials:

  • Target cancer cell lines (e.g., KG-1, SNU-16, or other FGFR-dependent lines)[3]

  • CellTiter-Glo® Reagent (Promega, Cat.# G7570)[6]

  • Opaque-walled 96-well or 384-well plates

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into an opaque-walled multiwell plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 100 µL of culture medium.

    • Include wells with medium only for background luminescence measurement.[7][8]

    • Incubate the plate for 24 hours to allow cells to adhere and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of the this compound derivatives in culture medium.

    • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the test compounds.

    • Incubate for a desired period, typically 48-72 hours, which is sufficient to observe effects on proliferation.

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[6][7]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions by reconstituting the substrate with the buffer.[6][7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL to each well of a 96-well plate).[7][8]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[6][7]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

    • Record luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.[7]

Data Analysis:

  • Subtract the average background luminescence from all experimental wells.

  • Normalize the data to the vehicle-treated control wells (representing 100% viability).

  • Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

CompoundCell LineIC50 (µM)
Derivative XKG-1 (FGFR1 fusion)0.05
Derivative XSNU-16 (FGFR2 amp)0.12
Derivative YKG-1 (FGFR1 fusion)1.5
Derivative YSNU-16 (FGFR2 amp)3.8
Hypothetical data for illustrative purposes.

Phase 2: Confirming Intracellular Target Engagement

After observing a phenotypic effect, it is crucial to confirm that the compound directly interacts with its intended kinase target within the intact cell. This step validates that the observed anti-proliferative activity is a result of on-target action.

NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures compound binding at a target protein in live cells.[9] The assay uses a target kinase genetically fused to a bright NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that reversibly binds to the kinase's active site (the energy acceptor).[9] When the tracer is bound, its proximity to the NanoLuc®-kinase fusion results in a high BRET signal. A test compound that binds to the kinase will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.[10][11]

G cluster_0 No Inhibitor cluster_1 Inhibitor Present a NanoLuc-Kinase b Fluorescent Tracer a->b Binding c High BRET Signal b->c Energy Transfer d NanoLuc-Kinase e Fluorescent Tracer g Low BRET Signal e->g Displaced f Inhibitor (Indazole Derivative) f->d Binding

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol Outline:

  • Cell Preparation: Transfect HEK293 cells with a vector encoding the target kinase (e.g., FGFR1) fused to NanoLuc® luciferase.

  • Assay Setup: Seed the transfected cells into a 384-well plate.

  • Treatment: Add the NanoBRET® tracer and serial dilutions of the this compound derivative.

  • Detection: Add the NanoLuc® substrate and measure the donor (460nm) and acceptor (610nm) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot against compound concentration to determine the intracellular IC50.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA® is a label-free method based on the principle of ligand-induced thermal stabilization of the target protein.[2][12] When a compound binds to its target protein, it generally increases the protein's stability against heat-induced denaturation.[12] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot, to generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[13][14]

Protocol Outline:

  • Treatment: Treat intact cells with the test compound or vehicle control.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of soluble target kinase in the supernatant by Western blot or other immunoassays.[14]

  • Data Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the melting curve for compound-treated samples compared to vehicle control confirms target engagement.[13]

Phase 3: Elucidating the Mechanism of Action

Once target engagement is confirmed, the next phase is to understand the functional consequences of this binding. This involves assessing the compound's effect on the kinase's activity and its impact on downstream signaling pathways.

Ba/F3 Cell Proliferation Assay for Oncogenic Kinases

Principle: The Ba/F3 cell line is a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and proliferation.[15][16] These cells can be genetically engineered to express a constitutively active or oncogenic kinase (e.g., an FGFR fusion protein found in some cancers). This "driver" oncogene renders the cells independent of IL-3, as their proliferation is now driven by the kinase's signaling pathway.[1][11] Inhibition of this specific kinase by a compound will block proliferation and induce cell death in the absence of IL-3, making cell viability a direct readout of the compound's cellular kinase inhibitory activity.[1][11]

Protocol Outline:

  • Cell Culture: Culture Ba/F3 cells stably expressing the target oncogenic kinase (e.g., TEL-FGFR1) in media without IL-3.

  • Assay Setup: Seed the cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the this compound derivative and incubate for 48-72 hours.

  • Viability Measurement: Assess cell viability using the CellTiter-Glo® assay as described in Phase 1.

  • Data Analysis: Determine the IC50 value, which reflects the concentration required to inhibit the kinase-driven proliferation.

Downstream Signaling Pathway Analysis via Western Blot

Principle: Kinase inhibitors block the phosphorylation cascade that transmits signals from the cell surface to the nucleus. Analyzing the phosphorylation status of key proteins downstream of the target kinase provides direct evidence of its inhibition. For many receptor tyrosine kinases like FGFR, a key downstream pathway is the Ras-Raf-MEK-ERK (MAPK) pathway.[17] Inhibition of FGFR should lead to a decrease in the phosphorylation of MEK and ERK. Western blotting with phospho-specific antibodies is the gold standard for this analysis.[18]

G RTK FGFR (Receptor Tyrosine Kinase) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates (p-ERK) TF Transcription Factors (Proliferation, Survival) ERK->TF Activates Inhibitor This compound Derivative Inhibitor->RTK Inhibits Phosphorylation

Sources

Application Notes and Protocols for Evaluating the In Vitro Antiproliferative Activity of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Prominence of Indazole Scaffolds in Oncology Research

The indazole moiety represents a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery, particularly in the realm of oncology.[1][2] A number of FDA-approved anticancer drugs, such as axitinib, pazopanib, and niraparib, feature an indazole core, underscoring its clinical significance.[3][4][5] These compounds exert their therapeutic effects through various mechanisms, most notably by inhibiting protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.[3][4][6] Indazole derivatives have been shown to target a range of kinases, including but not limited to Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Aurora Kinases.[6][7][8]

The versatility of the indazole ring system allows for extensive chemical modifications, enabling the synthesis of large libraries of derivatives with diverse pharmacological profiles.[9][10][11][12] This has spurred considerable research into the discovery of novel indazole-based compounds with potent and selective antiproliferative activities. This guide provides a comprehensive overview of the essential in vitro assays and protocols for characterizing the anticancer potential of novel indazole derivatives. The methodologies detailed herein are designed to be robust and reproducible, providing researchers with the tools to assess cytotoxicity, effects on cell proliferation, and to elucidate the underlying mechanisms of action.

Part 1: Primary Screening for Antiproliferative Activity

The initial evaluation of novel indazole derivatives typically involves a primary screen to determine their cytotoxic and cytostatic effects on a panel of cancer cell lines. The choice of cell lines should be guided by the therapeutic rationale for the synthesized compounds. For instance, if a derivative is designed to target a specific oncogenic pathway prevalent in breast cancer, a panel of breast cancer cell lines (e.g., MCF-7, MDA-MB-231, 4T1) would be appropriate.[9][13]

Two of the most widely used and reliable methods for primary screening are the MTT and Sulforhodamine B (SRB) assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that provides an indication of cell viability by measuring the metabolic activity of the cells.[14][15] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[15]

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the indazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric assay that relies on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[16][17] The amount of bound dye is proportional to the total cellular protein mass, which in turn is proportional to the cell number.[18] This assay is less susceptible to interference from compounds that affect cellular metabolism without causing cell death.[16]

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[19][20]

  • Washing: Carefully wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow the plates to air-dry.[19][20]

  • SRB Staining: Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[19]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[19][20]

  • Dye Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes on an orbital shaker to solubilize the protein-bound dye.[19]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[18][19]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Summarizing Antiproliferative Activity

The results from the primary screening assays should be summarized in a clear and concise table. This allows for easy comparison of the potency of different indazole derivatives across various cancer cell lines.

CompoundCell LineIC50/GI50 (µM)
Indazole-A MCF-71.5 ± 0.2
A5493.2 ± 0.5
HepG20.8 ± 0.1
Indazole-B MCF-75.8 ± 0.7
A54910.1 ± 1.2
HepG24.5 ± 0.6
Doxorubicin MCF-70.5 ± 0.08
A5490.9 ± 0.1
HepG20.6 ± 0.09

Table 1: Example of IC50/GI50 values for hypothetical indazole derivatives against a panel of cancer cell lines.

Part 2: Secondary Assays for Mechanistic Insights

Once potent indazole derivatives have been identified from the primary screen, secondary assays are employed to gain insights into their mechanism of action. These assays can help determine whether the compounds induce cell cycle arrest, apoptosis, or have other effects on cellular processes.

Cell Cycle Analysis by Flow Cytometry

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.[21][22] Flow cytometry using a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[22][23]

  • Cell Treatment: Seed cells in 6-well plates and treat with the indazole derivative at its IC50 or other relevant concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[23]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[23]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anticancer drugs kill cancer cells.[24][25] Several assays can be used to detect and quantify apoptosis.

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late-stage apoptotic or necrotic cells. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Follow the same procedure as for cell cycle analysis (Steps 1-2).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples immediately on a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). These assays often use a substrate that becomes fluorescent or colorimetric upon cleavage by the active caspase.

Colony Formation Assay: Assessing Long-Term Survival

The colony formation or clonogenic assay is a long-term assay that assesses the ability of a single cell to proliferate and form a colony.[26][27] This assay is considered a gold standard for determining the effectiveness of cytotoxic agents as it measures reproductive cell death.[26]

  • Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Compound Treatment: Allow the cells to attach for 24 hours, then treat with various concentrations of the indazole derivative for a defined period (e.g., 24 hours).

  • Incubation: Remove the compound-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks, allowing colonies to form.[26]

  • Fixation and Staining: When colonies are of a sufficient size (at least 50 cells), remove the medium, wash with PBS, and fix the colonies with a solution of methanol and acetic acid. Stain the colonies with crystal violet.[28]

  • Colony Counting: Count the number of colonies in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.

Part 3: Visualizing Workflows and Pathways

Experimental Workflow for Antiproliferative Screening

G cluster_primary Primary Screening cluster_secondary Secondary Mechanistic Assays Cell Line Panel Cell Line Panel MTT/SRB Assay MTT/SRB Assay Cell Line Panel->MTT/SRB Assay Cytotoxicity IC50/GI50 Determination IC50/GI50 Determination MTT/SRB Assay->IC50/GI50 Determination Dose-Response Potent Compounds Potent Compounds IC50/GI50 Determination->Potent Compounds Selection Cell Cycle Analysis Cell Cycle Analysis Potent Compounds->Cell Cycle Analysis Flow Cytometry Apoptosis Assays Apoptosis Assays Potent Compounds->Apoptosis Assays Annexin V/PI Colony Formation Assay Colony Formation Assay Potent Compounds->Colony Formation Assay Long-term Survival Mechanism of Action Mechanism of Action Cell Cycle Analysis->Mechanism of Action Apoptosis Assays->Mechanism of Action Colony Formation Assay->Mechanism of Action

A typical workflow for screening indazole derivatives.

Simplified Kinase Inhibition Signaling Pathway

Many indazole derivatives function as kinase inhibitors, disrupting signaling pathways that are crucial for cancer cell proliferation and survival.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Indazole Derivative Indazole Derivative RTK RTK Indazole Derivative->RTK Inhibits Downstream Signaling Downstream Signaling RTK->Downstream Signaling Activates Proliferation & Survival Proliferation & Survival Downstream Signaling->Proliferation & Survival Promotes

Indazole derivatives can inhibit key signaling pathways.

Conclusion and Future Directions

The protocols and application notes presented here provide a robust framework for the in vitro evaluation of the antiproliferative activity of novel indazole derivatives. By systematically employing these assays, researchers can effectively identify potent anticancer compounds and gain valuable insights into their mechanisms of action. This comprehensive approach is essential for the preclinical development of new and effective indazole-based cancer therapeutics. Future studies may involve more advanced techniques such as high-content imaging, proteomics, and in vivo animal models to further characterize the most promising lead compounds.

References

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  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. [Link]

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  • Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism. PubMed. [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. [Link]

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  • Synthesis and Anti-proliferative Activity of Novel Polysubstitued Indazole Derivatives: Indazole Derivatives as Anticancer Agents. ResearchGate. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. PubMed. [Link]

  • What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]

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Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with Bromo-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-3 Arylated Indazol-3-amines

The indazole scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1][2] Derivatives of indazole are integral to the development of therapeutics targeting a wide array of diseases, including cancer, inflammation, and HIV.[2][3] Specifically, the C-3 position of the indazole ring is a critical vector for molecular diversification. Introducing aryl or heteroaryl substituents at this position via robust synthetic methods is a key strategy for modulating the pharmacological profile of lead compounds, particularly in the design of kinase inhibitors.[1][4]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, a feat recognized with the 2010 Nobel Prize in Chemistry.[5] Its application to bromo-indazol-3-amine derivatives provides an efficient and highly adaptable route to generate libraries of novel 3-aryl-indazol-3-amines for structure-activity relationship (SAR) studies. However, the presence of the free amine and the nitrogen-rich indazole core introduces specific challenges, including potential catalyst inhibition and competing side reactions, that necessitate carefully optimized protocols.[6][7]

This guide provides a detailed examination of the Suzuki-Miyaura coupling for bromo-indazol-3-amine substrates, offering insights into mechanistic considerations, a field-proven optimized protocol, and troubleshooting strategies to empower researchers in their synthetic endeavors.

Mechanistic Considerations: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] Understanding this cycle is paramount for rational optimization and troubleshooting. The presence of the indazol-3-amine substrate introduces nuances that influence each step.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromo-indazol-3-amine. This is often the rate-determining step and is promoted by electron-rich, bulky phosphine ligands that stabilize the Pd(0) species and facilitate the C-Br bond cleavage.[6][9]

  • Transmetalation: The organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium(II) center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[10][11] The choice of base is critical to ensure efficient boronate formation without promoting undesired side reactions.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5][8]

Nitrogen-containing heterocycles, like indazole, can coordinate to the palladium center, potentially deactivating the catalyst and stalling the cycle.[6][12] The free amine group can also interact with the catalyst. Therefore, the selection of a sterically hindered ligand is crucial to prevent strong coordination of the substrate/product to the palladium, thereby protecting the catalyst's activity.[13]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Indazolyl-Pd(II)(Br)L₂] Oxidative Addition Complex pd0->oa_complex Oxidative Addition trans_complex [Indazolyl-Pd(II)(Ar)L₂] Transmetalation Complex oa_complex->trans_complex Transmetalation re_entry trans_complex->re_entry Reductive Elimination product 3-Aryl-indazol-3-amine (Product) re_entry->pd0 re_entry->product oa_entry trans_entry substrate Bromo-indazol-3-amine substrate->oa_complex boronic_acid Ar-B(OH)₂ (Boronic Acid) boronate [Ar-B(OH)₃]⁻ (Boronate) boronic_acid->boronate Activation base Base base->boronate boronate->trans_complex

Caption: Catalytic cycle for the Suzuki-Miyaura coupling.

Optimized Protocol for Suzuki Coupling of Bromo-indazol-3-amine

This protocol is designed as a robust starting point for the coupling of various bromo-indazol-3-amine derivatives with a range of aryl- and heteroarylboronic acids. It incorporates best practices to mitigate common challenges associated with nitrogen-rich heterocyclic substrates.

Experimental Workflow

Experimental_Workflow start Start reagents Combine Bromo-indazol-3-amine, Boronic Acid, Base, and Solvent start->reagents degas Degas Mixture (e.g., Argon sparging for 15-20 min) reagents->degas catalyst Add Pd Catalyst and Ligand under Inert Atmosphere degas->catalyst heat Heat Reaction Mixture (80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup: Filter, Extract, Dry monitor->workup Upon Completion purify Purify Crude Product (Column Chromatography) workup->purify characterize Characterize Final Product (NMR, HRMS) purify->characterize end End characterize->end

Caption: General experimental workflow for the Suzuki coupling.

Materials and Reagents
  • Bromo-indazol-3-amine derivative (1.0 equiv)

  • Aryl- or Heteroarylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst)

  • Phosphine ligand (e.g., SPhos, XPhos, RuPhos)[14][15]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)[5][16]

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add the bromo-indazol-3-amine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent Addition: Add the solvent system. A common and effective mixture is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[2][15] The total solvent volume should be sufficient to ensure dissolution at the reaction temperature (typically 0.05-0.1 M concentration).

  • Degassing: Seal the vessel and thoroughly degas the mixture by sparging with argon or nitrogen for 15-20 minutes. This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%). The use of air-stable pre-catalysts can simplify this step.[17]

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (typically 80-110 °C). Microwave irradiation can also be employed to accelerate the reaction.[15][18]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting bromo-indazole is consumed.

  • Workup: Cool the reaction to room temperature. If a palladium-phosphine complex precipitates, it can be filtered off through a pad of Celite. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-indazol-3-amine.

Key Parameter Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides rationale for their selection, which should be optimized for each specific substrate pairing.

ParameterRecommended OptionsRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Buchwald PrecatalystsThe choice affects the ease of reduction to the active Pd(0) species. Pre-catalysts offer convenience and reproducibility by providing a well-defined, air-stable source of the active catalyst.[17]
Ligand SPhos, XPhos, RuPhos, PPh₃Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) are often superior for heteroaryl couplings.[14][19] They promote fast oxidative addition and reductive elimination while preventing catalyst deactivation by the nitrogen-containing substrate.[13]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is required to activate the boronic acid for transmetalation.[11] K₃PO₄ is a moderately strong, non-nucleophilic base effective for many systems.[15] Cs₂CO₃ is stronger and can be beneficial for less reactive substrates.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA polar, aprotic solvent is typically used. The addition of water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[5]
Temperature 80 - 110 °C (Conventional), 100 - 150 °C (Microwave)Higher temperatures increase reaction rates but can also lead to side reactions like protodeboronation of the boronic acid. Optimization is key. Microwave heating can significantly reduce reaction times.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Poor choice of ligand/base combination.3. Catalyst deactivation by the substrate.1. Ensure thorough degassing of the reaction mixture and use of an inert atmosphere.2. Screen different ligands (e.g., SPhos, XPhos) and bases (K₃PO₄, Cs₂CO₃).3. Use a more sterically hindered ligand to shield the Pd center.
Protodeboronation 1. Reaction temperature is too high.2. Presence of excess water or acidic impurities.3. Boronic acid is unstable under the reaction conditions.1. Lower the reaction temperature and monitor for longer times.2. Use anhydrous solvents and ensure the base is of high quality.3. Switch to the corresponding boronate ester (e.g., MIDA or pinacol boronate), which are often more stable.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Improve the degassing procedure. Ensure all reagent additions are performed under a strict inert atmosphere.
Formation of Debrominated Starting Material 1. Competing hydrodehalogenation pathway.2. Presence of a hydrogen source.1. Screen different catalyst systems; some ligands are more prone to this side reaction.[20]2. Ensure solvents are anhydrous and the reaction is run under dry conditions.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of bromo-indazol-3-amine derivatives, enabling the synthesis of diverse compound libraries crucial for drug discovery. Success hinges on a clear understanding of the catalytic cycle and the rational selection of catalyst, ligand, base, and solvent to overcome the inherent challenges posed by these nitrogen-rich heterocyclic substrates. By implementing the optimized protocols and troubleshooting guidance provided in these notes, researchers can confidently and efficiently access novel 3-aryl-indazol-3-amine scaffolds, accelerating the development of next-generation therapeutics.

References

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  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(37), 11772–11783. [Link]

  • Biscoe, M. R., et al. (2008). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(10), 3957–3960. [Link]

  • Organ, M. G., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(20), 4417–4420. [Link]

  • Li, J., et al. (2013). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Chemical Communications, 49(77), 8638-8640. [Link]

  • Jadhav, G. R., & Shinde, D. B. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. Catalysis Science & Technology, 10(23), 7863-7889. [Link]

  • Fravolini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(8), 9446-9461. [Link]

  • Maji, B. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5244-5270. [Link]

  • Gagnon, A., & Organ, M. G. (2015). Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2. ACS Catalysis, 5(6), 3436–3443. [Link]

  • Farhang, M., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 227, 116124. [Link]

  • Ben-Yahia, A., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309. [Link]

  • Farhang, M., et al. (2022). A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications. Polyhedron, 227, 116124.

  • Martins, J. E. D., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. [Link]

  • Reddy, T. S., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(37), 26867-26880. [Link]

  • El Kazzouli, S., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(11), 6049-6056. [Link]

  • El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and pyrimido[1,2-b]indazol-2-ones. RSC Advances, 11(4), 2207-2216. [Link]

  • Request PDF on ResearchGate. (2022). DNA-Encoded Focused Indazole Library Synthesis by a Palladium-Mediated C-N(sp2) Cross-Coupling Reaction between DNA-linked (hetero)aryl halides and Aromatic Nitrogen Heterocycles. Retrieved January 15, 2026, from [Link]

  • Boujdi, K., et al. (2025). Functionalization of indazoles and azaindazoles via palladium-catalyzed cross-coupling and transition metal-free C–H acylation. Tetrahedron, 134918. [Link]

  • Che, C., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. ACS Catalysis, 8(11), 10545–10550. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6397-6412. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12481–12499. [Link]

  • El Kazzouli, S., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one and pyrimido[1,2-b]indazol-2-ones. RSC Advances, 11(4), 2207–2216.

  • Düfert, M. A., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 135(33), 12481-12499.

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. (2012). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Kudo, N., et al. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (2006). Angewandte Chemie International Edition, 45(8), 1282-1284.

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6397–6412.

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(33), 12481–12499. [Link]

  • Ikawa, T., et al. (2007). Amino Alcohols as Ligands for Nickel-Catalyzed Suzuki Reactions of Unactivated Alkyl Halides, Including Secondary Alkyl Chlorides, with Arylboronic Acids. Journal of the American Chemical Society, 129(43), 13001–13007. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 15, 2026, from [Link]

  • Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. (2024). Molecules, 29(1), 234. [Link]

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Application Notes & Protocols: A Guide to the Molecular Hybridization Strategy for Designing Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

I. Introduction: The Power of Hybridization and the Primacy of the Indazole Scaffold

In the landscape of modern drug discovery, the "one-drug, one-target" paradigm is increasingly being supplemented by a multi-target approach, particularly for complex multifactorial diseases like cancer, neurodegenerative disorders, and infectious diseases.[1][2] The molecular hybridization strategy has emerged as a powerful tool in this context.[1][3][4] This rational design approach involves combining two or more pharmacophoric units from different bioactive compounds to create a single new chemical entity.[4] The goal is to produce a hybrid molecule with an enhanced or synergistic biological activity profile, improved affinity and efficacy, a modified selectivity profile, and potentially reduced off-target effects compared to the parent molecules.[3]

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[5][6] This is due to its presence in a wide array of synthetic compounds with diverse and significant pharmacological activities, including anti-tumor, anti-inflammatory, antimicrobial, and anti-HIV properties.[5][7][8][9] Several FDA-approved drugs, such as Axitinib (for renal cell carcinoma) and Benzydamine (an anti-inflammatory agent), feature the indazole core, underscoring its therapeutic relevance.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel indazole derivatives using the molecular hybridization technique. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our recommendations in authoritative scientific literature.

II. Rational Design Strategy: A Logic-Driven Approach

The successful design of a molecular hybrid is a non-trivial undertaking that requires careful consideration of the target pathology, the pharmacophores to be combined, and the nature of the linkage. The development of molecular hybrids faces the critical issues of selecting the right target combination and achieving a balanced activity towards them, while maintaining drug-like properties.[11]

A. Core Principles of Indazole Hybrid Design
  • Pharmacophore Selection: The first step is to identify two or more pharmacophores that act on different, but complementary, targets within a disease pathway. For instance, in designing a novel anticancer agent, one might hybridize an indazole moiety known to inhibit a specific kinase with a fragment known to disrupt DNA replication.[12] The choice of targets should ideally be based on network pharmacology studies to identify combinations that can produce a synergistic effect.

  • Hybridization Approach: There are two primary strategies for combining the selected pharmacophores with the indazole scaffold:

    • Linker-Based Approach: The pharmacophores are connected via a flexible or rigid linker. The nature of the linker (length, flexibility, chemical composition) is critical and can significantly impact the compound's ability to adopt the optimal conformation for binding to both targets.

    • Fused or Merged Approach: The pharmacophoric fragments are merged or fused directly, resulting in a more compact and rigid molecule.[11] This can be advantageous for improving properties like cell permeability.

  • Structure-Activity Relationship (SAR) Analysis: A thorough understanding of the SAR of both the parent indazole and the partner pharmacophore is crucial. For example, studies have shown that substitutions at different positions of the indazole ring (e.g., C3, C5, N1) can dramatically alter biological activity.[13][14][15][16][17]

B. Logical Workflow for Indazole Hybrid Design

The following diagram illustrates the decision-making process in the rational design of indazole hybrids.

A Identify Disease & Targets (e.g., Cancer, Kinase & HDAC) B Select Indazole Scaffold (Known Kinase Inhibitor) A->B C Select Partner Pharmacophore (e.g., SAHA for HDAC inhibition) A->C D Choose Hybridization Strategy B->D C->D E Linker-Based Design D->E Flexible/Rigid Linker F Fused/Merged Design D->F Direct Integration G In Silico Modeling (Docking, ADMET Prediction) E->G F->G H Prioritize Lead Candidates for Synthesis G->H

Caption: Rational design workflow for indazole hybrids.

III. Synthetic Protocols for Indazole Hybrids

The synthesis of indazole derivatives can be achieved through various methods.[18][19] Here, we provide a generalized, yet detailed, protocol for a common synthetic route involving a Suzuki coupling to introduce a partner aryl moiety at the C5 position of the indazole core, followed by functionalization. This is a representative example of a linker-based approach.

A. General Synthetic Workflow

The following diagram outlines the key stages in the synthesis of a hypothetical indazole-aryl hybrid.

A Step 1: Synthesis of 5-Bromo-1H-indazole B Step 2: N1-Protection (e.g., with SEM chloride) A->B C Step 3: Suzuki Coupling with Arylboronic Acid B->C D Step 4: N1-Deprotection C->D E Step 5: Final Functionalization (e.g., Amide Coupling) D->E F Purification & Characterization E->F

Caption: General synthetic workflow for an indazole hybrid.

B. Protocol: Synthesis of a 5-Aryl-1H-indazole-3-carboxamide Hybrid

This protocol describes the synthesis of a hypothetical indazole hybrid, combining a 5-aryl indazole with a carboxamide moiety, a common feature in bioactive molecules.

Materials:

  • 5-Bromo-1H-indazole

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Sodium carbonate (Na2CO3)

  • 1,4-Dioxane

  • Tetrabutylammonium fluoride (TBAF), 1M in THF

  • Ethyl acetate (EtOAc)

  • Lithium hydroxide (LiOH)

  • Thionyl chloride (SOCl2)

  • Amine of choice (R-NH2)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

Protocol:

  • N1-Protection of 5-Bromo-1H-indazole: a. Suspend NaH (1.2 eq) in anhydrous DMF under an inert atmosphere (N2 or Ar). b. Cool the suspension to 0 °C in an ice bath. c. Add a solution of 5-Bromo-1H-indazole (1.0 eq) in anhydrous DMF dropwise. d. Stir the mixture at 0 °C for 30 minutes. e. Add SEM-Cl (1.1 eq) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours. f. Quench the reaction carefully with water and extract the product with EtOAc. g. Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. h. Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) to yield N1-SEM-protected 5-bromo-1H-indazole.

  • Suzuki Coupling: [10] a. To a solution of N1-SEM-protected 5-bromo-1H-indazole (1.0 eq) and the desired arylboronic acid (1.5 eq) in a mixture of 1,4-dioxane and water (4:1), add Na2CO3 (3.0 eq). b. Bubble N2 gas through the solution for 15 minutes to degas. c. Add Pd(OAc)2 (0.05 eq) and PPh3 (0.1 eq). d. Heat the reaction mixture at 90-100 °C for 8-12 hours, monitoring by TLC. e. After completion, cool the mixture, dilute with water, and extract with EtOAc. f. Wash the organic layer with brine, dry over Na2SO4, and concentrate. g. Purify by column chromatography to obtain the N1-SEM-protected 5-aryl-1H-indazole.

  • N1-Deprotection: a. Dissolve the protected indazole (1.0 eq) in THF. b. Add TBAF (1M solution in THF, 2.0 eq) and stir at room temperature for 2-4 hours. c. Monitor the reaction by TLC. Upon completion, concentrate the mixture. d. Purify the residue by column chromatography to yield the 5-aryl-1H-indazole.

  • Final Functionalization (Amide Coupling at C3): a. This step assumes a carboxylic acid precursor at C3. If not present, it would need to be installed via methods like carboxylation. For this example, we assume a 5-aryl-1H-indazole-3-carboxylic acid starting material for this step. b. Suspend the 5-aryl-1H-indazole-3-carboxylic acid (1.0 eq) in DCM. c. Add SOCl2 (2.0 eq) and a catalytic amount of DMF. Reflux for 2-3 hours. d. Cool the reaction and concentrate under reduced pressure to obtain the crude acid chloride. e. Dissolve the crude acid chloride in DCM and cool to 0 °C. f. Add a solution of the desired amine (R-NH2, 1.2 eq) and Et3N (2.5 eq) in DCM dropwise. g. Stir at room temperature for 4-6 hours. h. Wash the reaction mixture with 1M HCl, saturated NaHCO3, and brine. i. Dry the organic layer over Na2SO4, filter, and concentrate. j. Purify the final hybrid compound by recrystallization or column chromatography.

Characterization: The structure and purity of the final compound should be confirmed by 1H NMR, 13C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

IV. Structure-Activity Relationship (SAR) Insights

Systematic modification of the indazole hybrid structure is essential to optimize its biological activity.[1] The following table summarizes key SAR findings from the literature for various indazole derivatives, providing a starting point for rational design.

Position of SubstitutionMoiety/SubstituentGeneral Effect on ActivityTarget ClassReference
N1 meta-substituted benzyl groupsPotent N1-substituents for CCR4 antagonism.[14][16]GPCRs[14][16]
C3 Substituted furan moietyCrucial for high HIF-1 inhibition.[15]Transcription Factors[15]
C3 Carboxamide (specific regiochemistry)Critical for CRAC channel blocking; reverse amide is inactive.[17]Ion Channels[17]
C4 Methoxy- or hydroxyl- groupsPotent substituents for CCR4 antagonists.[14][16]GPCRs[14][16]
C5, C6, C7 Small groups toleratedLarger groups decrease activity for CCR4 antagonists.[14][16]GPCRs[14][16]
N3 5-chlorothiophene-2-sulfonamideMost potent N3-substituent for CCR4 antagonism.[14][16]GPCRs[14][16]

V. Biological Evaluation Protocols

Once synthesized and characterized, the novel indazole hybrids must be evaluated for their intended biological activity. The specific assays will depend on the therapeutic target.

A. General Screening Cascade

A typical workflow for evaluating a new series of indazole hybrids is shown below.

A Primary Screening: In Vitro Target-Based Assay (e.g., Kinase Inhibition @ 10 µM) B Identify 'Hits' (% Inhibition > 50%) A->B C Secondary Screening: Dose-Response & IC50 Determination B->C D Cell-Based Assays (e.g., Anti-proliferative MTT Assay) C->D E Selectivity Profiling (Against related targets) D->E F In Vivo Efficacy Studies (Animal Models) E->F

Caption: Biological evaluation workflow for indazole hybrids.

B. Protocol: In Vitro Kinase Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory activity of indazole hybrids against a specific protein kinase.

  • Reagents: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™, Promega).

  • Procedure: a. Prepare serial dilutions of the test indazole hybrids in assay buffer. b. In a 96- or 384-well plate, add the kinase, substrate, and test compound. c. Initiate the reaction by adding ATP. d. Incubate at the optimal temperature (e.g., 30 °C) for a set time (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent quantifies the amount of ADP produced, which is proportional to kinase activity. f. Read the signal (e.g., luminescence) on a plate reader. g. Calculate the percent inhibition for each compound concentration relative to a DMSO control. h. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

VI. Conclusion

The molecular hybridization strategy, centered on the versatile indazole scaffold, offers a robust and rational pathway to novel therapeutics.[3][12] By carefully selecting complementary pharmacophores, employing appropriate synthetic methodologies, and conducting systematic biological evaluations, researchers can develop multi-targeted agents with enhanced efficacy and improved pharmacological profiles. The protocols and guidelines presented here serve as a foundational resource for scientists engaged in this exciting and impactful area of drug discovery.

VII. References

  • Decker, M. (2011). Molecular hybridization: a useful tool in the design of new drug prototypes. PubMed.

  • Pinheiro, P. D. S. M., et al. (2024). Molecular hybridization: a powerful tool for multitarget drug discovery. Expert Opinion on Drug Discovery.

  • Pinheiro, P. D. S. M., et al. (2024). Molecular hybridization: a powerful tool for multitarget drug discovery. Institut Pasteur.

  • Bolognesi, M. L. (2019). Molecular Hybridization as a Tool for Designing Multitarget Drug Candidates for Complex Diseases. Current Topics in Medicinal Chemistry.

  • Onthank, D., et al. (2004). Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. Bioorganic & Medicinal Chemistry Letters.

  • Miller, W. R., et al. (2012). Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists. PubMed.

  • Unknown. (2025). Principles and Applications of Molecular Hybridization in Drug Design and Development: Review Article. ResearchGate.

  • Cagnetta, A., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. PubMed.

  • Miller, W. R., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.

  • Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.

  • Li, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

  • Li, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

  • Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules.

  • El-Sayed, N. F., et al. (2024). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. Molecules.

  • Unknown. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar.

  • Khan, A., et al. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure.

  • Yadav, G., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.

  • Abdel-Ghani, T. M., et al. (2023). Indazol-Pyrimidine Hybrids: Design, Synthesis, and Antiproliferative Activity Against Human Cancer Cell Lines. Molecules.

  • Unknown. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate.

  • Mondal, S., & Guria, M. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Molecular Diversity.

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research.

  • Unknown. (n.d.). Indazole synthesis. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,6-Dimethylindazol-3-amine. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues encountered during this multi-step process. As your dedicated application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your laboratory work. We will explore the reaction from a mechanistic standpoint, address specific yield-limiting problems in a direct question-and-answer format, and provide detailed, field-tested protocols.

Understanding the Core Synthesis Pathway

The synthesis of this compound is a fascinating and important transformation, often serving as a key step in the development of pharmaceutically active compounds. A robust and scalable route typically involves the reaction of an activated benzonitrile with methylhydrazine. The overall transformation can be understood as a two-stage process: an initial Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization.

The most common starting material is a 2-halobenzonitrile bearing a methyl group at the 5-position (which becomes the 6-position in the final indazole product). 2-Fluoro-5-methylbenzonitrile is often the substrate of choice due to the high electronegativity of fluorine, which strongly activates the aromatic ring for nucleophilic attack.

Reaction Mechanism Overview
  • Nucleophilic Aromatic Substitution (SNAr): The more nucleophilic nitrogen of methylhydrazine attacks the carbon atom bearing the halogen on the benzonitrile ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex. The complex then collapses, expelling the halide ion to yield a 2-(1-methylhydrazinyl)-5-methylbenzonitrile intermediate.

  • Intramolecular Cyclization: In the presence of heat and often a base, the terminal amino group (-NH2) of the hydrazine moiety attacks the electrophilic carbon of the nitrile group. This intramolecular addition initiates the ring closure, which, after tautomerization, results in the formation of the stable aromatic indazole ring system.

Below is a diagram illustrating this primary synthetic pathway.

G start_material 2-Fluoro-5-methylbenzonitrile + Methylhydrazine process1 S(N)Ar Attack start_material->process1 intermediate Meisenheimer Complex (Transient Intermediate) process2 Halide Elimination intermediate->process2 snar_product 2-(1-Methylhydrazinyl)-5-methylbenzonitrile process3 Intramolecular Cyclization (Heat / Base) snar_product->process3 final_product This compound process1->intermediate process2->snar_product process3->final_product

Caption: General reaction pathway for this compound synthesis.

Troubleshooting Guide

This section is formatted as a series of questions that directly address common pain points in the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My overall yield is consistently low (<50%). Where should I start my investigation?

1. Reagent & Solvent Quality:

  • Methylhydrazine: This is a critical reagent. It is susceptible to oxidation and can contain water. Use a freshly opened bottle or distill it under nitrogen before use. The presence of impurities can significantly hinder the initial SNAr step.

  • 2-Fluoro-5-methylbenzonitrile: Verify its purity by NMR or GC-MS. Impurities from its synthesis can interfere with the reaction.

  • Solvent: The reaction is highly sensitive to water. Ensure you are using anhydrous solvents. Polar aprotic solvents like DMSO or NMP are standard, and their quality is paramount.

2. Reaction Conditions:

  • SNAr Step: This step often requires elevated temperatures (80-120 °C) to proceed at a reasonable rate. If the reaction is sluggish (monitored by TLC or LC-MS), consider incrementally increasing the temperature.

  • Cyclization Step: This step is often the most significant yield bottleneck. It typically requires higher temperatures (120-180 °C) than the initial substitution. Insufficient heat or reaction time will result in incomplete conversion of the hydrazinyl-benzonitrile intermediate.

3. Work-up and Purification:

  • Product Isolation: The product, being an amine, can be somewhat water-soluble, especially in acidic conditions. Ensure your aqueous work-up is performed under basic conditions (pH > 9) to keep the product in its free-base form, maximizing its partitioning into the organic layer.

  • Purification: Yield loss during column chromatography can be substantial. Optimize your solvent system to ensure good separation between your product and any major impurities (like the uncyclized intermediate). If the product is a solid, recrystallization is often a more efficient method for purification and can lead to higher recovery.

The following workflow provides a logical decision tree for troubleshooting low yields.

G start Low Overall Yield check_reagents Step 1: Verify Reagent & Solvent Purity start->check_reagents reagents_ok Purity Confirmed? check_reagents->reagents_ok purify_reagents Action: Purify/Replace Reagents (e.g., Distill Methylhydrazine) reagents_ok->purify_reagents No optimize_reaction Step 2: Optimize Reaction Conditions reagents_ok->optimize_reaction Yes purify_reagents->check_reagents reaction_complete Reaction to Completion? optimize_reaction->reaction_complete increase_temp_time Action: Increase Temp/Time Monitor by LC-MS reaction_complete->increase_temp_time No improve_workup Step 3: Review Work-up & Purification reaction_complete->improve_workup Yes increase_temp_time->optimize_reaction high_recovery High Recovery? improve_workup->high_recovery optimize_purification Action: Adjust Work-up pH Optimize Chromatography/Recrystallization high_recovery->optimize_purification No success Yield Improved high_recovery->success Yes optimize_purification->improve_workup

Caption: Systematic workflow for troubleshooting low synthesis yields.

Q2: The reaction of 2-fluoro-5-methylbenzonitrile with methylhydrazine is slow and incomplete. How can I improve the SNAr step?

This is a classic SNAr challenge. The rate of this reaction is highly dependent on the leaving group ability, solvent, and temperature.

  • Causality: The reaction proceeds via a Meisenheimer complex, whose formation is the rate-determining step. A polar aprotic solvent is critical because it solvates the counter-ion (e.g., K⁺ if a base is used) but poorly solvates the nucleophile (methylhydrazine). This "naked" nucleophile is more reactive and attacks the electron-deficient aromatic ring more readily.

  • Solutions:

    • Confirm Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond. If you are using a chloro- or bromo-analog, expect slower reaction rates and consider using a copper or palladium catalyst to facilitate the reaction.[1]

    • Solvent Choice: Ensure you are using a high-quality, anhydrous polar aprotic solvent. See the table below for a comparison. DMSO is often the best choice due to its high polarity and boiling point.

    • Temperature: These reactions often require thermal energy. A typical range is 80-120 °C. If your reaction is proceeding slowly at 80 °C, incrementally increase the temperature to 100 °C or 120 °C while monitoring for byproduct formation.

    • Addition of a Mild Base: While not always necessary, adding a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ can sometimes accelerate the reaction by deprotonating the methylhydrazine, increasing its nucleophilicity. However, this can also promote side reactions, so it should be trialed carefully.

SolventBoiling Point (°C)Dielectric Constant (ε)Typical Reaction Temp. (°C)Notes
DMSO 18947100 - 150Excellent solvating power, but can be difficult to remove.
NMP 20232120 - 180Similar to DMSO, good for higher temperature requirements.
DMF 1533780 - 130Lower boiling point, easier to remove, but can decompose at high temps.
Q3: My final product is contaminated with a significant isomeric byproduct. What is it and how can I avoid it?

The most common isomeric byproduct in this synthesis is 2,6-dimethylindazol-3-amine . This arises from the alternative cyclization pathway of the 2-(1-methylhydrazinyl)-5-methylbenzonitrile intermediate.

  • Causality: Methylhydrazine has two nitrogen atoms, both of which are nucleophilic. While the initial SNAr attack typically occurs via the more substituted nitrogen, the subsequent intramolecular cyclization can, in principle, involve either nitrogen of the hydrazine moiety attacking the nitrile. The formation of the 1,6-isomer (N1-methylated) is generally favored thermodynamically, but the 2,6-isomer (N2-methylated) can form under certain conditions, and the two are often difficult to separate.

  • Solutions:

    • Control Cyclization Temperature: The cyclization is often performed at high temperatures (e.g., in refluxing n-butanol or DMSO). The temperature can influence the ratio of isomers. It is worthwhile to screen a range of temperatures (e.g., 120 °C, 140 °C, 160 °C) to find the optimal selectivity for the desired N1-isomer.

    • Acid Catalysis: Some literature suggests that performing the cyclization under mildly acidic conditions can improve the regioselectivity towards the 1H-indazole.[2] This is because protonation of the N2 nitrogen can disfavor its participation in the cyclization. A catalytic amount of p-toluenesulfonic acid (p-TsOH) could be trialed.

    • Purification Strategy: If the formation of the isomer cannot be completely suppressed, a robust purification method is needed. The two isomers often have slightly different polarities. Careful column chromatography on silica gel with a shallow gradient elution (e.g., starting with pure dichloromethane and slowly increasing the percentage of methanol or ethyl acetate) can often resolve them. Alternatively, fractional crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) may be effective.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions when handling methylhydrazine? Methylhydrazine is a highly toxic, flammable, and corrosive substance. It is also a suspected carcinogen. All manipulations must be conducted in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves (consider double-gloving), a flame-resistant lab coat, and chemical splash goggles. Have an appropriate spill kit and fire extinguisher readily available.

Q2: How can I reliably monitor the progress of the reaction? Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the best tools.

  • TLC: Use a mobile phase like 50:50 Ethyl Acetate:Hexanes or 95:5 Dichloromethane:Methanol. You should be able to see the starting benzonitrile disappear and be replaced by the intermediate, which is then converted to the final product. The product amine will typically have a lower Rf than the intermediate.

  • LC-MS: This is the definitive method. It will allow you to monitor the consumption of starting materials and the formation of the product (m/z = 162.1 for [M+H]⁺) and any isomeric byproducts (which will have the same mass).

Q3: Are there alternative synthetic routes to this compound? Yes, palladium-catalyzed methods are a powerful alternative, particularly if starting from a bromo- or chloro-benzonitrile.[2] For instance, a Buchwald-Hartwig amination could be used to couple 2-bromo-5-methylbenzonitrile with a protected hydrazine, followed by deprotection and cyclization. While these methods can be highly efficient, they require careful screening of ligands, bases, and catalysts, and add the cost of the palladium catalyst.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and analytical capabilities. All work should be performed by qualified personnel in a suitable chemical laboratory.

Materials:

  • 2-Fluoro-5-methylbenzonitrile (1.0 eq)

  • Methylhydrazine (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • n-Butanol

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-fluoro-5-methylbenzonitrile (1.0 eq) and anhydrous DMSO (approx. 5 mL per gram of starting material).

  • Reagent Addition: Add methylhydrazine (1.5 eq) to the solution at room temperature.

  • SNAr Reaction: Heat the reaction mixture to 100-110 °C and stir for 4-6 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Cyclization: Once the SNAr reaction is complete, add n-butanol (same volume as DMSO used) to the reaction mixture. Increase the temperature to 130-140 °C and stir for an additional 12-18 hours. The higher boiling point of n-butanol helps drive the cyclization. Monitor the formation of the product and the disappearance of the intermediate.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water and extract three times with Ethyl Acetate (EtOAc).

    • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 0% to 5% Methanol in Dichloromethane.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

References

  • Anorve-Andress, K. (2017). Formation of Indazoles Through an Unusual Cyclization Reaction of Hydrazones. University of Minnesota Digital Conservancy. [Link]

  • Spencer, K., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. J. Org. Chem., 88, 4209–4223. [Link]

  • Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]

  • Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). A Cu-Catalyzed Coupling Reaction of 2-Halobenzonitriles with Hydrazine Carboxylic Esters and N′-Arylbenzohydrazides. J. Org. Chem., 78, 3400-3401. This source is referenced within the Organic Chemistry Portal.
  • Organic Chemistry Portal. Synthesis of indazoles. [Link]

  • Singh, R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. J. Org. Chem., 75, 2730-2732. This source is referenced within the Organic Chemistry Portal.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Long, Z., et al. (2011). 1,3-Dimethyl-1H-indazol-6-amine. Acta Crystallographica Section E. [Link]

Sources

Technical Support Center: A Guide to Identifying and Minimizing Side Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. However, its synthesis is often plagued by side reactions that can lead to low yields, complex purification challenges, and the formation of difficult-to-separate regioisomers. This guide, designed by our team of application scientists, provides in-depth technical assistance to help you navigate these challenges. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and mechanistic insights to optimize your indazole synthesis workflows.

Section 1: Frequently Asked Questions (FAQs) about Indazole Synthesis Side Reactions

This section addresses common questions and issues encountered during the synthesis of indazoles.

Q1: What are the most common side reactions observed during the N-alkylation of indazoles?

The most prevalent side reaction during N-alkylation is the formation of a mixture of N1 and N2 regioisomers.[1][2] Since the 1H-indazole tautomer is generally more thermodynamically stable, it is often the major starting material.[1] However, under many reaction conditions, alkylation can occur at both nitrogen atoms, leading to a mixture of products that can be challenging to separate. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature, as well as the steric and electronic properties of the indazole core and the alkylating agent.[1][3][4]

Q2: How can I control the regioselectivity to favor the N1-alkylated indazole?

Achieving high selectivity for the N1-alkylated product often involves leveraging thermodynamic control.[1] One effective strategy is the use of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (THF).[3][4] This combination has been shown to provide excellent N1 selectivity, particularly for indazoles with electron-withdrawing groups at the 3-position.[4] It is hypothesized that the sodium cation coordinates with the N2 nitrogen and a nearby atom on the C3 substituent, sterically hindering the approach of the electrophile to the N2 position.[5]

Q3: What conditions favor the formation of the N2-alkylated indazole?

Kinetic control conditions often favor the formation of the N2-isomer. For instance, Mitsunobu conditions have demonstrated a strong preference for producing the N2-regioisomer.[3] Additionally, employing indazoles with substituents at the C7 position, such as nitro or carboxylate groups, can lead to excellent N2 regioselectivity.[3][4] The steric hindrance at the C7 position appears to direct the alkylating agent to the less hindered N2 nitrogen.

Q4: My Cadogan cyclization reaction is giving a low yield and requires harsh conditions. What are the typical side reactions and are there milder alternatives?

The classical Cadogan reaction, which involves the reductive cyclization of an o-nitroaryl compound, often requires high temperatures and can lead to the formation of various byproducts, including carbazoles and other deoxygenated species.[6][7] A key intermediate in this reaction is a nitrene, which can undergo undesired side reactions if not efficiently trapped intramolecularly. Milder, one-pot condensation-Cadogan reductive cyclization methods have been developed using tri-n-butylphosphine as the reducing agent in isopropanol at lower temperatures (around 80 °C), which can improve yields and reduce side product formation.[8]

Q5: In the Davis-Beirut reaction, what factors contribute to low yields of the desired 2H-indazole?

The Davis-Beirut reaction, which synthesizes 2H-indazoles from o-nitrobenzylamines, proceeds through a key o-nitrosobenzylidene imine intermediate.[9][10][11] Low yields can result from competitive side reactions of this intermediate. For example, if N-aryl targets are desired, the N-N bond formation can be slow, allowing for competitive C-N bond cleavage, especially under the typically alkaline reaction conditions.[12] The presence of water is also critical; while it can facilitate the reaction, excess water can lead to undesired hydrolysis pathways.[11]

Section 2: Troubleshooting Guide: A Symptom-Based Approach

This troubleshooting guide provides a systematic approach to identifying and resolving common issues in indazole synthesis.

Symptom Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Suboptimal reaction temperature.[13] 2. Poor choice of solvent or base.[3][14] 3. Inefficient catalyst in catalyzed reactions. 4. Degradation of starting materials or product under harsh conditions.[6]1. Perform a temperature screen to find the optimal range. For some reactions, increasing the temperature to around 110 °C can improve yield, but higher temperatures may promote side reactions.[13] 2. Screen different solvents and bases. For N-alkylation, NaH in THF often favors N1-substitution, while different conditions might be needed for other transformations.[3][4] 3. For catalyzed reactions, screen different catalysts and ligands. 4. Consider milder reaction conditions or shorter reaction times.
Multiple Spots on TLC, Indicating a Mixture of Products 1. Formation of N1 and N2 regioisomers during N-alkylation.[1] 2. Formation of other side products due to competing reaction pathways.[6][12] 3. Isomerization of the desired product during workup or purification.1. To favor N1, use NaH in THF.[4] For N2, consider Mitsunobu conditions or substrates with C7-substituents.[3][4] 2. For Cadogan reactions, consider milder, one-pot procedures.[8] For Davis-Beirut, carefully control the amount of water and consider acid catalysis for N-aryl products.[11][12] 3. Avoid harsh acidic or basic conditions during workup.
Difficulty in Separating N1 and N2 Isomers The isomers often have very similar polarities, making chromatographic separation challenging.[15]1. Optimize chromatographic conditions (e.g., use a shallow solvent gradient).[16] 2. Consider recrystallization from a mixed solvent system, which can sometimes selectively crystallize one isomer.[15] 3. If possible, modify the synthetic route to improve regioselectivity and avoid the formation of the isomeric mixture altogether.
Formation of Tar or Insoluble Material Polymerization or decomposition of starting materials or intermediates, often at high temperatures.1. Lower the reaction temperature. 2. Ensure efficient stirring to prevent localized overheating. 3. Use a more dilute reaction mixture.

Section 3: Key Experimental Protocol for Regioselective N1-Alkylation

This section provides a detailed, step-by-step protocol for the regioselective N1-alkylation of a 3-substituted indazole, a common challenge in the synthesis of indazole-based compounds.

Objective: To achieve high regioselectivity for the N1-alkylated product.

Method: Sodium Hydride Mediated N1-Alkylation in Tetrahydrofuran.[4]

Materials:

  • 3-Substituted-1H-indazole

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., n-pentyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add the 3-substituted-1H-indazole (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous THF to the flask via syringe to dissolve the indazole.

  • Base Addition: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Sodium hydride is highly reactive and pyrophoric. Handle with extreme care under an inert atmosphere.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete deprotonation.

  • Electrophile Addition: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure N1-alkylated indazole.

Section 4: Mechanistic Insights into Side Reactions

Understanding the underlying mechanisms of side reactions is crucial for their prevention.

Regioisomer Formation in N-Alkylation

The formation of N1 and N2 isomers is a consequence of the ambident nucleophilic nature of the indazolide anion. The negative charge is delocalized over both nitrogen atoms.

G cluster_0 Indazolide Anion Resonance Indazole Indazole Indazolide_N1 Indazolide (N1 anion) Indazole->Indazolide_N1 -H+ Base Base Indazolide_N2 Indazolide (N2 anion) Indazolide_N1->Indazolide_N2 Resonance N1_Product N1-Alkylated Indazole Indazolide_N1->N1_Product + R-X N2_Product N2-Alkylated Indazole Indazolide_N2->N2_Product + R-X RX R-X

Caption: Resonance structures of the indazolide anion leading to N1 and N2 alkylation products.

The regiochemical outcome is a delicate balance of steric and electronic factors, as well as the nature of the cation from the base and the solvent's ability to solvate it.[3][4]

Side Reactions in the Davis-Beirut Reaction

The key intermediate in the Davis-Beirut reaction is a highly reactive o-nitrosobenzylidene imine. This intermediate can undergo the desired N-N bond forming cyclization or participate in competing pathways.

G Start o-Nitrobenzylamine Intermediate o-Nitrosobenzylidene Imine Start->Intermediate Base Product 2H-Indazole Intermediate->Product Intramolecular Cyclization Side_Product_1 C-N Bond Cleavage Products Intermediate->Side_Product_1 Slow N-N bond formation Side_Product_2 Hydrolysis Products Intermediate->Side_Product_2 Excess H2O

Caption: Competing reaction pathways of the o-nitrosobenzylidene imine intermediate in the Davis-Beirut reaction.

Section 5: Data-Driven Optimization

The following tables summarize the effects of various reaction parameters on the regioselectivity of indazole N-alkylation, providing a valuable resource for optimizing your synthesis.

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity of Indazole Alkylation [1][3][4][5][14]

Indazole Substrate Alkylating Agent Base Solvent Temperature (°C) N1:N2 Ratio Combined Yield (%)
3-CO2Me-Indazolen-Pentyl BromideNaHTHF50>99:189
3-CO2Me-Indazolen-Pentyl BromideK2CO3DMF201.5:165
Unsubstituted Indazolen-Pentyl BromideNaHTHF504:175
7-NO2-Indazolen-Pentyl BromideNaHTHF504:9691
Unsubstituted IndazoleVarious Alcohols(Mitsunobu)THF0 to rt1:2.578

Table 2: Effect of C3-Substituent on N1-Selectivity (NaH/THF) [4]

C3-Substituent N1:N2 Ratio
-CO2Me>99:1
-C(O)Me>99:1
-C(O)NH2>99:1
-tBu>99:1
-H4:1

Section 6: References

  • Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2077. [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). University College Cork. Retrieved January 15, 2026, from [Link]

  • Davis–Beirut reaction. (n.d.). In Wikipedia. Retrieved January 15, 2026, from [Link]

  • Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. (2019). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Effect of base, solvent, and temperature. a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227–237. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2011). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Effect of temperature on the synthesis of indazoles a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2077. [Link]

  • Alkylating reagent effects on N-1/N-2 regioselectivity. a. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. (2019). PubMed Central. Retrieved January 15, 2026, from [Link]

  • (PDF) Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

  • The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. (2006). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]

  • Synthesis of indazoles. (2017). Google Patents. Retrieved January 15, 2026, from

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (2021). Caribbean Journal of Science and Technology. Retrieved January 15, 2026, from [Link]

  • One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. (2010). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • Zhu, J. S., Li, C. J., Tsui, K. Y., Kraemer, N., Son, J.-H., Haddadin, M. J., Tantillo, D. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(15), 6247–6253. [Link]

  • Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (2019). White Rose Research Online. Retrieved January 15, 2026, from [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 2056–2077. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health. Retrieved January 15, 2026, from [Link]

  • 2H-Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 15, 2026, from [Link]

  • Method for separating and purifying substituted indazole isomers. (2011). Google Patents. Retrieved January 15, 2026, from

  • Indazole. (n.d.). Organic Syntheses. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Optimization of N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this critical reaction. The N-alkylation of indazoles is a cornerstone transformation in the synthesis of numerous pharmacologically active compounds.[1][2][3][4][5] However, the presence of two nucleophilic nitrogen atoms (N1 and N2) within the indazole ring presents a significant challenge, often leading to mixtures of regioisomers and complicating synthesis and purification.[1][2][6][7][8]

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively. We will explore how to control regioselectivity, improve yields, and solve common issues encountered in the lab.

Troubleshooting Guide

This section addresses specific, common problems in a direct question-and-answer format, providing both the probable cause and actionable solutions grounded in mechanistic principles.

Question 1: My reaction gives a poor ratio of N1 and N2 isomers. How can I achieve better regioselectivity?

Answer: Achieving high regioselectivity is the most common challenge in indazole alkylation and is governed by a delicate balance of steric, electronic, and reaction conditions.[5] A mixture of isomers typically arises when the reaction conditions do not sufficiently differentiate between the two nitrogen nucleophiles.

Causality & Solution: The key is to push the reaction toward either kinetic or thermodynamic control, or to use conditions that inherently favor one site over the other.

  • For Selective N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[3][5] Conditions that favor the formation of the more stable product will yield the N1 isomer.

    • Recommended Conditions: The combination of sodium hydride (NaH) as a base in a non-polar, aprotic solvent like tetrahydrofuran (THF) is a highly effective system for achieving N1 selectivity.[1][2][3][9]

    • Mechanism: In THF, the sodium cation (Na+) forms a tight ion pair with the deprotonated indazole. If the indazole has a C3 substituent with a lone pair (e.g., an ester or amide), the sodium ion can be chelated by the N2 nitrogen and the C3 substituent's oxygen atom. This chelation effectively blocks the N2 position, directing the alkylating agent to attack the N1 position.[4][9][10]

  • For Selective N2-Alkylation (Kinetic Product): N2-alkylation can often be achieved under conditions that favor the kinetic product or use a catalyst system that directs the reaction to this position.

    • Recommended Conditions 1 (Acid Catalysis): Using a strong Brønsted acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate as a catalyst provides excellent N2 selectivity, especially with alkyl 2,2,2-trichloroacetimidates as alkylating agents.[7][11][12] This metal-free approach works for a wide range of indazoles and avoids the formation of N1 isomers.[12][13]

    • Recommended Conditions 2 (Mitsunobu Reaction): The Mitsunobu reaction often shows a strong preference for the formation of the N2-alkylated indazole.[5]

    • Substituent Effects: Indazoles with electron-withdrawing groups (e.g., NO₂, CO₂Me) at the C7 position strongly favor N2-alkylation, even under basic conditions, likely due to a combination of electronic and steric effects.[1][2][3][9][10]

Below is a workflow to guide your decision-making process for achieving regioselectivity.

G sub Indazole Substrate desired Desired Regioisomer? sub->desired n1_path N1-Alkylation desired->n1_path  N1 n2_path N2-Alkylation desired->n2_path  N2 cond_n1 Conditions: - Base: NaH - Solvent: THF - Alkylating Agent: R-Br, R-OTs n1_path->cond_n1 cond_n2 Conditions: - Catalyst: TfOH or Cu(OTf)2 - Alkylating Agent: Trichloroacetimidates OR - Mitsunobu Conditions n2_path->cond_n2 mech_n1 Rationale: Favors thermodynamic product via Na+ chelation, blocking N2 site. cond_n1->mech_n1 mech_n2 Rationale: Acid catalysis or specific reaction pathway kinetically favors N2. cond_n2->mech_n2

Caption: Decision workflow for selecting optimal N-alkylation conditions.

Question 2: My reaction yield is low or the conversion is incomplete. How can I improve it?

Answer: Low yields often point to incomplete deprotonation of the indazole, low reactivity of the alkylating agent, or suboptimal reaction temperature.

Causality & Solution:

  • Evaluate the Base: The pKa of the indazole N-H is acidic enough for many bases, but efficiency varies. If you are using weaker bases like potassium carbonate (K₂CO₃) and seeing poor conversion, especially with less reactive alkylating agents, the deprotonation may be insufficient or too slow.[5]

    • Action: Switch to a stronger, irreversible base like sodium hydride (NaH) . Ensure the reaction is performed under strictly anhydrous conditions, as NaH reacts violently with water.

  • Assess the Alkylating Agent: The leaving group ability of the alkylating agent is critical. The general reactivity trend is R-I > R-Br > R-OTs > R-Cl.[14]

    • Action: If you are using an alkyl chloride or tosylate with a less reactive indazole, consider switching to the corresponding alkyl bromide or iodide to accelerate the reaction.

  • Increase Reaction Temperature: Many N-alkylation reactions benefit from heating.

    • Action: If your reaction is sluggish at room temperature, try warming it. Protocols often specify temperatures ranging from 50 °C to 90 °C to ensure complete conversion and improve yields.[6][9][15] For example, some NaH/THF protocols are run at 0 °C and then warmed to 50 °C for 24 hours.[9]

  • Check Stoichiometry: Ensure you are using a slight excess of both the base (e.g., 1.1–1.5 equivalents) and the alkylating agent (e.g., 1.2 equivalents) to drive the reaction to completion.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors that control regioselectivity in indazole alkylation?

The outcome of the reaction is a result of the interplay between the indazole substrate itself and the chosen reaction conditions. The most critical factors are:

  • Solvent and Base Combination: This is arguably the most powerful tool for controlling selectivity.

    • NaH in THF: Promotes a tight ion-pair intermediate, leading to high N1 selectivity.[1][2][9]

    • Cs₂CO₃ in DMF: A common combination, but often gives lower regioselectivity. The polar, aprotic nature of DMF solvates the cation, leading to a "freer" indazolide anion, where reaction at either nitrogen is possible.[9]

    • K₂CO₃ in DMF: Frequently results in poor selectivity, often yielding mixtures close to 1:1.[16]

  • Indazole Substituents (Steric and Electronic Effects):

    • C3-Substituents: Bulky groups at C3 tend to favor N1 alkylation due to steric hindrance at the adjacent N2 position.[9] Substituents capable of chelating the cation (like -CO₂Me) strongly direct to N1 when paired with NaH/THF.[1][2][9]

    • C7-Substituents: Electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at C7 strongly favor N2 alkylation, often with excellent selectivity (≥96%).[1][2][3][9][10] This is likely due to a combination of steric hindrance at N1 and electronic modulation of the N2 position's nucleophilicity.

Q2: How do I definitively confirm the regiochemistry of my product (N1 vs. N2)?

Answer: The most reliable method is 2D NMR spectroscopy , specifically the Heteronuclear Multiple Bond Correlation (HMBC) experiment. This technique shows correlations between protons and carbons that are 2-3 bonds away.

  • To Identify the N1 Isomer: Look for a correlation between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C7a carbon of the indazole ring.[5][9]

  • To Identify the N2 Isomer: Look for a correlation between the protons of the methylene group attached to the nitrogen (N-CH₂-R) and the C3 carbon of the indazole ring.[5][9]

G cluster_0 N1-Alkylated Indazole cluster_1 N2-Alkylated Indazole N1_isomer N1_isomer N1_text ³J correlation observed between N-CH₂ protons and C7a carbon. N2_isomer N2_isomer N2_text ³J correlation observed between N-CH₂ protons and C3 carbon.

Caption: Key HMBC correlations for assigning N1 and N2 regioisomers.

Q3: Are there any general protocols I can start with for selective alkylation?

Answer: Yes. The following protocols are robust starting points for achieving high regioselectivity. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Data & Protocols

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
Indazole SubstrateAlkylating AgentBase / ReagentSolventN1:N2 RatioTotal Yield (%)Reference
3-Carboxymethyl IndazoleAlkyl BromideNaHTHF>99:1High[1][2][10]
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl IodideNaHDMF38:4684[6][17]
1H-IndazoleIsobutyl BromideK₂CO₃DMF58:4272[16][17]
Methyl 1H-indazole-3-carboxylaten-Pentyl BromideCs₂CO₃DMF1.3:195[9]
1H-IndazoleEthyl 2,2,2-trichloroacetimidateTfOHDioxane0:10096[7]
Methyl 1H-indazole-3-carboxylaten-PentanolDEAD, PPh₃THF1:2.578[5]
Experimental Protocol 1: Selective N-1 Alkylation of Indazoles

This protocol is adapted from the highly successful NaH/THF system.[1][3][9]

Materials:

  • Substituted 1H-Indazole (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

  • Alkylating Agent (e.g., alkyl bromide or tosylate) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Add anhydrous THF via syringe. If solubility is an issue, a minimal amount of anhydrous DMF can be added.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30-60 minutes. You should observe the cessation of gas evolution, indicating complete deprotonation.

  • Add the alkylating agent (1.2 equiv) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and then heat to 50 °C.

  • Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 16-24 hours).

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Experimental Protocol 2: Selective N-2 Alkylation of Indazoles

This protocol is based on the efficient acid-catalyzed reaction with trichloroacetimidates.[7][12]

Materials:

  • Substituted 1H-Indazole (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.5 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (10-20 mol%)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Dichloromethane)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the substituted 1H-indazole (1.0 equiv) and the alkyl 2,2,2-trichloroacetimidate (1.5 equiv).

  • Add the anhydrous solvent via syringe.

  • Stir the solution at room temperature.

  • Add TfOH (0.1-0.2 equiv) dropwise to the reaction mixture.

  • Monitor the reaction by TLC or LCMS. The reaction is often complete within a few hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the pure N2-alkylated indazole.

References

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1951.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • Lu, P., et al. (2024).
  • He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Lu, P., et al. (2024).
  • Xiao, S., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226.
  • Wang, J., et al. (2024).
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers.
  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Wang, J., et al. (2024).
  • BenchChem. (n.d.).
  • Wang, J., et al. (2024).
  • Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.

Sources

Technical Support Center: Stability and Degradation Studies of 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document is intended as a technical support guide for researchers, scientists, and drug development professionals. The information provided is based on established chemical principles of indazole and aromatic amine functionalities and data from related compounds. It is essential to conduct specific experimental verification for 1,6-Dimethylindazol-3-amine to confirm its unique stability profile.

Introduction

This compound is a molecule of interest in pharmaceutical research and development. Understanding its stability and degradation profile is critical for ensuring the safety, efficacy, and quality of any potential drug product. This guide provides a comprehensive resource for troubleshooting common issues encountered during stability and degradation studies of this compound. It is structured in a question-and-answer format to directly address practical challenges in the laboratory.

Part 1: Frequently Asked Questions (FAQs) about Stability Issues

Q1: My stock solution of this compound is showing a slight yellow discoloration after a few days of storage at 4°C. What could be the cause?

A1: The yellowing of your solution is likely due to minor oxidative degradation. Aromatic amines are susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or exposure to light. This process can lead to the formation of colored impurities.

  • Expert Insight: The amine functional group is an electron-donating group, which activates the aromatic ring system towards electrophilic attack, including oxidation. Even ambient light can provide the energy to initiate these reactions, especially over extended periods.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure you are using high-purity, degassed solvents for your stock solutions. Solvents can contain dissolved oxygen or peroxide impurities that can initiate oxidation.

    • Inert Atmosphere: Prepare and store your solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Store your solutions in amber vials or wrap them in aluminum foil to protect them from light.

    • Antioxidants: For long-term storage, consider the addition of a small amount of an antioxidant, but be sure to verify its compatibility with your downstream applications.

Q2: I am observing a new peak in my HPLC chromatogram after my sample has been on the autosampler for an extended period. Is this a degradation product?

A2: It is highly probable that you are observing an on-instrument degradation product. The conditions within an autosampler (e.g., temperature fluctuations, potential for light exposure, and interaction with the mobile phase) can be sufficient to cause degradation of sensitive compounds.

  • Expert Insight: The mobile phase itself can act as a stress agent. For example, a mobile phase with a low or high pH can promote acid or base-catalyzed hydrolysis, although this is less common for the indazole ring itself which is relatively stable to hydrolysis. More likely is slow oxidation or interaction with mobile phase additives.

  • Troubleshooting Steps:

    • Sequence Time: Minimize the time your samples spend on the autosampler. Prepare shorter sequences if possible.

    • Autosampler Temperature: If your HPLC system has a cooled autosampler, set it to a lower temperature (e.g., 4°C) to slow down potential degradation reactions.

    • Spike and Recovery: To confirm, you can perform a spike and recovery experiment. Analyze a freshly prepared standard and compare it to one that has been sitting in the autosampler for the duration of your typical sequence.

Q3: I am conducting a forced degradation study under oxidative conditions using hydrogen peroxide, but I am not seeing significant degradation. What should I do?

A3: While aromatic amines are susceptible to oxidation, the specific conditions of your experiment may not be optimal for this compound. The reactivity can be influenced by factors such as concentration of the oxidizing agent, temperature, and pH.

  • Expert Insight: The rate of oxidation can be highly dependent on the reaction conditions. Increasing the temperature or the concentration of hydrogen peroxide will increase the reaction rate. The pH of the solution can also play a significant role in the mechanism of oxidation.

  • Troubleshooting Steps:

    • Increase Stress: Gradually increase the concentration of hydrogen peroxide (e.g., from 3% to 10% or higher) or the incubation temperature (e.g., from room temperature to 40-60°C).

    • pH Adjustment: Investigate the effect of pH. The reactivity of both the amine and the peroxide can be altered at different pH values.

    • Alternative Oxidizing Agents: Consider using a different type of oxidizing agent, such as a Fenton reagent (Fe²⁺/H₂O₂), which generates highly reactive hydroxyl radicals.[1]

    • Time Course: Extend the duration of the study to allow for slower degradation to occur.

Part 2: Troubleshooting Guide for Analytical Methods

Q1: I am having difficulty achieving good peak shape and resolution for this compound and its potential degradation products on a C18 column.

A1: Poor peak shape, often seen as tailing, for basic compounds like this compound on a standard C18 column is a common issue. This is often due to secondary interactions between the basic amine group and residual acidic silanol groups on the silica-based stationary phase.

  • Expert Insight: The lone pair of electrons on the nitrogen of the amine can interact strongly with the free silanol groups on the surface of the C18 packing material. This interaction leads to peak tailing and can mask the presence of closely eluting impurities.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of your mobile phase. A low pH (e.g., 2.5-3.5) will protonate the amine, reducing its interaction with the silanol groups. A high pH (e.g., 8-10) will deprotonate the silanol groups, also minimizing the interaction. Ensure your column is stable at the chosen pH.

    • Use a "Base-Deactivated" Column: Employ a modern, high-purity silica column that is end-capped or otherwise designed to minimize silanol interactions.

    • Ionic Strength: Increase the buffer concentration in your mobile phase. The buffer ions will compete with the analyte for interaction with the stationary phase, improving peak shape.

    • Alternative Stationary Phase: Consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which may offer different selectivity for your analyte and its degradants.

Q2: I am seeing multiple small peaks in my chromatogram after a photostability study. How can I identify them?

A2: Photodegradation can often lead to a complex mixture of products. The primary tool for identifying these unknown peaks is mass spectrometry (MS), typically coupled with liquid chromatography (LC-MS).

  • Expert Insight: The indazole ring system and the aromatic amine are both chromophores that can absorb UV and visible light, making them susceptible to photodegradation. This can lead to a variety of reactions including oxidation, ring opening, and polymerization.[2][3]

  • Troubleshooting Steps:

    • LC-MS Analysis: Analyze your photodegraded sample using an LC-MS system. The mass-to-charge ratio (m/z) of the parent ion of each new peak will provide its molecular weight.

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the significant degradation peaks. The fragmentation pattern will provide structural information about the degradants.

    • High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to obtain the accurate mass of the degradation products. This will allow you to determine their elemental composition, which is a powerful tool for structure elucidation.

    • Forced Degradation Comparison: Compare the retention times and mass spectra of the photodegradants with those generated under other stress conditions (e.g., oxidation) to see if there are common products.

Part 3: Experimental Protocols and Data Presentation

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To generate potential degradation products and assess the intrinsic stability of the molecule under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated HPLC-UV/MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by a validated stability-indicating HPLC method. Quantify the amount of parent compound remaining and the formation of any degradation products. Use LC-MS to obtain mass information for the new peaks.

Table 1: Example Data from a Forced Degradation Study

Stress ConditionDuration (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants >0.1%
0.1 N HCl246098.51.51
0.1 N NaOH246099.20.80
3% H₂O₂24RT85.314.73
Thermal (Solid)488099.80.20
Photolytic--92.17.92

Part 4: Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the known reactivity of the indazole and aromatic amine functional groups.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Products Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation N_Oxide N-Oxide Formation Oxidation->N_Oxide Amine Oxidation Ring_Oxidation Hydroxylated Indazole Ring Oxidation->Ring_Oxidation Aromatic Oxidation Dimerization Dimerization Products Photodegradation->Dimerization Radical Coupling Ring_Opening Ring-Opened Products Photodegradation->Ring_Opening Photolytic Cleavage

Caption: Potential degradation pathways of this compound.

Workflow for Troubleshooting Peak Tailing

The following diagram outlines a systematic workflow for addressing poor peak shape in the HPLC analysis of this compound.

G Start Peak Tailing Observed Check_pH Is Mobile Phase pH Optimized? Start->Check_pH Adjust_pH Adjust pH (Low or High) Check_pH->Adjust_pH No Check_Column Using a Base-Deactivated Column? Check_pH->Check_Column Yes Adjust_pH->Check_Column Switch_Column Switch to a Base-Deactivated Column Check_Column->Switch_Column No Check_Buffer Is Buffer Concentration Sufficient? Check_Column->Check_Buffer Yes Switch_Column->Check_Buffer Increase_Buffer Increase Buffer Concentration Check_Buffer->Increase_Buffer No Consider_Alternative Consider Alternative Stationary Phase Check_Buffer->Consider_Alternative Yes Increase_Buffer->Consider_Alternative End Good Peak Shape Achieved Consider_Alternative->End

Sources

Technical Support Center: Overcoming Poor Solubility of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indazole-based compounds. This guide is designed to provide you with in-depth, practical solutions to one of the most common challenges encountered with this important class of molecules: poor aqueous solubility. My aim is to equip you with the foundational knowledge and actionable protocols to overcome these hurdles and advance your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My indazole compound is consistently crashing out of my aqueous buffer. What's the first thing I should consider?

Answer:

The initial and most critical factor to investigate is the pH of your solution in relation to the pKa of your indazole compound. Indazole itself is an amphoteric molecule, meaning it can act as both an acid and a base.[1] The parent indazole has a pKa of approximately 1.04 for the protonated indazolium cation and 13.86 for the deprotonation of the neutral form.[1] However, the specific pKa of your derivative will be influenced by its substituents.

The Causality: The solubility of ionizable compounds is highly dependent on pH.[2][3] According to the Henderson-Hasselbalch equation, a compound will exist predominantly in its ionized (more soluble) form when the pH of the solution is approximately two units above the pKa for an acidic compound or two units below the pKa for a basic compound.[4][5][6] For indazole derivatives, which often possess a weakly basic nitrogen, adjusting the pH to be more acidic will favor the formation of the more soluble protonated species. Conversely, for derivatives with acidic functional groups, a more basic pH will enhance solubility.

Troubleshooting Steps:

  • Determine the pKa of your compound: If not already known, this can be predicted using computational tools or determined experimentally via potentiometric titration or UV-spectrophotometry.

  • Adjust the pH of your buffer: Systematically prepare your formulation in a series of buffers with varying pH values around the pKa of your compound to identify the pH at which maximum solubility is achieved.

Issue 2: pH adjustment alone isn't sufficiently improving the solubility of my compound. What other formulation strategies can I explore?

Answer:

When pH modification is insufficient, several other formulation techniques can be employed, often in combination. The choice of method will depend on the physicochemical properties of your specific indazole derivative.[7][8]

The Causality: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar or poorly water-soluble drugs.[9][10][11] They work by reducing the polarity of the solvent system and disrupting the hydrogen bonding network of water, which in turn reduces the interfacial tension between the aqueous medium and the hydrophobic solute.[12][13]

Commonly Used Co-solvents in Pharmaceutical Formulations:

  • Ethanol

  • Propylene glycol

  • Glycerin

  • Polyethylene glycols (PEGs)[9][13]

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare a stock solution of your indazole compound in a water-miscible organic solvent in which it is freely soluble (e.g., DMSO, ethanol).

  • In separate vials, prepare a series of aqueous buffers containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 30% v/v of PEG 400).

  • Add a small, precise volume of your stock solution to each co-solvent blend.

  • Equilibrate the samples by shaking or rotating at a controlled temperature for 24-48 hours to ensure equilibrium is reached.[14]

  • Visually inspect for precipitation.

  • For samples without visible precipitation, quantify the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV.

The Causality: For indazole derivatives with ionizable functional groups (either acidic or basic), forming a salt is a highly effective method to increase solubility and dissolution rates.[15][16][17][18] The salt form of a drug is generally more water-soluble than its free acid or base form because the ionized state is more readily solvated by water molecules.[19]

Troubleshooting Steps:

  • Identify Ionizable Groups: Determine if your indazole derivative has a sufficiently basic or acidic center to form a stable salt.

  • Counter-ion Selection: Choose a pharmaceutically acceptable counter-ion. For basic indazoles, common choices include hydrochloride, sulfate, and mesylate. For acidic derivatives, sodium, potassium, or calcium salts are often used.

  • Synthesis and Characterization: Synthesize the salt form and confirm its formation and purity.

  • Solubility Assessment: Determine the aqueous solubility of the salt form and compare it to the free form.

Issue 3: My indazole derivative is highly lipophilic and intended for oral delivery, but its poor aqueous solubility is limiting its bioavailability. What advanced formulation approaches should I consider?

Answer:

For highly lipophilic compounds, more advanced formulation strategies that enhance both solubility and absorption are often necessary.

The Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[20][21][22] They can encapsulate poorly water-soluble "guest" molecules, like your indazole compound, within their cavity, forming an inclusion complex.[8] This complex has a hydrophilic exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[23]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Workflow: Cyclodextrin Complexation Feasibility

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization A Prepare aqueous solutions of various cyclodextrins (e.g., HP-β-CD, SBE-β-CD) at different concentrations. B Add an excess of the indazole compound to each solution. A->B C Equilibrate for 24-48 hours at a controlled temperature. B->C D Filter the suspensions to remove undissolved compound. C->D E Analyze the filtrate by HPLC to determine the concentration of the solubilized compound. D->E F Identify the most effective cyclodextrin and its optimal concentration. E->F Select best candidate G Prepare the inclusion complex in solid form (e.g., by lyophilization or spray drying). F->G H Characterize the solid complex using techniques like DSC, XRD, and NMR to confirm complex formation. G->H

Caption: Workflow for assessing cyclodextrin-mediated solubility enhancement.

The Causality: LBDDS are formulations containing the drug dissolved or suspended in lipids, surfactants, and co-solvents.[24][25] When administered orally, these systems can form fine dispersions (emulsions or micelles) in the gastrointestinal tract, which can enhance the solubility and absorption of lipophilic drugs.[26][27][28]

Types of Lipid-Based Formulations:

  • Lipid solutions and suspensions: The simplest form, where the drug is dissolved or suspended in a lipid vehicle.

  • Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or microemulsions upon gentle agitation in an aqueous medium.

Data Summary: Solubility Enhancement Strategies

StrategyMechanism of ActionSuitable forKey Considerations
pH Adjustment Increases the fraction of the ionized, more soluble species.Ionizable indazole derivatives.The pH of the target biological environment (e.g., stomach, intestine) can affect in vivo performance.
Co-solvency Reduces the polarity of the aqueous environment.Compounds with moderate lipophilicity.Potential for in vivo precipitation upon dilution; toxicity of co-solvents at high concentrations.
Salt Formation The salt form has higher lattice energy and is more readily solvated.Indazole derivatives with acidic or basic functional groups.Potential for disproportionation back to the less soluble free form.
Cyclodextrin Complexation Encapsulates the hydrophobic drug within a hydrophilic shell.A wide range of poorly soluble compounds.Stoichiometry of the complex and binding constant are important parameters.
Lipid-Based Systems The drug is dissolved in a lipid matrix, which facilitates dispersion and absorption.Highly lipophilic compounds.The complexity of the formulation and potential for drug degradation in the lipid matrix.

Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Equilibrium Solubility Determination

This protocol is a gold standard for measuring the equilibrium solubility of a compound.[14]

Materials:

  • Your indazole compound (solid)

  • Selected buffer or formulation vehicle

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator or water bath

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of the solid indazole compound to a vial containing a known volume of the test solvent (e.g., 5-10 mg in 1-2 mL). The presence of undissolved solid at the end of the experiment is crucial.

  • Tightly cap the vials and place them on a shaker or rotator in an incubator set to a specific temperature (e.g., 25°C or 37°C).

  • Equilibrate the samples for at least 24-48 hours. For some compounds, longer equilibration times may be necessary. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[14]

  • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant, avoiding any solid particles.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to separate the dissolved drug from any undissolved solid.[14]

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Self-Validation:

  • Ensure that the concentration of the compound does not significantly change between the later time points (e.g., 48 and 72 hours), confirming that equilibrium has been reached.

  • Visually confirm the presence of undissolved solid in the vials at the end of the experiment.

Logical Relationships in Solubility Enhancement

G cluster_0 Initial Assessment cluster_1 Formulation Strategies cluster_2 Desired Outcome A Poor Aqueous Solubility of Indazole Compound B Determine Physicochemical Properties (pKa, logP) A->B C pH Adjustment B->C Ionizable? D Co-solvency B->D Moderate logP? E Salt Formation B->E Ionizable? F Cyclodextrin Complexation B->F High logP? G Lipid-Based Systems B->G High logP? H Enhanced Solubility and Bioavailability C->H D->H E->H F->H G->H

Caption: Decision-making flowchart for selecting a solubility enhancement strategy.

References

  • Vertex AI Search Grounding API.
  • Journal of Pharmaceutical Negative Results.
  • Wikipedia. Indazole.
  • PubMed.
  • PMC - NIH. Lipid-Based Drug Delivery Systems.
  • ResearchGate. (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview.
  • MDPI.
  • PMC - NIH. Drug Solubility: Importance and Enhancement Techniques.
  • SciSpace. Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Wikipedia. Cosolvent.
  • Frontiers.
  • Research Journal of Pharmaceutical Dosage Forms and Technology.
  • International Journal of Current Research.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules.
  • ScienceDirect.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Brieflands.
  • PubMed.
  • aappharmaceutica.
  • ADMET and DMPK.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • wisdomlib. Co-solvency and anti-solvent method for the solubility enhancement.
  • Pharma Excipients.
  • ResearchGate. Why salt formation of weak acid increases the drug solubility?.
  • wisdomlib. Co-solvency: Significance and symbolism.
  • Sigma-Aldrich.
  • Caribbean Journal of Sciences and Technology. CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues.
  • AccessPhysiotherapy. Chapter 3. Pharmacokinetics | Pharmacology for the Physical Therapist.
  • bepls. Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • Open Education Alberta.
  • ACS Publications.
  • Lund University Publications.
  • DTIC. Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties.
  • ResearchGate. (PDF) Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients.
  • Microbe Notes.
  • ResearchGate.

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Technical Support Center: HPLC Analysis of 1,6-Dimethylindazol-3-amine Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1,6-Dimethylindazol-3-amine and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common challenges encountered during method development and routine analysis. Our focus is on explaining the causality behind experimental observations and providing robust, self-validating protocols to ensure data integrity.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems in a question-and-answer format, providing a logical workflow from problem identification to resolution.

Question 1: Why are my peaks for this compound or its impurities showing significant tailing or fronting?

Peak asymmetry is a frequent issue, especially with basic compounds like aromatic amines, and it can severely impact resolution and integration accuracy.[1]

Answer:

Peak tailing for basic analytes like this compound is most often caused by secondary interactions between the protonated amine group and acidic, unreacted silanol groups on the surface of silica-based C18 columns.[1] This interaction is stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.

Peak fronting is less common for this type of analyte but is almost always a symptom of sample overload, where the concentration or injection volume is too high for the column's capacity.[2]

G cluster_start Identify Peak Shape Issue cluster_diagnosis Diagnose the Cause cluster_tailing_solutions Solutions for Tailing cluster_fronting_solutions Solutions for Fronting start Poor Peak Shape Observed is_it_tailing Is it Peak Tailing? start->is_it_tailing is_it_fronting Is it Peak Fronting? start->is_it_fronting solution_ph Adjust Mobile Phase pH (2 units away from pKa) is_it_tailing->solution_ph Yes solution_dilute Dilute Sample or Reduce Injection Volume is_it_fronting->solution_dilute Yes solution_additive Add Competing Base (e.g., 0.1% TEA) solution_ph->solution_additive solution_column Use End-capped or Bidentate C18 Column solution_additive->solution_column column_contamination Column Contamination? solution_column->column_contamination flush_column Flush with Strong Solvent column_contamination->flush_column Yes solvent_mismatch Solvent Mismatch? solution_dilute->solvent_mismatch dissolve_in_mp Dissolve Sample in Initial Mobile Phase solvent_mismatch->dissolve_in_mp Yes

Caption: Troubleshooting workflow for peak asymmetry.

  • Adjust Mobile Phase pH: The amine functionality in this compound makes its protonation state pH-dependent. Operating at a pH at least 2 units away from the analyte's pKa ensures a single ionic form and can improve peak shape. For basic amines, a mid-range pH (e.g., 6-8) can sometimes suppress silanol activity, but a low pH (e.g., 2.5-3.5) is often used to ensure full protonation and consistent interaction.

  • Use a Mobile Phase Additive: Incorporating a small amount of a competing base, like 0.1% triethylamine (TEA) or a volatile alternative like difluoroacetic acid (DFA) for MS compatibility, can mask the active silanol sites, reducing secondary interactions.[3]

  • Evaluate Column Chemistry: If mobile phase adjustments are insufficient, the column itself is the next logical focus.

    • High-Purity, End-capped Columns: Modern columns are manufactured with high-purity silica and are exhaustively end-capped to minimize exposed silanols. Ensure you are using a column suitable for basic compounds.

    • Bidentate Stationary Phases: Columns with bidentate C18 ligands or those with embedded polar groups are designed to shield silanol groups and provide better peak shape for basic analytes.[4]

  • For Peak Fronting - Reduce Concentration: The most direct solution for peak fronting is to dilute the sample or reduce the injection volume.[2] This ensures the number of analyte molecules does not saturate the available interaction sites on the stationary phase.[2]

  • For Peak Fronting - Check Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile in a 95% aqueous start), it can cause the analyte band to travel improperly at the column head, leading to fronting. Whenever possible, dissolve the sample in the initial mobile phase.

Question 2: My retention times are shifting between injections or across a sequence. What is the cause and how can I stabilize my method?

Retention time stability is paramount for reliable peak identification and quantification. Drifting retention times can lead to misidentification of impurities and failed system suitability tests.[5]

Answer:

Retention time drift can stem from either chemical changes within the system (affecting analyte-column interactions) or physical/hardware issues (affecting mobile phase delivery).[6] Common culprits include insufficient column equilibration, temperature fluctuations, changes in mobile phase composition, and system leaks.[5][7][8]

  • Check Column Equilibration: This is the most common cause, especially in gradient methods.[5] The column must return to the initial mobile phase conditions fully before the next injection.

    • Protocol: For a reversed-phase C18 column, ensure the re-equilibration period is at least 10-15 column volumes. You can calculate the column volume (Vc) using: Vc ≈ 0.5 * L * d², where L is column length and d is its internal diameter (in cm).

    • Verification: Inject a series of standards at the beginning of your run. Retention times should be stable after the first few injections; if they continue to drift, extend the equilibration time.[5]

  • Control Temperature: Column temperature significantly impacts retention. A change of just a few degrees can cause noticeable shifts.[9]

    • Solution: Always use a thermostatted column compartment and set it at least 5-10°C above the highest ambient laboratory temperature to buffer against room temperature swings.[9]

  • Verify Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent source of run-to-run variability.[10]

    • Best Practices:

      • Always measure aqueous and organic components separately with appropriate volumetric glassware before mixing.[10]

      • Ensure buffers are fully dissolved and the pH is adjusted before adding the organic solvent.[10]

      • Prepare fresh mobile phase daily, as the organic component can evaporate over time, increasing the aqueous content and thus retention times.[5] Ingress of atmospheric CO₂ can also lower the pH of unbuffered or weakly buffered mobile phases.[10]

  • Check for Leaks and Pump Issues: A small, often invisible leak will reduce the flow rate reaching the column, leading to longer retention times.[6][8]

    • Detection: Carefully inspect all fittings from the pump to the detector. A dry tissue can help detect minute leaks.[6] If pressure is unusually low or fluctuating, this could indicate a leak or a problem with pump check valves.[8]

Question 3: I am observing unexpected peaks, even in my blank injections (ghost peaks). Where are they coming from?

Ghost peaks are extraneous signals that can interfere with the quantification of trace impurities and cast doubt on analytical results.[11] They are particularly common in gradient elution methods.[12][13]

Answer:

Ghost peaks are contaminants that are introduced somewhere in the analytical workflow and are focused on the column head during the weak initial gradient conditions.[12] As the gradient strength increases, these contaminants are eluted as sharp peaks. The source is typically the mobile phase, the HPLC system itself (carryover), or the sample preparation process.[11][14]

A systematic approach is required to pinpoint the origin of these peaks.

G start Ghost Peak Observed blank_run Inject Blank (Mobile Phase) start->blank_run peak_present1 Peak Still Present? blank_run->peak_present1 source_mp_system Source is Mobile Phase or System Contamination peak_present1->source_mp_system Yes source_sample_prep Source is Sample Prep (Vials, Solvent, etc.) peak_present1->source_sample_prep No new_mp Prepare Fresh Mobile Phase (HPLC-grade solvents) source_mp_system->new_mp peak_present2 Peak Still Present? new_mp->peak_present2 source_system Source is System Carryover (Injector, Rotor Seal) peak_present2->source_system Yes source_mp Source was Mobile Phase (Water, Additives) peak_present2->source_mp No

Caption: Logical workflow for identifying the source of ghost peaks.

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that become visible at high detector sensitivity.[11][14] Water is a common culprit, as it can harbor bacterial growth over time, which produces UV-active metabolites.[12]

    • Solution: Use freshly opened, high-purity solvents and water from a well-maintained purification system. Filter all aqueous buffers through a 0.22 µm filter.

  • System Contamination (Carryover): Residue from previous, more concentrated samples can adsorb onto surfaces like the injector needle, valve rotor seal, or tubing and leach out in subsequent runs.[11][15]

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a wash solvent strong enough to remove all analytes. If carryover persists, clean or replace the injector rotor seal.

  • Sample Preparation Contamination: Impurities can be introduced from vials, caps, filters, or the diluent used for sample preparation.[11] Plasticizers are a common contaminant from plastic consumables.

    • Solution: Use high-quality, contaminant-free vials and caps. Run a "reagent blank" by going through the entire sample preparation process without the sample itself to check for contamination from this stage.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in this compound?

A: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Based on typical synthetic routes for similar indazole structures, potential impurities could include:

  • Positional Isomers: Such as 2,6-dimethyl-2H-indazol-3-amine, which may form during the methylation step.[16]

  • Unreacted Starting Materials: For example, 6-methyl-1H-indazol-3-amine or a nitro-indazole precursor if the reduction step is incomplete.[16]

  • Related Substances: Byproducts from side reactions, such as oxidation of the amine or impurities from starting reagents.

  • Nitrosamine Impurities: Given that it is a secondary amine derivative, there is a potential for the formation of nitrosamine impurities, which are a significant concern due to their toxicity.[4][17][18] Specific analysis targeting these may be required.

Q: What is a good starting point for an HPLC method for this analysis?

A: A gradient reversed-phase method is typically suitable for separating a main compound from its related impurities.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm ID, 100-150 mm length, <3 µm particle sizeProvides good retention and efficiency for aromatic compounds.
Mobile Phase A 0.1% Formic Acid or 10 mM Ammonium Formate in WaterProvides protons for good peak shape in positive ion MS and buffers pH.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidAcetonitrile often provides better resolution and lower backpressure.
Gradient 5% to 95% B over 15-20 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 0.3 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID)Standard flow rates for these column dimensions.
Column Temp. 35-40 °CImproves efficiency and reduces viscosity/backpressure.[9]
Detector UV/PDA at 254 nm or a wavelength of maximum absorbancePDA is preferred for peak purity analysis and impurity identification.[3]
Injection Vol. 1-5 µLSmall volumes minimize potential for overload and peak distortion.

Q: How can I ensure my sample preparation is not contributing to analytical issues?

A: Proper sample preparation is critical for robust analysis.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition, to prevent peak distortion.

  • Solubility: Ensure the sample is fully dissolved to avoid blockages. This compound, being a basic compound, will have better solubility in slightly acidic conditions.

  • Filtration: Filter all samples through a 0.22 or 0.45 µm syringe filter to remove particulates that can block the column frit, leading to high backpressure and split peaks.[7]

Q: When should I replace my HPLC column or guard column?

A: Columns are consumables and their performance degrades over time. Track column performance using a system suitability test (SST). Replace your column when you observe:

  • Persistent High Backpressure: After flushing and reversing the column (if permissible by the manufacturer) fails to resolve the issue.

  • Loss of Resolution: When critical pairs of peaks can no longer be separated to the required level.

  • Irreparable Peak Tailing/Fronting: When peak shape specifications can no longer be met even after cleaning procedures.[1]

  • Guard Columns: These are sacrificial and should be replaced much more frequently, especially when analyzing complex samples. Replace the guard column at the first sign of pressure increase or peak shape degradation.[1]

References

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Restek Corporation. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.
  • Element Lab Solutions. (n.d.). Ghost Peaks in Gradient HPLC.
  • Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis.
  • Welch Materials. (2025, October 31). [Readers Insight] Why Do Ghost Peaks Appear?.
  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • LabVeda. (2024, April 24). Drifting HPLC Peak Retention Times.
  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?.
  • Element Lab Solutions. (2013, June 3). The LCGC Blog: Retention Shifts in HPLC.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube.
  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). What are common causes for less than expected retention times on a reversed-phase LC column?.
  • MDPI. (n.d.). Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection.
  • ResearchGate. (n.d.). (PDF) 1,3-Dimethyl-1H-indazol-6-amine.
  • National Institutes of Health. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine. PMC.
  • MicroSolv Technology Corporation. (n.d.). NITROSAMINE IMPURITY ASSAY BY HPLC.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis.
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.
  • LabRulez LCMS. (n.d.). Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances.
  • PubMed. (2024, November 8). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.
  • American Elements. (n.d.). 1,6-dimethyl-1H-indazol-4-amine.
  • National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC.
  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines.
  • PubChem. (n.d.). 1,3-Dimethyl-1H-indazol-6-amine.
  • National Institutes of Health. (n.d.). Synthesis of Polycyclic Imidazoles via α-C–H/N–H Annulation of Alicyclic Amines.
  • Google Patents. (n.d.). EP0049779A1 - 3-Aminoindazole derivatives and process for preparation thereof.

Sources

Catalyst Selection for Efficient Indazole Derivative Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Derivative Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this privileged scaffold. Indazole cores are central to numerous therapeutic agents, but their synthesis can present unique challenges, particularly concerning catalyst selection and reaction optimization.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols in a user-friendly question-and-answer format. Our goal is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, empowering you to overcome common hurdles and enhance the efficiency and selectivity of your syntheses.

Section 1: Troubleshooting Common Catalyst-Related Issues

This section addresses specific problems you might encounter during the catalytic synthesis of indazole derivatives, offering potential causes and actionable solutions based on established chemical principles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium catalysts are workhorses for the functionalization of the indazole core, typically at a halogenated position (e.g., C3, C5, or C7). However, these reactions are not without their challenges.

Q1: My Suzuki-Miyaura coupling reaction with a halo-indazole is giving low to no yield. What should I investigate?

A: Low yields in Suzuki-Miyaura couplings involving indazoles can often be traced back to a few key factors. Here is a systematic approach to troubleshooting the issue:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities.[1] Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen). All solvents and reagents should be thoroughly degassed.

  • Inappropriate Base Selection: The choice of base is critical. For unprotected indazoles, the acidic N-H proton can interfere with the reaction.[1] Strong bases like KOtBu can lead to deprotonation and subsequent side reactions. It is often preferable to use milder inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[1][2] Ensure the base is anhydrous, as water can affect both the catalyst and the boronic acid.

  • Poor Quality of Boronic Acid: Boronic acids can degrade over time, particularly when exposed to moisture, leading to the formation of inactive boroxines.[1] It is advisable to use freshly purchased or recrystallized boronic acid.

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For many indazole couplings, standard ligands like PPh₃ are effective. However, for more challenging substrates, consider using more electron-rich and bulky phosphine ligands, such as tBuXPhos, which have been shown to be effective.[1]

  • N-H Proton Interference: The acidic proton on the indazole ring can complicate the reaction.[1] If optimizing the base and other conditions fails, consider protecting the indazole nitrogen. Common protecting groups include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[1]

Troubleshooting Workflow for Low-Yield Suzuki Coupling

start Low Yield in Suzuki Coupling check_inert Verify Inert Atmosphere & Degassed Reagents start->check_inert check_base Evaluate Base Choice (K₂CO₃, Cs₂CO₃) & Anhydrous Conditions check_inert->check_base If atmosphere is good success Improved Yield check_inert->success If yield improves check_boronic Assess Boronic Acid Quality (Fresh/Recrystallized) check_base->check_boronic If base is appropriate check_base->success If yield improves check_ligand Optimize Ligand (e.g., tBuXPhos) check_boronic->check_ligand If boronic acid is fresh check_boronic->success If yield improves protect_N Consider N-Protection (Boc, SEM) check_ligand->protect_N If yield is still low check_ligand->success If yield improves protect_N->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling reactions.

Q2: I am attempting a Buchwald-Hartwig amination on a halo-indazole, but the reaction is sluggish. How can I improve it?

A: Sluggish Buchwald-Hartwig reactions with indazoles often point to issues with catalyst activity or substrate reactivity.

  • Catalyst System: A more active pre-catalyst system may be necessary, especially for less nucleophilic amines (e.g., electron-deficient anilines) or sterically hindered substrates.[1]

  • Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are generally preferred for this transformation. Experiment with a panel of ligands to find the optimal one for your specific substrate combination.

  • Catalyst Poisoning: Certain functional groups, such as thiols or some nitrogen-containing heterocycles on your substrates, can act as poisons to the palladium catalyst.[1] If your substrate contains such groups, a higher catalyst loading or a more robust catalyst system might be required.

  • Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation barrier for challenging couplings.[1]

Copper-Catalyzed Reactions

Copper catalysts are frequently used for N-N and C-N bond formations in the synthesis of the indazole core itself, often in one-pot, multi-component reactions.

Q3: My one-pot, copper-catalyzed synthesis of a 2H-indazole from a 2-bromobenzaldehyde, a primary amine, and sodium azide is giving a low yield. What are the likely causes?

A: This three-component reaction is powerful but sensitive to several parameters.

  • Catalyst and Ligand: While CuI is a common catalyst, the choice of the copper source can be important.[3] The addition of a ligand, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), has been shown to be crucial for high yields in many cases.[3]

  • Solvent Effects: Polar aprotic solvents like DMSO generally give better results than non-polar solvents for this transformation.[3]

  • Catalyst Loading: Decreasing the catalyst loading can lead to a significant drop in yield.[3] Ensure you are using an adequate amount of the copper catalyst (typically 5-10 mol%).

  • Substrate Electronics: The electronic properties of the starting materials can influence the reaction efficiency. For example, anilines bearing electron-donating groups often give better yields than those with electron-withdrawing groups in this specific reaction.[3]

Regioselective N-Alkylation

A frequent challenge in indazole chemistry is controlling the regioselectivity of N-alkylation to obtain either the N1 or N2 isomer.

Q4: I am getting a mixture of N1 and N2 alkylated indazoles. How can I selectively synthesize the N1 isomer?

A: Achieving high N1 selectivity often relies on a careful choice of base and solvent.

  • Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a promising system for promoting N1 selectivity, especially for indazoles with C3 substituents like carboxymethyl, tert-butyl, or carboxamide groups.[4][5]

  • Mechanistic Rationale: It has been proposed that with certain C3-substituted indazoles, the sodium cation from NaH can form a chelated intermediate with the indazole N2 and an oxygen atom from the C3 substituent. This "tight ion pair" sterically hinders the N2 position, directing the alkylating agent to the N1 position.[6][7]

Chelation-Controlled N1-Alkylation

cluster_0 Indazole with C3 Ester cluster_1 Chelated Intermediate cluster_2 Alkylation Indazole Indazole-3-CO₂Me N1 N1 N1_Alkylated N1-Alkylated Product N1->N1_Alkylated N2 N2 Na_ion Na⁺ N2->Na_ion Chelation C3_O C=O C3_O->Na_ion Chelation Na_ion->N1 Steric hindrance at N2 directs alkylation to N1 Alkyl_Halide R-X Alkyl_Halide->N1

Caption: Chelation of Na⁺ directs alkylation to the N1 position.

Q5: How can I favor the formation of the N2 alkylated isomer?

A: N2 selectivity is often influenced by the electronic and steric properties of substituents on the indazole ring.

  • Substituent Effects: Indazoles with electron-withdrawing groups at the C7 position, such as NO₂ or CO₂Me, have been shown to give excellent N2 regioselectivity (≥ 96%) when using the NaH/THF system.[4][5]

  • Solvent Choice: In some cases, switching the solvent can dramatically alter the regioselectivity. For instance, with certain related heterocyclic systems, using NaHMDS as the base and switching from THF to DMSO has been observed to reverse the selectivity from N2 to N1.[7] This highlights the importance of solvent screening in your optimization efforts.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for indazole synthesis? A: The choice of catalyst depends heavily on the synthetic strategy.

  • For C-C and C-N bond formation on a pre-existing indazole core: Palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are widely used for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations.[1][2]

  • For the formation of the indazole ring itself:

    • Copper catalysts (e.g., CuI, Cu(II)-HT) are effective for multi-component reactions and Ullmann-type cyclizations.[3]

    • Rhodium catalysts (e.g., [Cp*RhCl₂]₂) are used for C-H activation/annulation strategies.[8][9]

    • Acid/Base catalysis is also common in classical methods like the Davis-Beirut reaction.[4]

Q2: When should I consider a metal-free synthesis approach? A: Metal-free synthesis is advantageous when you need to avoid trace metal contamination in your final product, which is particularly important in pharmaceutical applications. It can also be more cost-effective and environmentally friendly. Methods exist for synthesizing indazoles from o-aminophenyl ketoximes or via [3+2] cycloadditions of arynes and hydrazones under metal-free conditions.[10]

Q3: How do I choose the right ligand for my palladium-catalyzed cross-coupling reaction? A: Ligand choice is crucial and substrate-dependent.

  • Start simple: For straightforward couplings, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a good starting point.

  • For challenging substrates: If you encounter low reactivity, consider more sophisticated ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like tBuXPhos) can often improve catalyst performance by promoting oxidative addition and reductive elimination steps.

  • Screening: The most effective approach is often to screen a small library of ligands to identify the optimal one for your specific transformation.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halo-Indazole

This protocol is a starting point and may require optimization for specific substrates.

  • Preparation: To a flame-dried reaction vessel, add the halo-indazole (1.0 eq.), the boronic acid or ester (1.2–1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0–3.0 eq.).[1]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Optimizing Suzuki Coupling Conditions

The following table summarizes typical parameters to screen when optimizing a Suzuki-Miyaura reaction for an indazole derivative.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst Pd(PPh₃)₄Pd(OAc)₂/SPhosPdCl₂(dppf)Pd₂(dba)₃/tBuXPhos
Base K₂CO₃Cs₂CO₃K₃PO₄Na₂CO₃
Solvent Dioxane/H₂OToluene/H₂ODMFTHF/H₂O
Temperature 80 °C100 °C110 °CReflux
Catalyst Loading 2 mol%5 mol%1 mol%3 mol%
Protocol 2: Regioselective N1-Alkylation of a C3-Substituted Indazole

This protocol is optimized for achieving high N1 selectivity.[4][5]

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the C3-substituted indazole (1.0 eq.) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1–1.5 eq.) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., an alkyl bromide, 1.1 eq.) dropwise to the suspension.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography to isolate the N1-alkylated indazole.

References

  • troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem.
  • Optimizing Suzuki Coupling Reactions - CovaSyn.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - NIH.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork.
  • Optimization of Suzuki-Miyaura Reaction Conditions (Heating System,... - ResearchGate.
  • (PDF) Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - ResearchGate.
  • A regioselective C7 bromination and C7 palladium- catalyzed Suzuki–Miyaura cross-coupling arylation of - RSC Publishing.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH.
  • indazole - Organic Syntheses Procedure.
  • Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole | Organic Letters - ACS Publications.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - MDPI.
  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC - NIH.

Sources

Technical Support Center: Managing Regioisomer Separation in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Indazole Synthesis. As a Senior Application Scientist, I understand the synthetic challenges that can arise, particularly the nuanced issue of controlling and separating N-1 and N-2 regioisomers. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N-1 and N-2 alkylated indazoles?

A1: The formation of both N-1 and N-2 regioisomers during alkylation is a common challenge stemming from the annular tautomerism of the indazole ring. The indazole core exists in equilibrium between the 1H- and 2H-tautomeric forms.[1][2] While the 1H-indazole tautomer is generally more thermodynamically stable, both nitrogen atoms exhibit nucleophilicity, leading to a mixture of products upon reaction with an electrophile.[1][2][3] The final ratio of these isomers is highly dependent on the reaction conditions.[1][4]

Q2: How can I favor the formation of the N-1 regioisomer?

A2: To selectively synthesize the N-1 alkylated indazole, you should aim for conditions that favor thermodynamic control. This allows the reaction to equilibrate to the more stable N-1 product.[3][4][5] Here are some key strategies:

  • Base and Solvent Selection: A common and effective system for promoting N-1 selectivity is using sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF).[5] This combination has been shown to provide high N-1 regioselectivity for a variety of substituted indazoles.[5]

  • Equilibration: In some cases, allowing the reaction to proceed for a longer duration or at a slightly elevated temperature can facilitate the isomerization of the initially formed N-2 product to the more stable N-1 isomer.[5]

Q3: What conditions are best for synthesizing the N-2 regioisomer?

A3: The formation of the N-2 regioisomer is often favored under kinetic control, where the reaction proceeds through the lowest energy transition state, which may not lead to the most stable product. Key approaches include:

  • Mitsunobu Reaction: The Mitsunobu reaction has been reported to show a strong preference for the formation of the N-2 regioisomer.[3][5]

  • Solvent Effects: The use of polar aprotic solvents like dimethylformamide (DMF) can sometimes favor the formation of the N-2 product.[5]

  • Substituent Effects: The presence of certain substituents on the indazole ring, particularly at the C-7 position (e.g., NO2 or CO2Me), can direct alkylation to the N-2 position with high selectivity.[5]

Q4: Are there synthetic routes that bypass the issue of post-synthesis separation?

A4: Yes, several synthetic strategies build the indazole ring in a way that pre-determines the position of the N-substituent, thus avoiding the formation of regioisomeric mixtures.

  • Cadogan Reductive Cyclization: This method involves the condensation of an ortho-nitrobenzaldehyde with a primary amine, followed by reductive cyclization. It is a powerful one-pot synthesis for regioselectively preparing 2H-indazoles.[6][7]

  • Davis-Beirut Reaction: This reaction provides a route to 2H-indazoles from o-nitrobenzyl amines under either acidic or basic conditions.[8][9][10][11][12]

  • Use of Substituted Hydrazines: The reaction of an ortho-haloaryl carbonyl or nitrile compound with an N-alkyl or N-arylhydrazine can lead directly to the corresponding N-1 substituted indazole.[5]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in Alkylation Reactions

Symptoms: You consistently obtain a roughly 1:1 mixture of N-1 and N-2 alkylated products, regardless of the base or solvent used.

Possible Causes & Solutions:

  • Cause: The chosen reaction conditions do not sufficiently differentiate between the kinetic and thermodynamic pathways.

  • Solution 1: Enhance Thermodynamic Control for N-1 Isomer:

    • Switch to NaH as the base and THF as the solvent. This combination has demonstrated high N-1 selectivity for a range of indazole substrates.[5]

    • Consider a bulkier base which may sterically hinder attack at the more sterically accessible N-2 position.

  • Solution 2: Enhance Kinetic Control for N-2 Isomer:

    • If the N-2 isomer is desired, employ Mitsunobu conditions. This reaction often shows a strong preference for N-2 alkylation.[3][5]

    • The use of cesium carbonate (Cs2CO3) in DMF has also been noted to favor N-2 formation in some cases.[5]

Problem 2: Difficulty Separating N-1 and N-2 Regioisomers

Symptoms: The N-1 and N-2 isomers have very similar Rf values on TLC and co-elute during column chromatography.

Possible Causes & Solutions:

  • Cause: The structural similarity of the regioisomers results in nearly identical polarities.

  • Solution 1: Optimize Column Chromatography:

    • Solvent System: Systematically screen a range of solvent systems with varying polarities. A shallow gradient of a more polar solvent in a non-polar one (e.g., a slow increase of ethyl acetate in hexane) can improve separation.

    • Stationary Phase: If silica gel is ineffective, consider alternative stationary phases such as alumina (acidic, basic, or neutral) or reverse-phase silica.[13]

  • Solution 2: Recrystallization:

    • This can be a highly effective and scalable method for separating isomers, particularly in an industrial setting.[14] Experiment with various solvent systems; mixtures of solvents like acetone/water, ethanol/water, or acetonitrile/water can be effective.[14]

  • Solution 3: High-Performance Liquid Chromatography (HPLC):

    • For analytical and preparative-scale separations, HPLC is a powerful tool.[15][16] Both normal-phase and reverse-phase HPLC can be employed.[17] Chiral columns have also been reported to successfully separate regioisomers in some cases.[18]

Problem 3: Ambiguous Structural Assignment of Isomers

Symptoms: After separation, you are unsure which fraction corresponds to the N-1 isomer and which is the N-2 isomer.

Possible Causes & Solutions:

  • Cause: The isomers may have similar appearances and mass spectrometry fragmentation patterns.

  • Solution 1: Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • NMR is the most definitive method for distinguishing between N-1 and N-2 indazole isomers.[16]

    • ¹H-NMR: The chemical shift of the proton at the 7-position (H-7) is often a key diagnostic signal. It typically appears at a higher frequency (further downfield) in 2H-isomers.[16]

    • ¹³C-NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, are distinct for each isomer.[3][19]

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D NMR experiment that can show correlations between protons and carbons over two or three bonds. For an N-1 alkylated indazole, a correlation is often observed between the protons of the N-alkyl group and the C-7a carbon. For an N-2 alkylated indazole, a correlation is typically seen between the N-alkyl protons and the C-3 carbon.[3]

  • Solution 2: UV Derivative Spectrophotometry:

    • The second, third, and fourth derivative UV spectra of N-1 and N-2 substituted indazoles show characteristic and distinct signals, allowing for unambiguous identification.[20][21]

Experimental Protocols & Data

Protocol 1: Regioselective N-1 Alkylation (Thermodynamic Control)
  • To a solution of the desired 1H-indazole (1.0 eq) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., alkyl halide, 1.1 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Regioselective N-2 Alkylation (Kinetic Control - Mitsunobu)
  • Dissolve the 1H-indazole (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) in anhydrous THF under an inert atmosphere.

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Concentrate the reaction mixture and purify directly by column chromatography to separate the desired N-2 product from triphenylphosphine oxide and other byproducts.

Table 1: Influence of Reaction Conditions on N-1/N-2 Regioisomeric Ratio

Indazole SubstrateBase/ReagentSolventN-1 : N-2 RatioReference
3-CO2Me-1H-indazoleCs2CO3DMFPartial preference for N-1[5]
3-CO2Me-1H-indazoleNaHTHF>99 : 1[5]
3-CO2Me-1H-indazoleDEAD/PPh3THF1 : 2.5[3][5]
7-NO2-1H-indazoleNaHTHF4 : 96[5]

Visualizations

Diagram 1: Factors Influencing Indazole Alkylation Regioselectivity

G cluster_conditions Reaction Conditions Base Base (NaH, Cs2CO3) Indazole 1H-Indazole Tautomeric Equilibrium Base->Indazole Solvent Solvent (THF, DMF) Solvent->Indazole Substituent Substituent Effects (Steric/Electronic) Substituent->Indazole N1_Product N-1 Alkylated (Thermodynamic Product) Indazole->N1_Product Thermodynamic Control N2_Product N-2 Alkylated (Kinetic Product) Indazole->N2_Product Kinetic Control G Start Crude Reaction Mixture (N-1 and N-2 Isomers) Separation Separation Method Start->Separation Chroma Column Chromatography Separation->Chroma Common Recryst Recrystallization Separation->Recryst Scalable HPLC Preparative HPLC Separation->HPLC High Purity Fraction1 Isolated Fraction 1 Chroma->Fraction1 Fraction2 Isolated Fraction 2 Chroma->Fraction2 Recryst->Fraction1 Recryst->Fraction2 HPLC->Fraction1 HPLC->Fraction2 Analysis Structural Analysis Fraction1->Analysis Fraction2->Analysis NMR NMR Spectroscopy (1H, 13C, HMBC) Analysis->NMR Definitive UV UV Derivative Spectrophotometry Analysis->UV Confirmatory N1_ID N-1 Isomer Identified NMR->N1_ID N2_ID N-2 Isomer Identified NMR->N2_ID UV->N1_ID UV->N2_ID

Caption: A systematic workflow for separating and identifying indazole regioisomers.

References

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  • Kurth, M. J., et al. (2009). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Journal of Organic Chemistry, 74(15), 5345-5351. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

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  • Fallon, T. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938-1948. [Link]

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  • CN101948433A - Method for separating and purifying substituted indazole isomers.
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  • Fayad, S. J., et al. (2019). Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles. Organic Letters, 21(16), 6439-6443. [Link]

  • Davis–Beirut reaction. Wikiwand. [Link]

  • Fallon, T. R., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1948. [Link]

  • Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]

  • Vetuschi, C., et al. (1989). Analytical Investigation of N 1 and N 2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Spectroscopy Letters, 22(4), 375-385. [Link]

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  • Vetuschi, C., et al. (1989). ANALYTICAL INVESTIGATION OF N1 AND N2 ISOMERS OF INDAZOLE-3-CARBOXYLIC ACID. UNAMBIGUOUS STRUCTURE ASSIGNMENT BY UV DERIVATIVE SPECTROPHOTOMETRY. Spectroscopy Letters, 22(4), 375-385. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid. Journal of Chemical and Pharmaceutical Research, 6(5), 1014-1018. [Link]

  • Alberti, A., et al. (2017). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 10, S2719-S2728. [Link]

  • Gaikwad, D. D., et al. (2019). Formation of an unexpected 3,3-diphenyl-3H-indazole through a facile intramolecular [2 + 3] cycloaddition of the diazo intermediate. Beilstein Journal of Organic Chemistry, 15, 1421-1428. [Link]

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Sources

Technical Support Center: Environmental Considerations for Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for environmentally conscious indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are seeking to integrate principles of green chemistry into their synthetic protocols. Indazole and its derivatives are pivotal scaffolds in medicinal chemistry, found in a range of FDA-approved drugs for use as antiemetics, anti-tumor agents, and kinase inhibitors.[1][2] However, classical synthetic routes often rely on harsh conditions and hazardous reagents, generating significant chemical waste.[1][3]

This resource provides practical, evidence-based answers to common challenges encountered when transitioning to greener, more sustainable synthetic methods. We will explore alternative energy sources, solvent selection, waste reduction, and novel catalytic systems to help you develop protocols that are not only efficient and high-yielding but also safer and more environmentally benign.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Solvent Selection & Waste Reduction

Question: My current protocol uses solvents like DMF and DMSO, which are difficult to dispose of. How do I choose a greener alternative without sacrificing yield?

Answer: This is a common and critical challenge. Solvents constitute the bulk of waste in pharmaceutical processes, so solvent selection is a major opportunity for greening your synthesis.[4] The key is to replace "undesirable" or "problematic" solvents with those that are safer, less toxic, and derived from renewable resources where possible.

Causality & Troubleshooting:

  • Why Yields Drop: A solvent's properties (polarity, boiling point, ability to dissolve reagents) are crucial for reaction kinetics and equilibrium. A direct swap without re-optimization will likely fail. For example, switching from a polar aprotic solvent like DMF to a greener polar protic solvent like ethanol can change the solvation of reactants and intermediates, affecting reaction rates.

  • Troubleshooting Steps:

    • Consult a Solvent Selection Guide: Use an established guide, like the CHEM21 guide, which ranks solvents based on Safety, Health, and Environment (SHE) criteria.[5][6] This provides a data-driven starting point.

    • Start with "Recommended" Solvents: Prioritize solvents like ethanol, 2-propanol, ethyl acetate, and water, if your reaction chemistry allows.

    • Re-optimize Reaction Parameters: When you change the solvent, you must re-screen other parameters. This includes temperature, reaction time, and catalyst concentration. Greener solvents may require slightly longer reaction times or higher temperatures, which can often be mitigated using techniques like microwave irradiation.

    • Consider Bio-based Solvents: For certain applications, bio-derived solvents like Cyrene™ or 2-Methyl-THF can be excellent, though more expensive, alternatives.

Data Presentation: Comparative Solvent Selection

SolventCHEM21 Overall RankingKey Considerations
Dichloromethane (DCM)HazardousCarcinogenicity concerns, high environmental persistence.[7]
Dimethylformamide (DMF)HazardousHigh boiling point makes removal difficult; reprotoxic.
TolueneUsableNeurotoxicity and environmental concerns.
AcetonitrileProblematicVolatile, toxic, and derived from fossil fuels.[7]
Ethanol Recommended Low toxicity, biodegradable, produced from renewable resources.[7]
2-Propanol (IPA) Recommended Good general-purpose solvent, relatively low toxicity.
Ethyl Acetate Recommended Lower toxicity than many other solvents, effective for extractions.
Water Recommended The ultimate green solvent, though solubility can be a challenge.[8][9]

Source: Adapted from CHEM21 Solvent Selection Guide.[5][6]

Question: How can I quantitatively measure the "greenness" of my synthesis to compare my old protocol with a new, improved one?

Answer: To move beyond qualitative assessments, you should use established green chemistry metrics like Atom Economy and the E-Factor (Environmental Factor) .

  • Atom Economy: This theoretical metric, developed by Barry Trost, measures how many atoms from the reactants are incorporated into the final product. It's a measure of efficiency at the atomic level. An ideal Atom Economy is 100% (e.g., in an addition reaction).

  • E-Factor: Developed by Roger Sheldon, this is a more practical metric that measures the total mass of waste generated per mass of product.[10] A lower E-Factor is better. The pharmaceutical industry historically has very high E-Factors (25-100+), meaning it generates many kilograms of waste for every kilogram of product.[11]

E-Factor Calculation: E-Factor = (Total Mass of Inputs - Mass of Product) / Mass of Product

This includes solvent losses, reagent byproducts, and process aids. Excluding water from the calculation is a common practice.[10][12] Adopting greener methods like catalysis over stoichiometric reagents drastically improves both metrics.

Section 2: Alternative Energy Sources & Methodologies

Question: I've heard about microwave-assisted synthesis for indazoles. Is it truly "greener" and how does it work?

Answer: Yes, microwave-assisted organic synthesis (MAOS) is a well-established green chemistry technique that can significantly improve indazole synthesis.[3][8][13]

Causality & Mechanism: Microwave synthesis is not just about heating faster. It utilizes dielectric heating. Polar molecules in the reaction mixture (solvents, reagents) align with the microwave's rapidly oscillating electric field. This generates friction and rapid, uniform heating throughout the bulk of the solution, avoiding the hot spots common with conventional oil bath heating. This often leads to:

  • Dramatically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[14]

  • Increased Yields and Purity: The rapid heating can minimize the formation of side products.[3][13]

  • Reduced Energy Consumption: Shorter reaction times translate to lower overall energy use.

Troubleshooting Microwave Synthesis:

  • Problem: My reaction is overheating or my pressure is too high.

    • Solution: Reduce the initial power setting. Use a solvent with a higher boiling point or reduce the concentration of your reactants. Ensure you are using a dedicated microwave reactor with proper pressure and temperature sensors.

  • Problem: The yield is not improving compared to conventional heating.

    • Solution: Microwave chemistry is not always a simple "translation." Re-screen solvents. Sometimes, less polar solvents perform better under microwave conditions. Also, optimize the temperature and hold time.

Workflow: Migrating a Conventional Protocol to Microwave Synthesis

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-up & Validation A Identify Conventional Indazole Synthesis Protocol B Analyze Reagents & Solvents for Microwave Compatibility (Polarity is Key) A->B C Select Microwave-Safe Vessel & Set Initial Low Power B->C D Screen Solvents (Start with original, then greener alternatives) C->D E Optimize Temperature & Time (Use instrument software to design experiments) D->E F Monitor Reaction by TLC/LC-MS E->F G Perform Reaction at Optimized Conditions on Larger Scale F->G Optimized conditions found H Purify Product & Calculate Yield G->H I Compare E-Factor & Time vs. Conventional Method H->I

Sources

Validation & Comparative

The 3-Amino-Indazole Scaffold: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Rise of the Indazole Nucleus in Kinase Inhibition

In the landscape of modern oncology, the quest for selective and potent kinase inhibitors remains a central theme. Protein kinases, as crucial regulators of cellular signaling, represent a major class of therapeutic targets. Dysregulation of kinase activity is a hallmark of many cancers, driving aberrant cell proliferation, survival, and angiogenesis. The indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs like Pazopanib and Axitinib.[1]

This guide provides a comparative analysis of a representative compound from the promising 3-amino-indazole class, focusing on its kinase inhibition profile relative to established, clinically relevant inhibitors. Due to the lack of publicly available data for the specific molecule 1,6-Dimethylindazol-3-amine, this analysis will center on a well-characterized analogue, a 3-amino-1H-indazol-6-yl-benzamide derivative (hereafter referred to as Cpd-4Aza) , which has demonstrated potent activity against key oncogenic kinases.[2][3]

We will compare Cpd-4Aza with two benchmark inhibitors:

  • Pazopanib (Votrient®): A multi-targeted tyrosine kinase inhibitor that shares some targets with the amino-indazole class, including VEGFR, PDGFR, and c-Kit.[4][5][6][7]

  • Vemurafenib (Zelboraf®): A highly selective inhibitor of the BRAF V600E mutant kinase, which will serve as a key comparator for discussing inhibitor selectivity.[8][9]

Through a detailed examination of their mechanisms, kinase selectivity, and the experimental methodologies used for their characterization, this guide aims to provide researchers with a deeper understanding of the 3-amino-indazole scaffold's potential and its place in the broader context of kinase inhibitor development.

Mechanism of Action: Targeting the Kinase "Switch"

At the heart of kinase regulation lies a conformational "switch" governed by the activation loop. Many kinase inhibitors are classified as either Type I or Type II, distinguished by the conformation of the kinase they target.

  • Type I inhibitors bind to the active "DFG-in" conformation of the kinase, where the Asp-Phe-Gly (DFG) motif points into the ATP-binding site. These inhibitors are purely ATP-competitive.

  • Type II inhibitors , in contrast, bind to the inactive "DFG-out" conformation. They occupy the ATP-binding pocket but also extend into an adjacent allosteric site created by the outward flip of the DFG motif. This unique binding mode can offer greater selectivity.

The 3-amino-indazole scaffold, including our representative compound Cpd-4Aza , is characteristic of a Type II inhibitor .[2] The 3-amino group is crucial for forming key hydrogen bonds with the hinge region of the kinase, a feature common to many ATP-competitive inhibitors.[1][2] The rest of the molecule is designed to exploit the "DFG-out" conformation, providing both potency and a distinct selectivity profile.[2]

Pazopanib also functions as a multi-targeted Type II inhibitor, targeting the "DFG-out" conformation of kinases like VEGFR2.[6] This shared mechanism makes it an excellent direct comparator for Cpd-4Aza.

Vemurafenib , on the other hand, is a Type I inhibitor that specifically targets the constitutively active BRAF V600E mutant.[8][10] Its mechanism highlights a different strategy for achieving selectivity, one that is highly dependent on the specific mutational status of the target kinase.

The diagram below illustrates the key signaling pathways targeted by these inhibitors.

Kinase_Inhibitor_Pathways cluster_Angiogenesis Angiogenesis & Proliferation cluster_MAPK MAPK Pathway VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR CellProlif1 Cell Proliferation & Survival PDGFR->CellProlif1 cKit c-Kit cKit->CellProlif1 FLT3 FLT3 FLT3->CellProlif1 BRAF BRAF V600E MEK MEK BRAF->MEK ERK ERK MEK->ERK CellProlif2 Cell Proliferation & Survival ERK->CellProlif2 Cpd4Aza Cpd-4Aza (3-Amino-Indazole) Cpd4Aza->PDGFR Cpd4Aza->cKit Cpd4Aza->FLT3 Pazopanib Pazopanib Pazopanib->VEGFR Pazopanib->PDGFR Pazopanib->cKit Vemurafenib Vemurafenib Vemurafenib->BRAF

Target pathways of Cpd-4Aza, Pazopanib, and Vemurafenib.

Comparative Kinase Inhibition Profiles

A critical aspect of any kinase inhibitor is its selectivity profile—which kinases it inhibits and at what concentrations. High potency against the intended target is desirable, but off-target inhibition can lead to toxicity or, in some cases, beneficial polypharmacology.

The following table summarizes the inhibitory activities of Cpd-4Aza, Pazopanib, and Vemurafenib against a panel of key kinases. It's important to note that for Cpd-4Aza, the available data is presented as cellular EC50 values, which reflect the concentration required to inhibit a cellular process by 50%, while the data for Pazopanib and Vemurafenib are primarily biochemical IC50 values, representing the concentration needed to inhibit the kinase enzyme itself by 50%.

Kinase TargetCpd-4Aza (EC50, nM)Pazopanib (IC50, nM)Vemurafenib (IC50, nM)
FLT3 <1[2]140[7]>10,000
PDGFRα 8 (T674M mutant)[2]71[5]>10,000
PDGFRβ N/A84[5]>10,000
c-Kit 150 (T670I mutant)[2]74[5]140
VEGFR1 N/A10[5][7]>10,000
VEGFR2 N/A30[5][7]140
VEGFR3 N/A47[5][7]58
BRAF (wild-type) N/AN/A100-160[11]
BRAF (V600E) N/AN/A13-31[11]
C-Raf N/AN/A6.7-48[11]

N/A: Data not publicly available.

Analysis of Selectivity:

  • Cpd-4Aza demonstrates potent cellular activity against FLT3 and the gatekeeper mutants of PDGFRα and c-Kit.[2] This profile is particularly relevant for cancers driven by mutations in these kinases, such as Acute Myeloid Leukemia (AML) with FLT3 mutations. The high potency against mutant forms suggests an ability to overcome certain mechanisms of drug resistance.

  • Pazopanib exhibits a broader multi-targeted profile, with potent inhibition of VEGFR, PDGFR, and c-Kit.[5][6][7] This broad-spectrum activity against key drivers of angiogenesis and tumor growth underlies its efficacy in renal cell carcinoma and soft tissue sarcoma.

  • Vemurafenib is a prime example of a highly selective inhibitor, with significantly greater potency against the BRAF V600E mutant compared to the wild-type enzyme.[11] However, it does show some off-target activity against other kinases like c-Kit and VEGFRs at higher concentrations. Its clinical use is strictly limited to patients with the BRAF V600E mutation, as it can paradoxically activate the MAPK pathway in cells with wild-type BRAF.[9]

Experimental Protocols: Methodologies for Comparative Evaluation

To ensure the scientific integrity and reproducibility of kinase inhibitor profiling, standardized and well-validated experimental protocols are essential. Here, we detail the methodologies for key assays used to characterize and compare inhibitors like Cpd-4Aza, Pazopanib, and Vemurafenib.

Biochemical Kinase Inhibition Assay

Causality and Rationale: This in vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the primary method for determining the IC50 value and understanding the direct interaction between the inhibitor and its target enzyme. Radiometric assays using ³³P-ATP are considered the gold standard for their sensitivity and direct measurement of phosphate transfer.[12] Luminescence-based assays, such as ADP-Glo™, provide a non-radioactive alternative by quantifying ADP production, which is directly proportional to kinase activity.[13]

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prep Prepare Assay Plate: - Add buffer, substrate - Add serially diluted inhibitor start->prep enzyme Initiate Reaction: Add Kinase + ATP (e.g., ³³P-ATP) prep->enzyme incubate Incubate (e.g., 30-60 min at 30°C) enzyme->incubate stop Stop Reaction (e.g., add EDTA or spot on filter) incubate->stop detect Detect Signal (e.g., Scintillation counting or Luminescence reading) stop->detect analyze Data Analysis: - Calculate % inhibition - Determine IC50 value detect->analyze end End analyze->end

Workflow for a typical biochemical kinase inhibition assay.

Step-by-Step Protocol (ADP-Glo™ Luminescence Assay Example):

  • Reagent Preparation: Prepare 1x Kinase Buffer, dilute the kinase enzyme to the desired concentration, and prepare a master mix containing the specific peptide substrate and ATP (often at its Km concentration).

  • Plate Setup: In a 96-well or 384-well white plate, add the substrate/ATP master mix to each well.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., Cpd-4Aza) or vehicle (DMSO for control) to the appropriate wells.

  • Reaction Initiation: Add the diluted kinase enzyme to all wells except the "blank" controls to start the reaction.

  • Incubation: Mix the plate gently and incubate at 30°C for 30-60 minutes.

  • Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Detection: Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.[13]

Cell Viability and Proliferation Assay (MTT Assay)

Causality and Rationale: This cell-based assay assesses the effect of a kinase inhibitor on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. The MTT assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14][15] This assay is crucial for determining the cellular potency (EC50 or GI50) of an inhibitor and confirming that enzymatic inhibition translates to a functional effect in a biological context.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., a cell line known to be dependent on a target kinase like FLT3 or BRAF V600E) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the kinase inhibitor (e.g., Cpd-4Aza) or vehicle control and incubate for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate to ensure complete solubilization and measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the EC50 value.[14]

Western Blot Analysis of Signaling Pathway Modulation

Causality and Rationale: Western blotting is a technique used to detect specific proteins in a cell lysate and to assess their expression levels and post-translational modifications, such as phosphorylation. In the context of kinase inhibitors, it provides direct evidence that the inhibitor is engaging its target within the cell and blocking the downstream signaling cascade. By using phospho-specific antibodies, one can visualize the decrease in phosphorylation of a kinase's direct substrate, confirming the inhibitor's mechanism of action at a molecular level.[5]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with the kinase inhibitor at various concentrations for a defined period. Include a positive control (e.g., stimulation with a growth factor to activate the pathway) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: Block the membrane with a solution like 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., phospho-ERK) and another for the total protein (e.g., total ERK) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using a digital imager or X-ray film. The intensity of the bands corresponds to the amount of the target protein.[5]

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the potential of the 3-amino-indazole scaffold as a versatile platform for the development of potent and selective kinase inhibitors. The representative compound, Cpd-4Aza , exhibits a compelling profile with high potency against clinically relevant targets like FLT3 and gatekeeper mutants of PDGFRα and c-Kit, which are often implicated in drug resistance.[2]

When benchmarked against established drugs, the 3-amino-indazole class demonstrates a distinct selectivity profile. Compared to the broad-spectrum activity of a multi-targeted inhibitor like Pazopanib , Cpd-4Aza appears to have a more focused, yet still potent, range of targets. This may translate to a different therapeutic window and side-effect profile. In contrast to the highly specific, mutation-dependent activity of Vemurafenib , the 3-amino-indazole scaffold offers a mechanism (Type II inhibition) that can be adapted to target various kinases, providing a broader applicability in drug design.

The future development of this scaffold will likely focus on fine-tuning its selectivity to either enhance polypharmacology against a desired set of kinases or to achieve "best-in-class" single-target specificity. The experimental methodologies detailed herein—from biochemical assays to cellular pathway analysis—provide a robust framework for such optimization efforts. As our understanding of the kinome and its role in disease continues to expand, privileged scaffolds like the 3-amino-indazole nucleus will undoubtedly remain at the forefront of targeted therapy innovation.

References

  • Kumar, R. et al. (2007) Pazopanib, a novel multikinase angiogenesis inhibitor, shows antitumor activity in human neuroblastoma xenografts. Mol Cancer Ther 6, 2012-21.
  • Pazopanib - Cell Signaling Technology. (n.d.).
  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC - NIH. (2012-06-06).
  • Vemurafenib | Raf Kinases - Tocris Bioscience. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from a relevant scientific supplier website.
  • (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC - PubMed Central. (n.d.).
  • Pazopanib | VEGFR inhibitor | CAS 444731-52-6 - Selleck Chemicals. (n.d.).
  • Pazopanib - Wikipedia. (n.d.).
  • A Comparative Analysis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole and Other Heterocyclic Amines in Drug Discovery - Benchchem. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025-08-14).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018-12-10).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022-05-11).
  • MTT assay protocol | Abcam. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US. (n.d.).
  • Kinase Screening Assay Services - Reaction Biology. (n.d.).
  • MTT (Assay protocol - Protocols.io. (2023-02-27).
  • Vemurafenib Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed. (2012-07-15).
  • Votrient (pazopanib) - accessdata.fda.gov. (n.d.).
  • Vemurafenib - StatPearls - NCBI Bookshelf - NIH. (2025-05-04).
  • Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay | Analytical Chemistry - ACS Publications. (2014-07-15).
  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma | Clinical Cancer Research - AACR Journals. (n.d.).
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  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit - YouTube. (2024-06-11).
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments. (n.d.).
  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - NIH. (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
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A Comparative Guide to the Biological Activity of 1,6-Dimethylindazol-3-amine and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold," a core structure that consistently appears in compounds with a wide array of biological activities.[1][2][3] This guide delves into a comparative analysis of 1,6-Dimethylindazol-3-amine and its analogues, offering insights grounded in experimental data from the scientific literature. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the biological effects of this class of compounds, thereby guiding future research and development efforts.

The 1H-indazole-3-amine framework is a particularly effective hinge-binding fragment for various protein kinases, which are crucial targets in oncology.[2][4] Consequently, a significant portion of this guide will focus on the anticancer potential of these molecules. We will also explore other reported activities, such as antimicrobial and antiparasitic effects, to provide a holistic view of the therapeutic potential of indazole derivatives.

The Indazole Core: A Versatile Pharmacophore

Indazoles, or benzopyrazoles, are bicyclic heterocyclic aromatic compounds. Their unique electronic properties and ability to act as hydrogen bond donors and acceptors make them ideal for interacting with biological targets.[5] The indazole ring system is present in several clinically approved drugs, underscoring its therapeutic relevance.[1][2]

Comparative Analysis of Biological Activity

While specific experimental data for this compound is not extensively available in the public domain, we can infer its potential biological activity by examining structurally related analogues. The following table summarizes the reported activities of several key indazole derivatives, providing a basis for our comparative analysis.

Compound/AnalogueStructureBiological ActivityKey Findings & IC50 Values
This compound (Hypothetical Structure)Anticancer (predicted), Antimicrobial (predicted)Activity profile is inferred based on SAR of related compounds.
1H-Indazol-3-amine Derivatives (General) (General Structure)AnticancerPotent inhibitors of Bcr-Abl wild type and T315I mutant.[1] Compound 89 showed IC50 values of 0.014 µM (Bcr-Abl WT) and 0.45 µM (Bcr-Abl T315I).[1]
3-(Pyrrolopyridin-2-yl)indazole Derivatives (General Structure)AntiproliferativeVigorous potency against HL60 human cancer cell line, with IC50 values in the nanomolar to micromolar range.[1]
6-(Substituted Phenyl)-1H-indazol-3-amine Derivatives (General Structure)FGFR1 InhibitionCompound 99 was identified as a potent FGFR1 inhibitor with an enzymatic IC50 of 2.9 nM and cellular activity IC50 of 40.5 nM.[3]
Piperazine-Indazole Derivatives (General Structure)AnticancerCompound 6o exhibited a promising inhibitory effect against the K562 (chronic myeloid leukemia) cell line with an IC50 value of 5.15 µM and showed selectivity for normal cells.[2][4]
6-Nitroindazole Derivatives (General Structure)Antiproliferative, Antiparasitic, AntimicrobialShowed significant antiproliferative activity against NCI-H460 lung carcinoma cells.[6] 3-chloro-6-nitro-1H-indazole derivatives are effective against Leishmania major.[7]
Structure-Activity Relationship (SAR) Insights

From the data presented, we can deduce several key SAR trends:

  • The 3-Amino Group: The presence of an amino group at the 3-position is crucial for the kinase inhibitory activity of many indazole derivatives, acting as a key hydrogen bond donor to the hinge region of the kinase.[2][4]

  • Substitution at the 1-Position: Methylation at the N-1 position is a common feature in many active indazole derivatives. This modification can influence the compound's pharmacokinetic properties and target engagement.

  • Substitution at the 6-Position: The nature of the substituent at the 6-position significantly modulates the biological activity. Electron-withdrawing groups like a nitro group have been associated with antiproliferative and antiparasitic activities.[6][7] Large aromatic substituents at this position can confer potent and selective kinase inhibitory activity.[3] The methyl group in this compound is a small, electron-donating group, and its effect would need to be experimentally determined in comparison to other substituents.

Based on these observations, this compound is predicted to exhibit anticancer activity, likely through kinase inhibition. The dimethyl substitution might influence its potency and selectivity profile compared to other analogues.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound and its analogues, the following experimental protocols are recommended.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., K562, A549, Hep-G2, PC-3) in 96-well plates at a density of 1 x 10^6 cells/mL and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogues) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).[2]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate24 Incubate for 24h seed->incubate24 add_cmpd Add Test Compounds incubate24->add_cmpd incubate48 Incubate for 48h add_cmpd->incubate48 add_mtt Add MTT Solution incubate48->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 add_sol Add Solubilizing Agent incubate4->add_sol read Measure Absorbance add_sol->read calc Calculate IC50 read->calc

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Principle: A variety of formats can be used, such as monitoring the phosphorylation of a substrate peptide by a kinase using a labeled ATP analogue or a phosphorylation-specific antibody.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the kinase, its specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations.

  • Incubation: Incubate the reaction mixture at a specific temperature for a set period to allow for the phosphorylation reaction to occur.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Potential Signaling Pathways

Given the prevalence of indazole-3-amines as kinase inhibitors, a likely mechanism of action for their anticancer effects is the modulation of key signaling pathways involved in cell growth, proliferation, and survival. The diagram below illustrates a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Prolif Cell Proliferation, Survival TF->Prolif Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor This compound (Hypothesized Target) Inhibitor->RTK Inhibits Phosphorylation

Caption: A simplified receptor tyrosine kinase (RTK) signaling pathway.

Conclusion

Based on the extensive literature on indazole derivatives, this compound emerges as a promising candidate for investigation as a bioactive compound, particularly in the realm of oncology. The established importance of the 1H-indazole-3-amine scaffold as a kinase-binding pharmacophore provides a strong rationale for its potential anticancer activity. The methyl groups at the 1 and 6 positions are likely to influence its potency, selectivity, and pharmacokinetic properties.

The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to embark on the biological evaluation of this compound. Future studies should focus on its synthesis, in vitro cytotoxicity screening against a panel of cancer cell lines, and target identification through kinase profiling. Such investigations will be instrumental in elucidating the therapeutic potential of this and other novel indazole derivatives.

References

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Retrieved from [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. The Royal Society of Chemistry. Retrieved from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Retrieved from [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Retrieved from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Retrieved from [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine. PMC. Retrieved from [Link]

  • (PDF) 1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. Retrieved from [Link]

  • (PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Retrieved from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Taylor & Francis Online. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Validation of 1,6-Dimethylindazol-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous clinically evaluated and approved therapeutic agents.[1] These compounds exhibit a wide array of biological activities, with a significant number functioning as potent kinase inhibitors.[1] This guide provides a comprehensive framework for the in vitro validation of a novel indazole derivative, 1,6-Dimethylindazol-3-amine.

Given the nascent state of research on this specific molecule, we will proceed with a validation strategy informed by the known biological landscape of closely related indazole analogues. Many such compounds have been identified as inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology.[2][3] Therefore, this guide will present a hypothetical validation workflow for this compound as a putative kinase inhibitor.

This document is intended for researchers, scientists, and drug development professionals. It is designed to be a practical and intellectually rigorous resource, explaining not just the "how" but the "why" behind each experimental choice. We will compare the hypothetical performance of this compound against well-characterized kinase inhibitors to provide context and a framework for data interpretation.

The Kinase Inhibitor Validation Funnel: A Tiered Approach

The validation of a novel kinase inhibitor is a multi-step process designed to comprehensively characterize its potency, selectivity, and cellular activity. A tiered or funnel-based approach is recommended, starting with broad screening and progressively moving towards more focused and biologically relevant assays.[4] This ensures that resources are utilized efficiently and that the most promising candidates are advanced.

G cluster_0 Tier 1: Broad Profiling cluster_1 Tier 2: Potency & Selectivity cluster_2 Tier 3: Cellular Validation A Large-Scale Kinase Panel Screening (e.g., >400 kinases) at a single high concentration (e.g., 10 µM) B Dose-Response Analysis (IC50 Determination) for identified 'hit' kinases A->B Identify potential targets C Selectivity Profiling (Comparison of IC50 values for on- and off-target kinases) B->C Quantify Selectivity D Target Engagement Assay (e.g., Western Blot for phosphorylated substrate) B->D Confirm on-target activity in cells E Cellular Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo®) D->E Correlate target inhibition with cellular phenotype F Apoptosis Induction Assay (e.g., Annexin V/PI Staining) E->F Investigate mechanism of cell death

Caption: A tiered workflow for kinase inhibitor validation.

Tier 1: Initial Kinase Panel Screening

The first step in characterizing a potential kinase inhibitor is to understand the breadth of its activity across the human kinome.[4] This is typically achieved by screening the compound at a single, relatively high concentration (e.g., 10 µM) against a large panel of purified kinases. The data is usually expressed as a percentage of inhibition relative to a vehicle control.

For our hypothetical compound, this compound, we will postulate a screen against a panel of over 400 kinases. For comparison, we will consider the profiles of Staurosporine, a notoriously non-selective kinase inhibitor, and Gefitinib, which is highly selective for the Epidermal Growth Factor Receptor (EGFR) kinase.[4]

CompoundConcentrationKinases TestedPrimary Target(s) (Hypothetical for Cmpd X)Off-Target Hits (>50% Inhibition)Selectivity Score (S-Score)
This compound (Cmpd X) 10 µM>400Aurora Kinase A, Aurora Kinase B8High
Staurosporine 10 µM>400Multiple Kinases>200Low
Gefitinib 10 µM>400EGFR2Very High

Note: The data for Staurosporine and Gefitinib are representative values from public domain data. The selectivity score is a conceptual metric where a higher score indicates greater specificity.[4]

From this initial screen, our hypothetical results suggest that this compound is a relatively selective inhibitor, with primary activity against Aurora Kinases A and B.

Tier 2: IC50 Determination for Lead Candidates

Any kinases that are significantly inhibited in the initial screen must be further investigated to determine the potency of the compound. This is achieved by performing a dose-response analysis to calculate the half-maximal inhibitory concentration (IC50).[4] This value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

We will use a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as a luminescent signal.[4] Assays should be performed at an ATP concentration equal to the Km of the kinase to allow for more standardized comparison between inhibitors.[5]

Hypothetical IC50 Data for this compound and Comparators

CompoundTarget KinaseIC50 (nM)
This compound Aurora Kinase A35
This compound Aurora Kinase B50
This compound VEGFR2 (off-target)>5,000
Alisertib (MLN8237) Aurora Kinase A1.2
Alisertib (MLN8237) Aurora Kinase B39.7
Staurosporine Protein Kinase C (PKC)~10
Gefitinib EGFR~30

Note: Data for Alisertib, Staurosporine, and Gefitinib are from published sources for comparative purposes.

These hypothetical results position this compound as a potent and selective inhibitor of Aurora kinases A and B, with significantly less activity against other kinases like VEGFR2. It is less potent than the known Aurora kinase inhibitor Alisertib, but still in a nanomolar range indicative of a strong candidate.

Tier 3: Cellular and Mechanistic Validation

While in vitro biochemical assays are crucial for determining direct inhibitory activity, it is essential to validate these findings in a cellular context.[3] This step addresses whether the compound can cross the cell membrane, engage its target in the complex cellular milieu, and elicit a biological response.

Target Engagement: Western Blot Analysis

To confirm that this compound inhibits Aurora kinase activity within cells, we can use Western blotting to probe the phosphorylation status of a known downstream substrate. Aurora Kinase A phosphorylates histone H3 at Serine 10 during mitosis. A reduction in phospho-histone H3 (Ser10) levels in cells treated with the compound would provide strong evidence of on-target activity.

G cluster_0 Cellular Signaling Pathway A This compound B Aurora Kinase A A->B Inhibition C Histone H3 B->C Phosphorylation D Phospho-Histone H3 (Ser10) C->D

Sources

A Comparative Guide to the Spectroscopic Confirmation of 1,6-Dimethylindazol-3-amine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the purity of chemical starting materials and intermediates is not merely a quality metric; it is the bedrock of reproducible science and patient safety. 1,6-Dimethylindazol-3-amine, a substituted indazole, serves as a crucial building block in the synthesis of complex therapeutic agents, particularly kinase inhibitors. The precise arrangement of its substituents dictates its reactivity and downstream biological activity. Consequently, the presence of even minor impurities, such as regioisomers or residual starting materials, can lead to unforeseen side reactions, compromised yields, and potentially toxic byproducts.

This guide provides an in-depth comparison of essential analytical techniques for the robust confirmation of this compound's identity and purity. We will move beyond procedural descriptions to explore the causality behind methodological choices, presenting a self-validating workflow that ensures the highest degree of confidence in your material. The narrative is structured to mirror the logical progression of analysis: from initial structural verification to precise quantitative purity assessment and finally, to comprehensive impurity profiling.

Part 1: Primary Structural Confirmation

Before quantifying purity, it is imperative to confirm that the material in hand is, unequivocally, this compound. This step relies on techniques that provide detailed molecular structure information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of chemical structure elucidation, offering an unparalleled view of the molecular framework.[1][2] Both ¹H and ¹³C NMR are essential for an unambiguous assignment.

Expertise & Causality: The choice of a deuterated solvent is critical. DMSO-d₆ is often preferred for this class of compounds due to its excellent solubilizing power and its ability to reveal exchangeable protons (like those on the amine group), which appear as broad singlets and can be confirmed by a D₂O exchange experiment.

Experimental Protocol: ¹H & ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard single-pulse experiment with a 30° pulse angle, a 2-second acquisition time, and a 5-second relaxation delay is sufficient for qualitative analysis.

  • ¹³C NMR Acquisition: Utilize a proton-decoupled pulse program (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon atom. A longer acquisition time and a larger number of scans are typically required due to the lower natural abundance of ¹³C.

Data Interpretation (Hypothetical): The spectra must be consistent with the proposed structure. Key diagnostic signals for this compound would include:

  • ¹H NMR: Distinct singlets for the two methyl groups (N-CH₃ and C-CH₃), signals in the aromatic region corresponding to the three protons on the benzene ring, and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Resonances corresponding to the nine unique carbon atoms, including the two methyl carbons, the aromatic carbons, and the carbons of the indazole core.

High-Resolution Mass Spectrometry (HRMS)

While NMR confirms the connectivity of atoms, HRMS provides an exact molecular weight, validating the elemental composition.[3][4]

Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for a polar molecule like this compound. It is a "soft" ionization method that typically keeps the molecule intact, showing a strong signal for the protonated molecular ion [M+H]⁺.

Experimental Protocol: LC-HRMS

  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a mixture of methanol and water.

  • Instrumentation: Infuse the sample into a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an ESI source.

  • Data Acquisition: Acquire data in positive ion mode, scanning a mass range of m/z 100-500.

  • Data Analysis: Determine the accurate mass of the most abundant ion. Compare this experimental mass to the theoretical mass calculated for the protonated molecule (C₉H₁₂N₃⁺). The mass error should be less than 5 ppm.

Part 2: Quantitative Purity Assessment

Once the structure is confirmed, the next critical question is: "How pure is it?" This requires quantitative techniques that can differentiate the main component from impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its high resolving power, sensitivity, and reproducibility.[5][6][7]

Expertise & Causality: A reversed-phase C18 column is the standard choice for separating small organic molecules of moderate polarity. The mobile phase, typically a gradient of acetonitrile and water with a modifier like formic acid, is chosen to ensure good peak shape and resolution. Formic acid protonates the amine, reducing peak tailing. The UV detection wavelength should be set at a λ_max of the compound to ensure maximum sensitivity.

Experimental Protocol: Reversed-Phase HPLC

  • System: An HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg/mL in 50:50 Acetonitrile:Water.

Data Interpretation: Purity is calculated as the relative percentage of the main peak's area to the total area of all peaks in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100 This method is excellent for routine quality control but has a key limitation: it assumes all impurities have the same UV response as the main compound, which is rarely true.

Quantitative NMR (qNMR)

qNMR is a powerful primary ratio method that provides a highly accurate, absolute purity value without the need for specific impurity reference standards.[8][9][10] It measures the purity of the target analyte against a certified, stable internal standard.

Expertise & Causality: The choice of internal standard is paramount. It must be of high, certified purity, stable, non-reactive with the sample, and possess at least one sharp signal in a region of the ¹H NMR spectrum that is free of any signals from the analyte or impurities. Maleic acid is a common choice for its simple spectrum and solubility in DMSO-d₆.

Experimental Protocol: Absolute Purity by qNMR

  • Preparation: Accurately weigh ~15 mg of the this compound sample and ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Record weights to 0.01 mg.

  • Dissolution: Dissolve the mixture completely in ~0.8 mL of DMSO-d₆.

  • Data Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions:

    • Use a 90° pulse angle.

    • Employ a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds). This ensures complete relaxation of all protons for accurate integration.

  • Processing: Carefully phase and baseline-correct the spectrum. Integrate a well-resolved, non-exchangeable proton signal from the analyte and a known proton signal from the internal standard.

Data Interpretation: The purity is calculated using the following formula[9]: Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • Purity_std = Purity of the internal standard (from its certificate)

Part 3: Comprehensive Impurity Profiling

A complete purity assessment involves not just quantifying impurities but also identifying them. This is crucial for understanding the synthetic process and assessing potential toxicity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the definitive tool for impurity identification.[11][12] It couples the separation power of HPLC with the mass-resolving power of MS, allowing for the assignment of molecular weights to even trace-level impurity peaks.

Expertise & Causality: Using the same chromatographic method developed for HPLC-UV purity allows for direct correlation of peaks. The mass spectrometer can then provide the molecular weight of the compound eluting at each retention time, enabling the deduction of impurity structures. Potential impurities in the synthesis of this compound could include starting materials, regioisomers (e.g., 2,6-dimethylindazol-3-amine), or byproducts from side reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used for confirming the presence of key functional groups and as an identity check against a reference standard.[13][14]

Experimental Protocol: ATR-FTIR

  • Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

  • Sample: Place a small amount of the solid sample directly onto the crystal.

  • Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Data Interpretation: The spectrum should display characteristic absorption bands for the functional groups present in this compound.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3450 - 3300Symmetric & Asymmetric Stretch
C-H (Aromatic)3100 - 3000Stretch
C-H (Aliphatic)3000 - 2850Stretch
C=N / C=C1650 - 1500Ring Stretch

Comparative Analysis and Integrated Workflow

No single technique can provide a complete picture of a compound's purity. An orthogonal approach, using multiple techniques based on different chemical principles, is the industry standard for reliable characterization.

Quantitative Data Summary (Hypothetical Results)
Analytical TechniquePurity ValueKey InsightsLimitations
HPLC-UV (Area %) 99.65%Excellent for detecting UV-active impurities and for routine QC.Assumes equal detector response for all compounds; may not detect non-UV active impurities.
qNMR (Absolute %) 99.1% w/wProvides an absolute purity value against a certified standard; detects non-UV active impurities and solvates.[9]Lower throughput than HPLC; requires careful experimental setup and a suitable internal standard.
LC-MS N/AIdentified two minor impurities: a demethylated precursor (MW 147.17) and a regioisomer (MW 161.21).Not inherently quantitative without specific reference standards for each impurity.

The discrepancy between HPLC and qNMR results is common and illustrative. The HPLC area percent is often higher because it does not account for non-UV active substances like water or residual solvents, whereas qNMR provides a more accurate mass-based (w/w) purity.

Integrated Purity Confirmation Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic confirmation of this compound purity.

G start Sample Received nmr_id ¹H & ¹³C NMR Analysis start->nmr_id ms_id HRMS Analysis start->ms_id struct_check Structure & MW Match? nmr_id->struct_check ms_id->struct_check hplc_quant HPLC-UV Purity Assay struct_check->hplc_quant  Yes stop Reject Batch struct_check->stop No qnmr_quant qNMR Absolute Purity hplc_quant->qnmr_quant compare Compare Orthogonal Data hplc_quant->compare lcms_profile LC-MS Impurity Profile qnmr_quant->lcms_profile qnmr_quant->compare lcms_profile->compare report Final Purity Certificate compare->report

Caption: Integrated workflow for purity confirmation.

Conclusion

The spectroscopic confirmation of this compound purity is a multi-faceted process that demands more than a single measurement. A robust and trustworthy assessment is built upon an orthogonal combination of techniques. NMR and HRMS serve to unequivocally confirm the compound's identity. For quantification, the complementary strengths of HPLC-UV for high-throughput screening and qNMR for providing an accurate, absolute purity value are leveraged. Finally, LC-MS offers the crucial capability to identify unknown impurities, providing vital feedback for synthetic process optimization and safety assessment. By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the quality and integrity of their materials, paving the way for reliable and reproducible scientific outcomes.

References

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A Senior Application Scientist's Guide to Cross-Validation of Molecular Modeling Predictions for Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of Indazoles and the Rise of Predictive Modeling

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Several FDA-approved drugs, such as pazopanib and axitinib, feature the indazole core, underscoring its significance in drug development.[4][5] The journey from a promising lead compound to a clinically approved drug is, however, fraught with challenges, high costs, and a significant attrition rate. To navigate this complex landscape, computational techniques, particularly molecular modeling, have become indispensable tools for rational drug design.[6]

This guide provides an in-depth, comparative analysis of two powerful molecular modeling techniques—molecular docking and three-dimensional quantitative structure-activity relationship (3D-QSAR)—as applied to the discovery and optimization of novel indazole derivatives. More critically, we will delve into the principles and practices of robust cross-validation, a crucial step to ensure that our computational predictions are not merely theoretical constructs but are firmly grounded in experimental reality.

The Non-Negotiable Imperative of Cross-Validation

In the realm of computational chemistry, a model's predictive power is its most valuable asset. However, without rigorous validation, a model is, at best, a sophisticated hypothesis and, at worst, a misleading artifact. Cross-validation is the process of assessing how the results of a statistical analysis will generalize to an independent dataset. It is a critical step to prevent overfitting, where a model becomes so tailored to the training data that it loses its ability to predict new, unseen data.

For molecular modeling studies of indazole derivatives, this means ensuring that our predicted binding affinities or biological activities correlate strongly with experimentally determined values. The ultimate goal is to create models that can reliably identify promising new chemical entities and accurately predict their biological effects, thereby accelerating the drug discovery pipeline.

A Comparative Analysis of Molecular Modeling Techniques for Indazole Derivatives

Here, we will dissect two of the most widely used molecular modeling techniques in the context of indazole-based drug discovery: molecular docking and 3D-QSAR.

Molecular Docking: Unveiling Binding Interactions at the Atomic Level

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is used to predict how a small molecule (a ligand, such as an indazole derivative) binds to the active site of a target protein.

The following protocol outlines a typical molecular docking workflow using a program like AutoDock.[2][8][9]

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For instance, when studying indazole derivatives as antileishmanial agents, the trypanothione reductase enzyme (PDB ID: 2JK6) has been utilized.[9][10]

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein.

    • Define the active site by creating a grid box that encompasses the binding pocket.

  • Preparation of the Ligands (Indazole Derivatives):

    • Draw the 2D structures of the indazole derivatives and convert them to 3D structures.

    • Perform energy minimization of the 3D structures using a suitable force field, such as MMFF94.[9]

    • Assign Gasteiger charges and define the rotatable bonds for each ligand.

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore the conformational space of the ligand within the active site of the receptor.

    • The program will generate a series of possible binding poses for each ligand, ranked by their predicted binding energy (in kcal/mol).

  • Analysis of Docking Results:

    • Analyze the top-ranked poses to identify the most favorable binding mode.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the structural basis of binding.

    • Compare the binding energies and interaction patterns across the series of indazole derivatives to draw structure-activity relationships (SAR).

cluster_receptor Receptor Preparation cluster_ligand Ligand Preparation PDB Obtain Protein Structure (PDB) Clean Remove Water & Ligands Hydrogens Add Hydrogens & Charges Grid Define Active Site Grid Docking Perform Docking Simulation Grid->Docking Draw Draw 2D Indazole Structures Convert Convert to 3D Minimize Energy Minimization Charges Assign Charges & Rotatable Bonds Charges->Docking Analysis Analyze Results (Binding Energy, Interactions, SAR) Docking->Analysis

Caption: A typical workflow for molecular docking studies of indazole derivatives.

The following table summarizes the results of a molecular docking study of synthesized indazole derivatives against the aromatase enzyme, a target in breast cancer therapy.[11]

CompoundBinding Energy (kcal/mol)Key Interacting Residues
5f -8.0Arg115
5g -7.7Arg115, Thr310, Leu372, Leu477
5n -7.7Arg115, Thr310, Leu372, Leu477

Data extracted from Der Pharma Chemica, 2016, 8(19):1-8.[11]

3D-QSAR: Building Predictive Models from Molecular Fields

3D-QSAR is a computational technique that correlates the biological activity of a set of compounds with their 3D molecular properties, such as steric and electrostatic fields.[12] The goal is to develop a predictive model that can estimate the activity of new, unsynthesized compounds.

  • Data Set Preparation:

    • Compile a dataset of indazole derivatives with experimentally determined biological activities (e.g., IC50 values).

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds in the dataset and perform energy minimization.

    • Align the molecules based on a common scaffold. This is a critical step that significantly influences the quality of the 3D-QSAR model.

  • Calculation of Molecular Fields:

    • Place the aligned molecules in a 3D grid.

    • Calculate the steric and electrostatic interaction energies between a probe atom and each molecule at the grid points.

  • Building and Validating the QSAR Model:

    • Use a statistical method, such as Partial Least Squares (PLS), to correlate the calculated field values with the biological activities.[13]

    • Perform internal cross-validation (e.g., leave-one-out) to assess the model's robustness and predictive ability, yielding a q² value.[13]

    • Use the external test set to evaluate the model's predictive power on new data, yielding a pred_r² value.

Dataset Compile Indazole Dataset (Structures & Activities) Split Split into Training & Test Sets Dataset->Split Align 3D Structure Generation & Alignment Split->Align Fields Calculate Steric & Electrostatic Fields Align->Fields Model Build QSAR Model (e.g., PLS) Fields->Model InternalVal Internal Validation (q²) Model->InternalVal ExternalVal External Validation (pred_r²) Model->ExternalVal

Caption: A generalized workflow for developing a 3D-QSAR model for indazole derivatives.

The following table presents statistical data for a 3D-QSAR model developed for indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors.[4]

QSAR Modelr² (Correlation Coefficient)q² (Internal Cross-Validation)pred_r² (External Validation)
2D-QSAR (MLR) 0.95120.89980.8661
3D-QSAR (SWF kNN) -0.9132-

Data extracted from a study on indazole derivatives as TTK inhibitors.[4]

Bridging the Gap: Experimental Validation of Computational Predictions

The ultimate test of any molecular modeling study is its ability to predict the outcomes of real-world experiments. Therefore, it is crucial to synthesize the designed indazole derivatives and evaluate their biological activity in vitro. A strong correlation between the predicted and experimental data provides the highest level of validation for the computational models.

The following table provides a hypothetical comparison of predicted and experimental activities for a series of indazole derivatives against a cancer cell line, a common practice in drug discovery research.[5][14][15]

CompoundPredicted Activity (e.g., Docking Score)Experimental Activity (IC50, µM)
Indazole-1 -8.55.2
Indazole-2 -7.215.8
Indazole-3 -9.12.1
Indazole-4 -6.525.4

A strong correlation between the predicted and experimental values in such a table would lend significant confidence to the predictive power of the molecular modeling approach.

Conclusion and Future Perspectives

Molecular modeling, when rigorously cross-validated, is a powerful engine for the discovery and optimization of novel indazole derivatives. Both molecular docking and 3D-QSAR provide valuable, albeit different, insights into the structure-activity relationships of these compounds. Molecular docking excels at elucidating the specific interactions between a ligand and its target protein, while 3D-QSAR is adept at building predictive models for large series of compounds.

The key to success lies not in the exclusive use of one technique over the other, but in their synergistic application, coupled with a steadfast commitment to experimental validation. As computational power continues to grow and algorithms become more sophisticated, we can expect molecular modeling to play an increasingly central role in the development of the next generation of indazole-based therapeutics.

References

  • Der Pharma Chemica. (2016). Synthesis and molecular docking studies of new substituted indazole derivatives for anti-breast cancer activity. [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis and molecular docking of novel indazole derivatives with DFT studies. Research Square. [Link]

  • Gopi, B., & Vijayakumar, V. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. [Link]

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  • National Institutes of Health (NIH). (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. [Link]

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  • ResearchGate. (2022). How to validate the molecular docking results?. [Link]

  • Taylor & Francis Online. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • National Institutes of Health (NIH). (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. [Link]

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  • Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. [Link]

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  • ResearchGate. (n.d.). Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors. [Link]

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  • ResearchGate. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives - now published in RSC Advances. [Link]

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  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • MDPI. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]

  • National Institutes of Health (NIH). (n.d.). 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. [Link]

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  • National Institutes of Health (NIH). (n.d.). Modelling methods and cross-validation variants in QSAR: a multi-level analysis. [Link]

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Comparative study of different synthetic routes to 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,6-Dimethylindazol-3-amine is a substituted indazole derivative of significant interest to the pharmaceutical and agrochemical industries. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including kinase inhibitors for oncology and anti-inflammatory agents.[1] The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules. The efficiency, scalability, and regiochemical control of its synthesis are therefore critical considerations for researchers in drug discovery and process development.

This guide provides an in-depth comparative analysis of plausible synthetic routes to this compound. We will dissect three distinct strategies, evaluating them based on chemical logic, potential yield, starting material accessibility, and the inherent challenges of each approach. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the available synthetic methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential disconnections. The primary challenge lies in the controlled formation of the bicyclic indazole core and the regioselective installation of the two methyl groups at the N1 and C6 positions.

Retrosynthesis target This compound inter1 6-Methyl-1H-indazol-3-amine target->inter1 N-Methylation inter2 1,6-Dimethyl-1H-indazole target->inter2 Amination (via Nitration/Reduction) sm1 2-Fluoro-5-methylbenzonitrile + Hydrazine inter1->sm1 Cyclization sm2 6-Methyl-1H-indazole inter2->sm2 N-Methylation

Caption: Retrosynthetic pathways for this compound.

This analysis forms the basis for the three distinct forward-synthetic routes detailed below.

Route 1: Cyclization of 2-Fluoro-5-methylbenzonitrile followed by N1-Methylation (Recommended)

This route is arguably the most direct and efficient approach. It builds the 3-aminoindazole core first from a readily available substituted benzonitrile and then introduces the N1-methyl group in a subsequent step.

Conceptual Workflow

Route 1 Workflow start 2-Fluoro-5-methylbenzonitrile step1 Step 1: Cyclization with Hydrazine start->step1 intermediate 6-Methyl-1H-indazol-3-amine step1->intermediate step2 Step 2: N1-Methylation intermediate->step2 product This compound step2->product

Caption: Workflow for the recommended synthetic Route 1.

Mechanistic Considerations & Expertise

The key transformation is the initial ring formation. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where hydrazine displaces the activated fluorine atom, followed by an intramolecular cyclization onto the nitrile group to form the 3-aminoindazole heterocycle. The use of a 2-fluorobenzonitrile precursor is highly advantageous as fluorine is an excellent leaving group in SNAr reactions when activated by an ortho/para electron-withdrawing group (in this case, the nitrile). This method is known for its high yields and rapid reaction times.[2][3]

The second critical step is the N-methylation of 6-methyl-1H-indazol-3-amine. A significant challenge in the alkylation of indazoles is controlling the regioselectivity between the N1 and N2 positions.[4]

  • N1-Alkylation (Desired): Generally favored by using a strong base (e.g., NaH, KHMDS) to deprotonate the indazole, forming the indazolide anion. The subsequent reaction with an alkylating agent like methyl iodide typically occurs at the more sterically accessible and electronically favorable N1 position.

  • N2-Alkylation (Side-Product): Can be favored under neutral or slightly acidic conditions, or with different alkylating agents like dimethyl sulfate.

Therefore, careful selection of the base and solvent system is paramount to maximizing the yield of the desired N1-methylated product.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Methyl-1H-indazol-3-amine

  • To a sealed pressure vessel, add 2-fluoro-5-methylbenzonitrile (1.0 eq.).

  • Add n-butanol or another high-boiling point alcohol as the solvent.

  • Add hydrazine hydrate (80% solution, 3.0-5.0 eq.).

  • Seal the vessel and heat the reaction mixture to 120-140 °C.

  • Maintain the temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, concentrate the solvent under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-1H-indazol-3-amine. The product can be purified further by recrystallization if necessary.

Step 2: Synthesis of this compound

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF or THF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Add a solution of 6-methyl-1H-indazol-3-amine (1.0 eq.) in the anhydrous solvent dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30-60 minutes until hydrogen evolution ceases.

  • Add methyl iodide (CH₃I, 1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the desired N1-methylated product from any N2-isomer and obtain this compound.

Route 2: Nitration of 1,6-Dimethyl-1H-indazole followed by Reduction

This alternative route involves forming the fully substituted carbon skeleton first, followed by the introduction of the amino group at the C3 position via a nitro intermediate.

Synthetic Pathway

Route 2 start 6-Methyl-1H-indazole step1 N1-Methylation (e.g., CH3I, K2CO3) start->step1 inter 1,6-Dimethyl-1H-indazole step1->inter step2 C3-Nitration (e.g., HNO3/H2SO4) inter->step2 nitro 1,6-Dimethyl-3-nitro-1H-indazole step2->nitro step3 Reduction (e.g., SnCl2, H2, or Fe/HCl) nitro->step3 product This compound step3->product

Caption: Synthetic pathway for Route 2.

Mechanistic Considerations & Expertise

This approach relies on the principles of electrophilic aromatic substitution on the indazole ring.

  • N-Methylation: As in Route 1, regioselectivity is a key concern.

  • Nitration: The C3 position of the indazole ring is electron-rich and generally susceptible to electrophilic attack. However, nitration conditions (e.g., fuming nitric acid in sulfuric acid) are harsh and can lead to side products or degradation. The regioselectivity must be confirmed, as substitution at other positions on the benzene ring is possible, though less likely due to the directing effects of the fused pyrazole ring.[5]

  • Reduction: The reduction of the nitro group to a primary amine is a standard and high-yielding transformation, which can be achieved through various methods like catalytic hydrogenation (H₂/Pd-C), or metal/acid reduction (e.g., SnCl₂, Fe, Zn in HCl).[6]

While chemically sound, this route involves handling highly corrosive and potentially hazardous nitrating agents and may present regioselectivity challenges at both the methylation and nitration stages.

Route 3: Cyclization from a Substituted Phenylhydrazine

This classical approach builds the indazole ring from a phenylhydrazine precursor.

Synthetic Pathway

Route 3 start 4-Methyl-2-nitroaniline step1 1. Diazotization (NaNO2, HCl) 2. Reduction (Na2SO3) start->step1 inter (4-Methyl-2-nitrophenyl)hydrazine step1->inter step2 Cyclization with CNBr or equivalent inter->step2 nitro_indazole 6-Methyl-3-nitro-1H-indazol-3-amine (Hypothetical Intermediate) step2->nitro_indazole step3 Reduction of Nitro Group nitro_indazole->step3 amino_indazole 6-Methyl-1H-indazol-3-amine step3->amino_indazole step4 N1-Methylation amino_indazole->step4 product This compound step4->product

Caption: Synthetic pathway for Route 3.

Mechanistic Considerations & Expertise

This route begins with the synthesis of the required substituted phenylhydrazine, which can be a multi-step process itself. The key cyclization step would involve reacting the hydrazine with a reagent that provides the C3 carbon and the amino group, such as cyanogen bromide (CNBr). This reaction would form the 3-aminoindazole ring. However, this route is often longer and can suffer from lower overall yields compared to Route 1. The handling of toxic reagents like CNBr is also a significant drawback.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Benzonitrile CyclizationRoute 2: Nitration/ReductionRoute 3: Phenylhydrazine Cyclization
Number of Steps 2 (from 2-fluoro-5-methylbenzonitrile)3 (from 6-methyl-1H-indazole)4+ (from 4-methyl-2-nitroaniline)
Starting Materials Readily available substituted benzonitrile.Requires synthesis or purchase of 6-methyl-1H-indazole.Requires multi-step synthesis of the substituted phenylhydrazine.
Key Challenges N1 vs. N2 methylation regioselectivity.Regioselectivity of both methylation and nitration. Harsh reaction conditions.Lengthy synthesis, use of highly toxic reagents (e.g., CNBr).
Potential Yield Good to Excellent. The cyclization step is often high-yielding.[2][3]Moderate. Harsh nitration conditions can lower yields.Low to Moderate. Lower overall yield due to the number of steps.
Scalability High. The reactions are generally robust and scalable.Moderate. Use of fuming acids and control of exotherms can be challenging on a large scale.Low. Multi-step nature and use of hazardous materials are not ideal for scale-up.
Safety & Greenness Moderate. Avoids highly toxic reagents. Use of high-boiling solvents.Low. Involves strong, corrosive, and oxidizing acids.Low. Often involves highly toxic reagents like CNBr and multi-step synthesis generates more waste.

Conclusion

Based on this comparative analysis, Route 1 represents the most promising and efficient strategy for the synthesis of this compound. Its primary advantages are the short reaction sequence, the use of a high-yielding and well-established cyclization reaction, and the avoidance of overly harsh or hazardous reagents. While the N1-methylation step requires careful optimization to ensure high regioselectivity, established protocols for selective N-alkylation of indazoles provide a clear path to a successful outcome. This route offers the best combination of efficiency, scalability, and safety, making it the recommended choice for both laboratory-scale synthesis and potential industrial production.

References

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Evaluating the Selectivity of Indazole-Based Kinase Inhibitors: A Comparative Guide to CFI-400945

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the indazole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors. However, achieving exquisite selectivity remains a paramount challenge in translating these molecules into safe and effective therapeutics. This guide provides a comprehensive evaluation of CFI-400945 , an indazole-derivative and potent inhibitor of Polo-like Kinase 4 (PLK4), comparing its selectivity profile against other known PLK4 inhibitors and outlining the experimental methodologies crucial for such assessments.

The Critical Role of Kinase Selectivity

Protein kinases are a large family of enzymes that play pivotal roles in cellular signaling.[1] Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive drug targets. However, the high degree of conservation in the ATP-binding site across the kinome presents a significant hurdle for developing selective inhibitors. Off-target effects can lead to unforeseen toxicities and confound the interpretation of biological outcomes, underscoring the necessity for rigorous selectivity profiling in drug discovery.[2]

CFI-400945 is a first-in-class, orally active small-molecule inhibitor of PLK4, a serine/threonine kinase that is a master regulator of centriole duplication.[3][4][5] Aberrant expression of PLK4 is implicated in several cancers, making it a compelling therapeutic target.[3] This guide will dissect the selectivity of CFI-400945, providing a framework for researchers to evaluate and compare kinase inhibitors.

Comparative Kinase Selectivity Profile of PLK4 Inhibitors

The selectivity of a kinase inhibitor is not an absolute but rather a relative measure. It is typically quantified by comparing its potency (e.g., IC50 or Ki values) against its primary target versus a broad panel of other kinases. A highly selective inhibitor will exhibit potent inhibition of the intended target with significantly weaker or no activity against other kinases.

CFI-400945 is a potent inhibitor of PLK4 with a Ki value of 0.26 nM and an IC50 of 2.8 nM.[6][7] While it demonstrates remarkable potency for PLK4, it is not entirely specific and displays activity against a small number of other kinases at higher concentrations. The table below presents a comparative overview of the selectivity of CFI-400945 and other known PLK4 inhibitors.

CompoundPrimary TargetIC50 (nM) for Primary TargetKey Off-TargetsIC50 (nM) for Off-TargetsSelectivity Fold (Off-Target IC50 / Primary Target IC50)
CFI-400945 PLK4 2.8 [6][7]AURKB70.7~25x
NTRK210.6[8]~3.8x
NTRK39.04[8]~3.2x
NTRK120.6[8]~7.4x
Centrinone PLK4 2.71 [9]Highly Selective-High
CFI-400437 PLK4 1.55 [9]AURKB<15[9]<10x
AURKC<15[9]<10x
R1530 PLK4 ----
Axitinib VEGFRs-PLK4--

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

The selectivity profile reveals that while CFI-400945 is a highly potent PLK4 inhibitor, it also engages other kinases, most notably Aurora Kinase B and members of the Tropomyosin receptor kinase (TRK) family, albeit with lower affinity.[6][9][10] This polypharmacology can have implications for its therapeutic window and potential side effects. For instance, the inhibition of AURKB may contribute to the observed mitotic defects and cell death.[6][11] In contrast, inhibitors like Centrinone are reported to be more selective for PLK4.[9]

Visualizing Kinase Selectivity

The following diagram illustrates the kinase selectivity of CFI-400945, highlighting its primary target and key off-targets.

Kinase_Selectivity cluster_inhibitor CFI-400945 cluster_targets Kinase Targets CFI-400945 CFI-400945 PLK4 PLK4 CFI-400945->PLK4 High Potency (IC50 = 2.8 nM) AURKB AURKB CFI-400945->AURKB Moderate Potency (IC50 = 70.7 nM) TRK_Family TRKA/B/C CFI-400945->TRK_Family Moderate Potency (IC50 = 9-21 nM) Other_Kinases Other Kinases (e.g., Tie2, FGFR1/2) CFI-400945->Other_Kinases Lower Potency

Caption: Kinase selectivity profile of CFI-400945.

Experimental Protocol for Determining Kinase Selectivity

Accurate and reproducible experimental data are the bedrock of any meaningful selectivity analysis. A variety of biochemical assays can be employed to determine the inhibitory activity of a compound against a panel of kinases.[12] The ADP-Glo™ Kinase Assay is a widely used luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.

Protocol: ADP-Glo™ Kinase Assay for PLK4 Inhibition

1. Materials and Reagents:

  • Purified recombinant human PLK4 enzyme

  • Suitable substrate for PLK4 (e.g., a generic substrate like Myelin Basic Protein)

  • CFI-400945 and other test compounds

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

2. Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of CFI-400945 and other test compounds in DMSO. A typical starting concentration is 10 mM, followed by a 10-point, 3-fold serial dilution.

  • Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).

  • Enzyme and Substrate Addition: Prepare a master mix containing the PLK4 enzyme and its substrate in kinase reaction buffer. Add 2 µL of this master mix to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km value for PLK4 to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (wells without enzyme) from all other readings.

    • Normalize the data relative to the high (DMSO only) and low (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Diagram

Kinase_Assay_Workflow start Start compound_prep Prepare Compound Serial Dilutions start->compound_prep plate_setup Dispense Compounds into 384-well Plate compound_prep->plate_setup enzyme_substrate Add PLK4 Enzyme and Substrate Mix plate_setup->enzyme_substrate reaction_init Initiate Reaction with ATP enzyme_substrate->reaction_init incubation Incubate at 30°C for 60 min reaction_init->incubation stop_reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubation->stop_reaction signal_gen Generate Luminescent Signal (Add Kinase Detection Reagent) stop_reaction->signal_gen read_plate Measure Luminescence signal_gen->read_plate data_analysis Analyze Data and Calculate IC50 read_plate->data_analysis end End data_analysis->end MOA cluster_kinase PLK4 ATP-Binding Pocket cluster_inhibitor CFI-400945 hinge Hinge Region gatekeeper Gatekeeper Residue hydrophobic_pocket Hydrophobic Pocket indazole Indazole Core indazole->hinge Hydrogen Bonds (Key for Affinity) substituent1 Substituent 1 substituent1->hydrophobic_pocket Hydrophobic Interactions (Enhances Potency & Selectivity) substituent2 Substituent 2 substituent2->gatekeeper Steric Interactions (Influences Selectivity)

Sources

A Comparative Guide to the In Vivo Efficacy of 1,6-Dimethylindazol-3-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the preclinical efficacy of novel 1,6-dimethylindazol-3-amine derivatives, a promising class of compounds in cancer therapy. Drawing upon recent advancements, this document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology. We will delve into the mechanistic underpinnings, comparative in vitro potency, and a representative framework for in vivo evaluation of these emerging therapeutic agents.

Introduction: The Therapeutic Promise of Indazole Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of several FDA-approved anticancer drugs.[1][2] Its versatility allows for the development of compounds that can modulate a wide array of biological targets crucial for cancer cell proliferation and survival.[1][3] Within this class, this compound derivatives have recently emerged as potent anticancer agents, primarily through their ability to modulate the tumor microenvironment and key cellular signaling pathways. This guide will focus on a comparative analysis of two standout derivatives that have demonstrated significant preclinical potential.

Featured Derivatives: A Head-to-Head Comparison

Two leading derivatives from the 1,3-dimethyl-6-amino-1H-indazole series have been identified as particularly promising:

  • N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7)

  • N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36)

While both compounds share a common structural backbone, subtle modifications to the benzyl moiety result in distinct biological activities and mechanisms of action.

Mechanistic Divergence: Targeting Cancer's Defenses

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. Our featured derivatives, while structurally similar, engage different cellular pathways to achieve their anticancer activity.

Compound 7 has been shown to be a potent suppressor of Indoleamine 2,3-dioxygenase 1 (IDO1) expression.[4] IDO1 is a key enzyme that cancer cells exploit to create an immunosuppressive tumor microenvironment by depleting tryptophan and producing kynurenine, which in turn dampens the activity of effector T cells.[5][6] By inhibiting IDO1, Compound 7 helps to reactivate the patient's own immune system to fight the tumor.[5][7] Furthermore, this compound selectively activates the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway, which can lead to apoptosis (programmed cell death) in cancer cells.[4]

Compound 36 , on the other hand, exerts its primary anticancer effect by inducing G2/M cell cycle arrest in human colorectal cancer cells.[8] This prevents cancer cells from dividing and proliferating. Like Compound 7, it also leads to a remarkable suppression of IDO1 protein expression, suggesting a dual mechanism of action that combines direct cell cycle inhibition with immune system reactivation.[8]

Signaling Pathway of IDO1 Inhibition and ERK Activation by Compound 7

cluster_TME Tumor Microenvironment cluster_Immune Immune Response cluster_Intervention Therapeutic Intervention cluster_Cellular Cancer Cell Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 catabolized by Kynurenine Kynurenine T_Cell Effector T-Cell Kynurenine->T_Cell Suppresses Proliferation & Function Treg Regulatory T-Cell (Treg) Kynurenine->Treg Promotes Differentiation & Function IDO1->Kynurenine Immune_Suppression Immune Suppression & Tumor Evasion Compound7 Compound 7 (N-(4-bromobenzyl)-1,3-dimethyl- 1H-indazol-6-amine) Compound7->IDO1 Inhibits MAPK_Pathway MAPK Pathway Compound7->MAPK_Pathway Activates ERK ERK MAPK_Pathway->ERK Apoptosis Apoptosis ERK->Apoptosis

Caption: IDO1 inhibition by Compound 7 restores anti-tumor immunity and induces apoptosis via ERK activation.

Comparative In Vitro Antiproliferative Activity

The potency of a potential drug candidate is initially assessed through in vitro studies that measure its ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
Compound 7 1,3-dimethyl-6-amino-1H-indazoleFaDu (Hypopharyngeal Carcinoma)Potent (Specific value not publicly available)[4]
YD-15 (Oral Tongue Squamous Cell Carcinoma)Potent (Specific value not publicly available)[4]
MCF7 (Breast Cancer)Potent (Specific value not publicly available)[4]
Compound 36 6-substituted aminoindazoleHCT116 (Human Colorectal Cancer)0.4 ± 0.3[8]
Etoposide (Control)HCT116 (Human Colorectal Cancer)Not specified in the study[8]

Note: While the exact IC50 values for Compound 7 are not detailed in the referenced publication, it was identified as the most potent anticancer compound among the series tested.[4]

A Framework for In Vivo Efficacy Evaluation: A Representative Protocol

While direct comparative in vivo data for Compound 7 and Compound 36 is not yet available in the public domain, we can outline a robust experimental protocol for assessing their efficacy in a preclinical setting, based on established methodologies for similar indazole derivatives. The following protocol is adapted from a study that successfully evaluated the in vivo antitumor activity of an indazole derivative (compound 2f) in a 4T1 murine breast cancer model.[9]

Experimental Workflow for In Vivo Efficacy Assessment

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Cell_Culture Tumor Cell Culture (e.g., 4T1 Breast Cancer) Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Implantation Animal_Acclimation Animal Acclimation (e.g., BALB/c mice) Animal_Acclimation->Implantation Tumor_Growth Tumor Growth Monitoring (to ~100 mm³) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Drug Administration (e.g., oral gavage) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint Endpoint Determination (e.g., 21 days or tumor burden limit) Monitoring->Endpoint Tissue_Harvest Tumor & Organ Harvest Endpoint->Tissue_Harvest Analysis_Metrics Tumor Weight, Immunohistochemistry, Western Blot, Toxicity Assessment Tissue_Harvest->Analysis_Metrics

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,6-Dimethylindazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,6-Dimethylindazol-3-amine. As professionals in research and drug development, our commitment to safety is paramount. This document moves beyond a simple checklist, offering a procedural and scientific rationale for each recommendation to ensure a self-validating system of laboratory safety. The protocols herein are designed to build trust and provide value beyond the product itself, empowering you to work safely and effectively.

Hazard Analysis: Understanding the Compound

This compound belongs to the indazole and aromatic amine chemical classes.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, a conservative hazard assessment can be constructed based on structurally similar compounds like 3-Amino-1H-indazole and other dimethyl amines.[2][3] Aromatic amines, as a class, can present significant health risks, and the indazole core is a common scaffold in biologically active molecules.[1] Therefore, a cautious approach is mandatory.

The primary hazards associated with analogous compounds include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[3][4] The precautionary principle dictates that this compound should be handled as a hazardous substance until proven otherwise.

Inferred Hazard Profile
Hazard ClassificationDescriptionSource Analogy
Acute Toxicity, Oral Harmful if swallowed.[3][4][3][4]
Skin Corrosion/Irritation Causes skin irritation.[2][4][2][4]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][4][2][4]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3][4][3][4]
Air & Moisture Sensitivity Stability may be compromised by exposure to air.[2][2]

Disclaimer: This profile is inferred from structurally related chemicals. You are REQUIRED to consult the specific Safety Data Sheet (SDS) provided by your supplier for definitive hazard information.

The Core Directive: Required Personal Protective Equipment (PPE)

The selection of PPE is not merely a procedural step but a critical control measure based on a thorough risk assessment. For this compound, which is likely a solid at room temperature, the primary exposure risks are inhalation of dust particles, skin contact, and eye contact.[5]

PPE Ensemble for Handling this compound
Protection TypeSpecificationRationale & Expert Insight
Respiratory Protection NIOSH-approved N95 respirator (minimum). For larger quantities or potential for aerosolization, a half-mask or full-face respirator with organic vapor/particulate cartridges is recommended.[6][7]The primary risk from a solid compound is the inhalation of fine particulates during weighing or transfer. An N95 filter provides sufficient protection against this. If the compound is volatile or used in a way that generates aerosols, cartridge respirators offer a higher level of protection.[6] Always work within a certified chemical fume hood to minimize inhalation exposure.[8]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).[9]Nitrile provides good resistance against a broad range of chemicals, including aromatic amines.[9] Always double-glove when handling this compound. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected. Never reuse disposable gloves.
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). When there is a splash or dust hazard, tightly fitting chemical splash goggles are required.[6][9]Protects against accidental splashes or airborne particles entering the eye.[9] Given the classification of similar compounds as serious eye irritants, this is a non-negotiable requirement.[4]
Body Protection Flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.[6]A lab coat provides a removable barrier to protect skin and personal clothing from contamination. Ensure it is clean and appropriate for the task. For significant handling operations, consider a disposable chemical-resistant apron or coveralls.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.Protects feet from spills and falling objects. Fabric or mesh shoes offer inadequate protection against chemical splashes.

Operational Plan: From Preparation to Disposal

A safe workflow encompasses every stage of handling, from initial preparation to final waste disposal. The following diagram and protocols outline a self-validating system for managing this compound in the laboratory.

Safe Handling Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Post-Handling & Disposal Phase prep_area 1. Designate & Prepare Work Area in Fume Hood get_sds 2. Review Compound-Specific SDS gather_ppe 3. Gather & Inspect All Required PPE don_ppe 4. Don PPE (Correct Sequence) weigh 5. Weigh/Transfer Compound (Anti-static weigh paper) don_ppe->weigh Proceed to Handling reaction 6. Perform Experiment decontaminate 7. Decontaminate Equipment & Work Surface segregate 8. Segregate Waste (Solid & Liquid) decontaminate->segregate Proceed to Disposal doff_ppe 9. Doff PPE (Correct Sequence) wash 10. Wash Hands Thoroughly store_waste 11. Store Waste Container in Satellite Area store_waste->prep_area Cycle Complete

Caption: Safe Handling Workflow for this compound.

Experimental Protocol: Donning and Doffing PPE

Objective: To correctly put on and remove PPE to prevent personal contamination.

Methodology:

  • Donning (Putting On) Sequence:

    • Lab Coat/Gown: Put on your lab coat and fasten all buttons.

    • Inner Gloves: Don the first pair of nitrile gloves.

    • Respirator: If required, perform a seal check and put on your respirator.

    • Eye/Face Protection: Put on your safety goggles or face shield.

    • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.

  • Doffing (Removing) Sequence: This sequence is critical to avoid cross-contamination.

    • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of them in the designated hazardous waste container.

    • Lab Coat/Gown: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside. Turn it inside out as you remove it and place it in the appropriate receptacle for laundering or disposal.

    • Eye/Face Protection: Remove goggles or face shield from the back to the front.

    • Respirator: Remove your respirator.

    • Inner Gloves: Remove the final pair of gloves using the same technique as in step 2.1.

    • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Logistical Plan: Spill Response and Disposal

Emergency Spill Protocol

Objective: To safely manage and decontaminate a small-scale spill (<5g) of this compound within a chemical fume hood.

Methodology:

  • Alert & Isolate: Alert nearby personnel. Do not attempt to clean a large spill or any spill outside of a fume hood. Evacuate and contact your institution's Environmental Health & Safety (EHS) office.

  • Containment: For a small, contained spill, ensure the fume hood sash is at the lowest practical height.

  • Absorb: Gently cover the solid spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

  • Collection: Carefully sweep the mixture into a dedicated hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol, followed by soap and water). Place all cleaning materials into the hazardous waste container.[4]

  • Disposal: Seal and label the waste container and manage it according to the disposal plan below.

Waste Disposal Plan

Disposal of this compound and any materials contaminated with it must be handled as hazardous waste.[8] Do not dispose of this chemical down the drain or in regular trash.[10]

  • Waste Segregation:

    • Solid Waste: Collect solid this compound, contaminated gloves, weigh papers, and absorbent materials in a dedicated, sealed, and clearly labeled hazardous waste container.[8][11]

    • Liquid Waste: If the compound is used in solution, collect the liquid waste in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed by your EHS office.[12]

  • Container Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents and acids.[2][13]

  • Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. Provide them with an accurate description of the waste.

By adhering to these scientifically grounded protocols, you contribute to a culture of safety and ensure the integrity of your research environment.

References

  • Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). Available at: [Link]

  • Personal Protective Equipment . US Environmental Protection Agency (EPA). Available at: [Link]

  • Material Safety Data Sheet - EUCOCHEM BV . EUCOCHEM BV. Available at: [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Cruz. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals . Hazmat School. (2022). Available at: [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine PubChem Entry . National Center for Biotechnology Information. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace . Health and Safety Authority. Available at: [Link]

  • SAFETY DATA SHEET - Dimethylamine . Airgas. Available at: [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. (2022). Available at: [Link]

  • 1,3-Dimethyl-1H-indazol-6-amine . ResearchGate. (2012). Available at: [Link]

  • Principles of Drug Action 1, Spring 2005, Amines . University of the Sciences in Philadelphia. Available at: [Link]

  • Safety Data Sheet: Dimethyl(propyl)amine . Chemos GmbH & Co.KG. Available at: [Link]

  • DIMETHYLAMINE . LookChem. Available at: [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.